Product packaging for CHAPS(Cat. No.:)

CHAPS

Cat. No.: B7881396
M. Wt: 614.9 g/mol
InChI Key: UMCMPZBLKLEWAF-RFCNGIAKSA-N
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Description

CHAPS is a useful research compound. Its molecular formula is C32H58N2O7S and its molecular weight is 614.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H58N2O7S B7881396 CHAPS

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22?,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCMPZBLKLEWAF-RFCNGIAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). This compound is a crucial tool in various laboratory applications, including protein solubilization, particularly for membrane proteins, and in techniques like isoelectric focusing and co-immunoprecipitation. A thorough understanding of its CMC is paramount for the effective design and execution of these experiments.

Physicochemical Properties of this compound

This compound is a non-denaturing detergent that combines the structural features of bile salts and sulfobetaines. This unique structure allows it to effectively disrupt lipid-lipid and lipid-protein interactions while generally preserving protein structure and function.

PropertyValueSource
Critical Micelle Concentration (CMC) 6-10 mM--INVALID-LINK--, --INVALID-LINK--
Aggregation Number Approximately 10--INVALID-LINK--, --INVALID-LINK--
Micellar Molecular Weight Approximately 6,150 Da--INVALID-LINK--
Molecular Weight 614.88 g/mol ---

Factors Influencing the Critical Micelle Concentration of this compound

The CMC of this compound is not a fixed value but is influenced by environmental factors such as temperature, pH, and the presence of salts. Understanding these influences is critical for optimizing experimental conditions.

ConditionEffect on CMC
Temperature The effect of temperature on the CMC of this compound is complex. Generally, for many non-ionic and zwitterionic detergents, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.
pH As a zwitterionic detergent, this compound has both a positive and a negative charge in its headgroup. This makes its CMC relatively insensitive to pH changes within a typical physiological range.
Salt Concentration The addition of salt can decrease the CMC of zwitterionic detergents like this compound. The ions in the salt solution can shield the charges on the detergent headgroups, reducing electrostatic repulsion and promoting micelle formation at lower concentrations.

Experimental Protocols for Determining the CMC of this compound

Accurate determination of the CMC is essential for many applications. Below are detailed methodologies for two common techniques.

Surface Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of a solution, which decreases as the concentration of a surfactant increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[1]

Materials:

  • Tensiometer with a platinum-iridium Du Noüy ring[1][2]

  • High-purity this compound

  • High-purity water (e.g., Milli-Q)

  • Appropriate buffer solution

  • Glassware

Procedure:

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Solution Preparation: Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 50 mM) in the desired buffer. Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

  • Measurement:

    • Thoroughly clean the Du Noüy ring, typically by flaming it to red heat to remove any organic contaminants.

    • Measure the surface tension of the pure buffer solution first as a baseline.

    • Proceed to measure the surface tension of each this compound dilution, starting from the lowest concentration.

    • Between each measurement, rinse the ring and the sample vessel thoroughly with high-purity water and then with the next solution to be measured.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The resulting graph will show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing this compound concentration. The second region, above the CMC, will be nearly horizontal, showing little change in surface tension.

    • The CMC is determined from the intersection of the two best-fit lines drawn through these regions.

Fluorescence Spectroscopy using a Pyrene Probe

This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.[3][4]

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Pyrene stock solution (e.g., 0.2 mM in ethanol)[5]

  • High-purity this compound

  • High-purity water or appropriate buffer

  • Glassware

Procedure:

  • Solution Preparation:

    • Prepare a series of this compound solutions in the desired buffer, with concentrations spanning the expected CMC range.

    • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). Ensure the final concentration of the solvent from the pyrene stock (e.g., ethanol) is negligible and does not affect micellization.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 334 nm.[5]

    • Record the emission spectrum for each sample, typically from 350 nm to 450 nm.[5]

    • The pyrene emission spectrum will show several vibronic bands. The intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks are of interest.[5]

  • Data Analysis:

    • For each this compound concentration, calculate the ratio of the fluorescence intensities of the third and first peaks (I3/I1).

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The plot will typically show a sigmoidal curve. In the pre-micellar region, the I3/I1 ratio will be relatively low. As micelles form and pyrene moves into the nonpolar micellar core, the I3/I1 ratio will increase. The CMC is determined from the inflection point of this sigmoidal curve, which represents the concentration at which the rate of change of the I3/I1 ratio is maximal.

Application of this compound in Co-Immunoprecipitation (Co-IP)

This compound is frequently used in Co-IP protocols to lyse cells and solubilize protein complexes without denaturing them, thereby preserving protein-protein interactions.

Co-Immunoprecipitation Workflow using this compound

CoIP_Workflow start Cell Culture / Tissue Sample lysis Cell Lysis with this compound Buffer start->lysis centrifuge1 Centrifugation to Pellet Debris lysis->centrifuge1 preclear Pre-clearing Lysate with Beads centrifuge1->preclear Collect Supernatant ip_ab Incubation with Primary Antibody (Bait) preclear->ip_ab pull_down Addition of Protein A/G Beads ip_ab->pull_down incubation Incubation to Form Antibody-Bead-Protein Complex pull_down->incubation wash Washing Steps to Remove Non-specific Binders incubation->wash elution Elution of Protein Complex wash->elution analysis Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis CMC_Logic conc Increase Surfactant Concentration below_cmc Below CMC: Monomers at Surface/in Bulk conc->below_cmc at_cmc At CMC: Micelle Formation Begins below_cmc->at_cmc above_cmc Above CMC: Equilibrium between Monomers and Micelles at_cmc->above_cmc property_change Abrupt Change in Physicochemical Properties at_cmc->property_change measurement Measurement of Property (e.g., Surface Tension, Fluorescence) property_change->measurement

References

The Role of CHAPS in Membrane Protein Solubilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, acting as channels, transporters, receptors, and enzymes. Their critical roles in cell signaling, transport, and adhesion make them prime targets for drug development. However, the hydrophobic nature of these proteins, embedded within the lipid bilayer, presents a significant challenge for their extraction and purification. The choice of detergent is paramount for successfully solubilizing membrane proteins while preserving their native structure and function. This technical guide provides an in-depth exploration of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a widely used zwitterionic detergent, for the solubilization of membrane proteins.

This compound is a non-denaturing detergent that is particularly effective at breaking protein-protein interactions and solubilizing membrane proteins for downstream applications.[1] Its unique zwitterionic nature, combining a sulfobetaine headgroup with a steroid-based hydrophobic tail, confers properties of both bile salts and non-ionic detergents. This structure allows for the gentle disruption of cell membranes and the creation of mixed micelles containing lipids and proteins, thereby keeping the protein in a soluble and often active state. This guide will delve into the physicochemical properties of this compound, provide detailed experimental protocols for its use, and present quantitative data to aid researchers in optimizing their membrane protein solubilization strategies.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective use in the laboratory. As a zwitterionic detergent, it carries no net charge over a wide pH range, making it compatible with various downstream applications such as ion-exchange chromatography and isoelectric focusing.

PropertyValueReferences
Full Chemical Name 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate
CAS Number 75621-03-3
Molecular Weight 614.88 g/mol
Critical Micelle Concentration (CMC) 6 - 10 mM[1]
Aggregation Number ~10
Micelle Molecular Weight ~6150 Da
Appearance White crystalline powder[1]
Solubility in Water 50 mg/mL[1]

The relatively high Critical Micelle Concentration (CMC) of this compound is a key advantage, as it allows for the easy removal of the detergent from the solubilized protein preparation by methods such as dialysis.[1]

Experimental Protocols

General Protocol for Cell Lysis and Membrane Protein Solubilization

This protocol provides a general workflow for the extraction of membrane proteins from cultured cells using a this compound-based lysis buffer.

Materials:

  • This compound Lysis Buffer (see recipe below)

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Sonicator (optional)

This compound Lysis Buffer Recipe (1X):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (w/v) this compound

  • Add protease and phosphatase inhibitors fresh before use.

Procedure:

  • Grow cells to the desired confluency in a culture dish.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Remove all PBS and add an appropriate volume of ice-cold this compound Lysis Buffer to the dish. For a 10 cm dish, 1 mL of lysis buffer is typically sufficient.

  • Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis. For difficult-to-lyse cells, a brief sonication on ice can be performed.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

  • Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube.

  • The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, affinity purification, or enzymatic assays.

Detailed Protocol for Solubilization of the Serotonin 1A Receptor (a GPCR)

This protocol is adapted from a study on the efficient solubilization of the G-protein coupled serotonin 1A receptor from bovine hippocampal membranes.[2][3]

Materials:

  • Bovine hippocampal membranes

  • Solubilization Buffer (see recipe below)

  • Polyethylene glycol (PEG)

  • Microcentrifuge

Solubilization Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 1 M NaCl

  • 5 mM this compound

Procedure:

  • Resuspend the bovine hippocampal membranes in the Solubilization Buffer at a protein concentration of 2 mg/mL.[3]

  • Incubate the suspension on ice for 30 minutes with gentle stirring.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

  • Collect the supernatant containing the solubilized receptors.

  • To remove the salt for subsequent ligand binding assays, perform a PEG precipitation. Add PEG to the supernatant to a final concentration of 15% (w/v) and incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the solubilized receptor.

  • Carefully discard the supernatant and resuspend the pellet in a suitable buffer for your downstream application. This method yields functionally active G-protein-sensitive solubilized receptors.[2]

Protocol for Reconstitution of the Nicotinic Acetylcholine Receptor (an Ion Channel)

This protocol describes the functional reconstitution of the Torpedo californica nicotinic acetylcholine receptor (AChR) into lipid vesicles following solubilization with this compound.[4]

Materials:

  • Purified AChR

  • Phospholipids (e.g., asolectin)

  • Reconstitution Buffer (see recipe below)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Reconstitution Buffer Recipe:

  • 10 mM MOPS, pH 7.4

  • 0.5 M NaCl

  • 0.1 mM EDTA

  • 0.02% (w/v) NaN3

Procedure:

  • Solubilize the purified AChR in Reconstitution Buffer containing 8 mM this compound.

  • Prepare a lipid solution by sonicating phospholipids in the Reconstitution Buffer to clarity.

  • Mix the solubilized AChR with the lipid solution at a desired protein-to-lipid ratio. The optimal reconstitution is achieved at a protein concentration of 0.5 g/L in 0.5 M NaCl.[4]

  • Transfer the protein-lipid-detergent mixture to a dialysis bag.

  • Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C for at least 48 hours, with several buffer changes. This process gradually removes the this compound, leading to the formation of proteoliposomes.

  • The resulting proteoliposomes containing the functionally reconstituted AChR can be used for ion flux assays and other functional studies.

Data Presentation

The efficiency of membrane protein solubilization can vary depending on the protein and the detergent used. The following table summarizes a comparative study on the solubilization of the serotonin 5-HT1A receptor using different detergents.

DetergentClassSolubilization Efficiency of Active 5-HT1A Receptor
This compound Zwitterionic High
CHAPSO Zwitterionic High
n-dodecyl-β-D-maltoside Non-ionicModerate
Triton X-100 Non-ionicVery Low
Sodium Cholate Anionic (Bile Salt)Low
Digitonin Non-ionic (Steroid)Low

Data adapted from a study comparing the extraction of the serotonin 5-HT1A receptor.[5]

This data highlights that for this particular GPCR, zwitterionic detergents like this compound and CHAPSO were the most effective at extracting the receptor in an active form.[5]

Visualizations

Experimental Workflow: Co-Immunoprecipitation of a Membrane Protein Complex

The following diagram illustrates a typical workflow for co-immunoprecipitation of a membrane protein and its interacting partners, a process where the gentle solubilization properties of this compound are critical for preserving these interactions.

CoIP_Workflow start Cultured Cells expressing tagged membrane protein of interest lysis Cell Lysis with This compound Lysis Buffer start->lysis centrifuge1 Centrifugation to pellet debris lysis->centrifuge1 supernatant Collect Supernatant (Solubilized Proteome) centrifuge1->supernatant incubation Incubate with Antibody against tag supernatant->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute protein complexes wash->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

A typical co-immunoprecipitation workflow using this compound.
Logical Relationship: Membrane Protein Solubilization and Reconstitution

This diagram illustrates the fundamental principle of using a detergent like this compound to extract a membrane protein from its native lipid bilayer and subsequently reconstitute it into an artificial lipid environment for functional studies.

Solubilization_Reconstitution cluster_membrane Native Cell Membrane cluster_micelle This compound Solubilization cluster_liposome Reconstitution membrane_protein Membrane Protein micelle Protein-Lipid-CHAPS Mixed Micelle membrane_protein->micelle + this compound proteoliposome Proteoliposome micelle->proteoliposome - this compound (e.g., Dialysis)

The process of membrane protein solubilization and reconstitution.
Signaling Pathway Initiation: GPCR Solubilization for Interaction Studies

This diagram illustrates the conceptual importance of this compound in studying G-protein coupled receptor (GPCR) signaling. By solubilizing the receptor, its interaction with downstream signaling partners like G-proteins can be investigated biochemically.

GPCR_Signaling ligand Ligand receptor GPCR in native membrane ligand->receptor Binding solubilization Solubilization with this compound receptor->solubilization solubilized_receptor Solubilized GPCR-CHAPS micelle solubilization->solubilized_receptor interaction Biochemical Interaction Assay (e.g., Co-IP, Pull-down) solubilized_receptor->interaction g_protein G-protein g_protein->interaction downstream Analysis of Downstream Effector Activation interaction->downstream

Investigating GPCR signaling post-solubilization with this compound.

Conclusion

This compound remains a valuable and versatile tool for researchers working with membrane proteins. Its non-denaturing, zwitterionic properties make it an excellent choice for solubilizing these challenging proteins while preserving their structure and function. The relatively high CMC of this compound facilitates its removal, which is advantageous for a variety of downstream applications, including co-immunoprecipitation, enzymatic assays, and reconstitution into artificial lipid bilayers. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in membrane protein research. As with any detergent-based methodology, empirical optimization for each specific membrane protein of interest is crucial for achieving the best results. By carefully considering the principles and protocols outlined here, researchers can effectively harness the power of this compound to unlock the secrets of membrane protein function and advance the frontiers of drug discovery.

References

CHAPS Buffer: A Technical Guide to its Compatibility and Application in Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic, non-denaturing detergent widely employed in protein research. Its unique properties make it an invaluable tool for solubilizing membrane proteins, preserving protein structure, and maintaining protein-protein interactions, which are critical for a multitude of downstream applications. This guide provides a comprehensive overview of this compound buffer, its physicochemical properties, and its compatibility with various experimental protocols in protein studies.

Physicochemical Properties of this compound

This compound combines the characteristics of both sulfobetaine-type detergents and bile salts.[1] Its zwitterionic nature, meaning it carries both a positive and a negative charge, renders it electrically neutral over a broad pH range (2 to 12).[2][3] A key feature of this compound is its high critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. This high CMC, along with a small micellar molecular weight, facilitates its removal from protein samples through dialysis.[1][4]

PropertyValueSource(s)
Full Chemical Name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate[5]
Molecular Weight 614.88 g/mol [2]
Appearance White crystalline powder[1]
Critical Micelle Conc. (CMC) 6 - 10 mM[1][2][4]
Aggregation Number 4 - 14[1]
Micellar Molecular Weight 6,150 Da[1][4]
Solubility in Water ≥ 46 mg/mL[2][4]

The CMC of this compound can be influenced by factors such as ionic strength; for instance, it decreases in the presence of NaCl.[5] This is an important consideration when preparing buffers for specific applications like receptor solubilization.[5]

Applications and Working Concentrations

This compound is a versatile detergent suitable for a range of applications, from solubilizing membrane proteins to preparing samples for electrophoresis and immunoprecipitation. The optimal concentration of this compound is application-dependent and often needs to be determined empirically.

ApplicationTypical this compound ConcentrationPurposeSource(s)
Membrane Protein Extraction 0.5% - 2.0% (w/v)Solubilization of integral membrane proteins.[2]
Isoelectric Focusing (IEF) / 2-DE 1% - 4% (w/v)Protein solubilization and prevention of aggregation.[1][4]
Co-Immunoprecipitation (Co-IP) 0.5% - 2.0% (w/v)Cell lysis while preserving protein-protein interactions.[6][7][8]
Size-Exclusion Chromatography > CMC (e.g., 1% or 16 mM)Maintain protein solubility during separation.[9]
Mitochondrial Isolation 2% (w/v)Digestion of isolated mitochondria for analysis.[10]

Key Experimental Protocols Utilizing this compound Buffer

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for common procedures involving this compound buffer.

Membrane Protein Extraction and Solubilization

This compound is particularly effective at extracting membrane proteins in their native state, making it a preferred choice over harsher detergents like SDS.[3][11] It can gently and effectively disrupt the nuclear membrane and solubilize membrane proteins.[3][12]

G cluster_0 Sample Preparation cluster_1 Lysis and Solubilization cluster_2 Protein Collection s1 Harvest Cells/Tissue s2 Wash with PBS s1->s2 l1 Resuspend in ice-cold This compound Lysis Buffer (+ inhibitors) s2->l1 l2 Incubate on ice (e.g., 30 min) l1->l2 l3 Centrifuge at high speed (e.g., 12,000 x g, 15 min, 4°C) l2->l3 p1 Collect supernatant (contains solubilized proteins) l3->p1 p2 Quantify protein concentration (BCA, Lowry, Bradford) p1->p2 Downstream Applications\n(e.g., Western Blot, IP, Chromatography) Downstream Applications (e.g., Western Blot, IP, Chromatography) p2->Downstream Applications\n(e.g., Western Blot, IP, Chromatography)

General Workflow for Membrane Protein Extraction using this compound.
Two-Dimensional Gel Electrophoresis (2-DE)

This compound is a standard component in sample preparation for the first dimension of 2-DE, isoelectric focusing (IEF).[4] It effectively solubilizes proteins and prevents aggregation during focusing, leading to better resolution.[1][13] A common IEF sample solution consists of 8 M urea, 4% this compound, 50-100 mM dithiothreitol (DTT), and 40 mM Tris.[1][4]

G cluster_0 Sample Preparation cluster_1 First Dimension: Isoelectric Focusing (IEF) cluster_2 Second Dimension: SDS-PAGE cluster_3 Analysis sp1 Solubilize protein extract in IEF Rehydration Buffer (Urea, this compound, DTT, Ampholytes) ief1 Rehydrate IPG strip with protein sample sp1->ief1 ief2 Apply electric field to separate proteins by pI ief1->ief2 sds1 Equilibrate IPG strip (DTT, then Iodoacetamide) ief2->sds1 sds2 Place strip on top of SDS-PAGE gel sds1->sds2 sds3 Apply electric field to separate proteins by mass sds2->sds3 a1 Stain gel (e.g., Coomassie, Silver) sds3->a1 a2 Image and analyze protein spots a1->a2

Workflow for Two-Dimensional Gel Electrophoresis (2-DE).
Co-Immunoprecipitation (Co-IP)

For studying protein-protein interactions, this compound is an excellent choice as it preserves these interactions during cell lysis and subsequent immunoprecipitation.[6][7][14] The this compound immunoprecipitation buffer is formulated to maintain intermolecular interactions following protein extraction.[1][6]

Protocol for Cell Lysis and Co-Immunoprecipitation with this compound Buffer

  • Buffer Preparation: Prepare a 1X this compound Lysis Buffer (e.g., 0.5% this compound in HEPES buffer with NaCl).[6][7] Immediately before use, add protease and phosphatase inhibitors.[1]

  • Cell Preparation: Wash cultured cells (e.g., one to three 10 cm dishes) three times with ice-cold PBS to remove serum proteins.[1]

  • Lysis: Add ice-cold this compound Lysis Buffer (e.g., 300 µL) to the cell pellet or dish.[1][6] Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Incubation: Incubate on ice for 10-30 minutes, gently tapping the tube periodically to facilitate lysis.[3][6] Avoid vortexing to preserve protein complexes.[6]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 15 minutes at 4°C.[1][6]

  • Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled tube. This is the protein extract.

  • Immunoprecipitation:

    • Add the specific primary antibody to the clarified lysate and incubate with gentle rocking for 3 hours to overnight at 4°C.[6][8]

    • Add a solid support, such as Protein A/G Sepharose beads, and continue to incubate with rocking for another 1-3 hours at 4°C.[1][6]

  • Washing: Pellet the beads by low-speed centrifugation. Wash the beads three to five times with wash buffer (e.g., 0.5% this compound in HBS) to remove non-specifically bound proteins.[8]

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer) and heat at 95-100°C for 5 minutes.[1]

  • Analysis: The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.

G cluster_0 Cell Lysis cluster_1 Immune Complex Formation cluster_2 Isolation and Analysis cl1 Lyse cells with This compound Buffer + Inhibitors cl2 Centrifuge to clarify lysate cl1->cl2 ic1 Incubate lysate with primary antibody cl2->ic1 Supernatant ic2 Add Protein A/G beads to capture antibody ic1->ic2 ia1 Wash beads to remove non-specific proteins ic2->ia1 ia2 Elute protein complexes from beads ia1->ia2 ia3 Analyze by Western Blot or Mass Spectrometry ia2->ia3

Workflow for Co-Immunoprecipitation (Co-IP) using this compound Buffer.

Compatibility with Downstream Assays

An important consideration is the compatibility of this compound with protein quantification assays.

Protein AssayCompatibility with this compoundNotesSource(s)
Bradford Assay Compatible[14]
Lowry Assay Compatible[14]
BCA Assay Compatible[14]

Conclusion

This compound is a mild, non-denaturing zwitterionic detergent that is highly effective for a variety of applications in protein research. Its ability to solubilize membrane proteins while preserving their native conformation and interactions makes it an indispensable tool for techniques like Co-IP and 2-DE.[1][4][7] While alternatives like NP-40, Triton X-100, and CHAPSO exist, the unique properties of this compound, particularly its high CMC and electrical neutrality over a wide pH range, ensure its continued prominence in the laboratory.[1][11][12] As with any detergent, optimizing the concentration is key to achieving the desired outcome, whether it be efficient protein extraction or the preservation of delicate protein complexes.

References

The Advent of CHAPS: A Technical Guide to its Early Applications in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The introduction of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, in 1980 marked a significant advancement in membrane biochemistry. As a zwitterionic detergent, it uniquely combines the properties of bile salts and sulfobetaine-type detergents, enabling the gentle yet effective solubilization of membrane proteins while preserving their native structure and function. This technical guide delves into the seminal early uses of this compound, providing detailed experimental protocols, quantitative data from foundational studies, and visual representations of the workflows that paved the way for its widespread use in research and drug development.

Core Concepts: The Design and Properties of this compound

This compound was meticulously designed to overcome the limitations of existing detergents. Its rigid sterol backbone, a characteristic of bile salts, prevents it from forming a denaturing shield around proteins. The zwitterionic head group, containing both a quaternary ammonium cation and a sulfonate anion, renders the molecule electrically neutral over a broad pH range, making it ideal for techniques like isoelectric focusing.

PropertyValueReference
Critical Micelle Concentration (CMC) 6 - 10 mM[1]
Aggregation Number 10
Micellar Molecular Weight 6150 Da
Molecular Weight 614.88 g/mol [1]

Table 1: Physicochemical Properties of this compound. This table summarizes the key properties of this compound that are crucial for its application in biochemical research.

Early Application 1: Solubilization of Active Opiate Receptors

One of the first and most impactful applications of this compound was the successful solubilization of active opiate receptors from neuroblastoma-glioma hybrid cell membranes, a feat that had been challenging with previously available detergents. This breakthrough allowed for the characterization of the receptor in a soluble state.

Quantitative Data: Opiate Receptor Solubilization
ParameterValue
This compound Concentration for Solubilization 10 mM
Optimal this compound Concentration for Binding Assay 1 mM
Percentage of Receptors Solubilized ~50%
Stokes Radius of Solubilized Receptor 70 Å
Dissociation Constant (Kd) for [³H]DALAMID (Membrane) 2 nM
Dissociation Constant (Kd) for [³H]DALAMID (Solubilized) 2 nM

Table 2: Quantitative data from the solubilization of opiate receptors using this compound. The data demonstrates the efficacy of this compound in solubilizing the receptor while maintaining its binding affinity.

Experimental Protocol: Solubilization of Opiate Receptors

1. Membrane Preparation:

  • Neuroblastoma-glioma NG108-15 cells were homogenized in 50 mM Tris-HCl, pH 7.5.

  • The homogenate was centrifuged at 40,000 x g for 30 minutes.

  • The resulting pellet was resuspended in 50 mM Tris-HCl, pH 7.5, and stored at -80°C.

2. Solubilization:

  • Frozen membranes were thawed and diluted to a protein concentration of 2 mg/mL in 50 mM Tris-HCl, pH 7.5.

  • An equal volume of 20 mM this compound in the same buffer was added to achieve a final this compound concentration of 10 mM.

  • The mixture was incubated on ice for 30 minutes with occasional stirring.

  • The suspension was then centrifuged at 100,000 x g for 60 minutes to pellet the insoluble material.

  • The supernatant containing the solubilized receptors was carefully collected.

3. Opiate Binding Assay:

  • The solubilized extract was diluted 1:10 with 10 mM Tris-HCl, pH 7.5, containing 0.32 M sucrose to reduce the this compound concentration to 1 mM.

  • Aliquots of the diluted extract were incubated with 2 nM [³H]DALAMID (a potent enkephalin analog) in the presence or absence of a competing unlabeled ligand (e.g., levallorphan) to determine specific binding.

  • The reaction was incubated at 37°C for 30 minutes.

  • Bound and free radioligand were separated by gel filtration on Sephadex G-50 columns.

  • The radioactivity in the eluted fractions was quantified by liquid scintillation counting.

Opiate_Receptor_Solubilization_Workflow cluster_membrane_prep Membrane Preparation cluster_solubilization Solubilization cluster_assay Binding Assay NG108_cells NG108-15 Cells Homogenization Homogenize in Tris-HCl NG108_cells->Homogenization Centrifugation1 Centrifuge at 40,000 x g Homogenization->Centrifugation1 Membrane_Pellet Resuspend Membrane Pellet Centrifugation1->Membrane_Pellet Add_this compound Add 10 mM this compound Membrane_Pellet->Add_this compound Incubation Incubate on Ice Add_this compound->Incubation Centrifugation2 Centrifuge at 100,000 x g Incubation->Centrifugation2 Solubilized_Receptors Collect Supernatant (Solubilized Receptors) Centrifugation2->Solubilized_Receptors Dilution Dilute to 1 mM this compound Solubilized_Receptors->Dilution Add_Radioligand Add [³H]DALAMID Dilution->Add_Radioligand Incubation_Assay Incubate at 37°C Add_Radioligand->Incubation_Assay Separation Gel Filtration (Sephadex G-50) Incubation_Assay->Separation Quantification Scintillation Counting Separation->Quantification

Figure 1. Workflow for the solubilization and characterization of opiate receptors using this compound.

Early Application 2: Resolution of Adenylate Cyclase Components

Another pivotal early use of this compound was in the solubilization and separation of the components of the adenylate cyclase system from bovine brain. This compound proved superior to other detergents like sodium cholate and deoxycholate, yielding a more active and stable preparation of the catalytic unit (C) and the guanine nucleotide-binding protein (G/F).

Quantitative Data: Adenylate Cyclase Solubilization
DetergentSpecific Activity (pmol cAMP/min/mg protein)
13 mM this compound 130
0.5% Sodium Cholate 35
0.5% Sodium Deoxycholate 20

Table 3: Comparison of the specific activity of adenylate cyclase solubilized with different detergents. this compound yielded a significantly more active enzyme preparation.

Experimental Protocol: Solubilization and Resolution of Adenylate Cyclase

1. Membrane Preparation:

  • Bovine brain cortex was homogenized in 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.25 M sucrose.

  • The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • The supernatant was then centrifuged at 12,000 x g for 15 minutes to pellet the crude mitochondrial fraction.

  • The resulting supernatant was centrifuged at 100,000 x g for 60 minutes to obtain the microsomal membrane pellet.

2. Solubilization:

  • The microsomal pellet was resuspended in 10 mM Tris-HCl, pH 8.0, containing 1 mM EDTA to a protein concentration of 10 mg/mL.

  • An equal volume of 26 mM this compound in the same buffer was added to give a final concentration of 13 mM this compound.

  • The mixture was stirred on ice for 30 minutes.

  • Insoluble material was removed by centrifugation at 100,000 x g for 60 minutes.

3. Resolution of Components by Gel Filtration:

  • The this compound extract was applied to a Sephadex G-150 column equilibrated with 10 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 1 mM this compound.

  • The column was eluted with the same buffer.

  • Fractions were collected and assayed for adenylate cyclase activity in the presence of either Mn²⁺ (to measure the catalytic unit activity) or Mg²⁺ and Gpp(NH)p (to measure the reconstituted activity of C and G/F).

Adenylate_Cyclase_Workflow cluster_membrane_prep_AC Membrane Preparation cluster_solubilization_AC Solubilization cluster_resolution Resolution of Components Bovine_Brain Bovine Brain Cortex Homogenization_AC Homogenize Bovine_Brain->Homogenization_AC Centrifugation_Low Centrifuge at 1,000 x g Homogenization_AC->Centrifugation_Low Centrifugation_Mid Centrifuge at 12,000 x g Centrifugation_Low->Centrifugation_Mid Centrifugation_High Centrifuge at 100,000 x g Centrifugation_Mid->Centrifugation_High Microsomal_Pellet Microsomal Pellet Centrifugation_High->Microsomal_Pellet Resuspend_Pellet Resuspend Pellet Microsomal_Pellet->Resuspend_Pellet Add_CHAPS_AC Add 13 mM this compound Resuspend_Pellet->Add_CHAPS_AC Stir_Ice Stir on Ice Add_CHAPS_AC->Stir_Ice Centrifugation_Final Centrifuge at 100,000 x g Stir_Ice->Centrifugation_Final CHAPS_Extract Collect Supernatant (this compound Extract) Centrifugation_Final->CHAPS_Extract Gel_Filtration Sephadex G-150 Chromatography CHAPS_Extract->Gel_Filtration Elution Elute with this compound Buffer Gel_Filtration->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Assay_C Assay for Catalytic Unit (C) Fraction_Collection->Assay_C Assay_GF Assay for G/F Protein Fraction_Collection->Assay_GF

Figure 2. Workflow for the solubilization and resolution of adenylate cyclase components.

Early Application 3: Two-Dimensional Gel Electrophoresis of Microsomal Proteins

The zwitterionic nature of this compound made it an excellent detergent for isoelectric focusing (IEF), the first dimension of two-dimensional (2D) gel electrophoresis. An early study demonstrated its utility in the 2D analysis of trout liver microsomes.

Experimental Protocol: 2D Gel Electrophoresis with this compound

1. Sample Solubilization:

  • Trout liver microsomes were solubilized in a buffer containing 9.5 M urea, 2% (w/v) this compound, 5% β-mercaptoethanol, and 2% Ampholines (pH 3.5-10).

  • The sample was centrifuged at 100,000 x g for 60 minutes to remove any insoluble material.

2. First Dimension: Isoelectric Focusing (IEF):

  • The solubilized sample was loaded onto a tube gel containing 8 M urea, 2% this compound, 4% acrylamide, and 2% Ampholines.

  • IEF was performed at 400 V for 12 hours, followed by 800 V for 1 hour.

3. Second Dimension: SDS-PAGE:

  • After IEF, the tube gel was equilibrated in a buffer containing 10% glycerol, 5% β-mercaptoethanol, 2.3% SDS, and 62.5 mM Tris-HCl, pH 6.8.

  • The equilibrated gel was then placed on top of a 10% SDS-polyacrylamide slab gel.

  • Electrophoresis was carried out at a constant current until the tracking dye reached the bottom of the gel.

  • The gel was stained with Coomassie Brilliant Blue to visualize the protein spots.

Conclusion

The development of this compound in the early 1980s represented a significant leap forward in the study of membrane proteins. Its unique chemical properties allowed for the gentle and effective solubilization of these challenging molecules, preserving their biological activity. The early applications in the solubilization of opiate receptors and the resolution of adenylate cyclase components, as well as its use in two-dimensional gel electrophoresis, laid the groundwork for countless subsequent studies in biochemistry, molecular biology, and drug discovery. The detailed protocols and quantitative data presented in this guide serve as a testament to the foundational importance of this compound and provide a valuable resource for researchers in the field.

References

CHAPS chemical structure and its implications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CHAPS: Chemical Structure and Implications for Researchers

Introduction to this compound

This compound, an abbreviation for 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and proteomic research.[1] It was designed to combine the advantageous properties of both sulfobetaine-type detergents and bile salt anions.[2][3] Structurally, this compound is a derivative of cholic acid, a naturally occurring bile acid.[1] Its unique structure confers a "facial" detergent property, with a hydrophilic side and a hydrophobic back, making it highly effective at solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and function of the proteins.[4] Unlike ionic detergents, this compound is electrically neutral over a wide pH range (2 to 12), which makes it ideal for sensitive applications like isoelectric focusing (IEF) and ion-exchange chromatography.[5]

Chemical Structure and Its Implications

The functionality of this compound is directly derived from its amphipathic chemical structure, which features a rigid, hydrophobic steroid backbone and a polar, zwitterionic headgroup.

  • Hydrophobic Moiety : The core of the this compound molecule is the steroid ring system derived from cholic acid. This rigid, bulky, and non-polar region is responsible for interacting with the hydrophobic regions of proteins, particularly the transmembrane domains of membrane proteins, and disrupting lipid-lipid interactions within the cell membrane.

  • Polar Zwitterionic Headgroup : Attached to the steroid core via a propyl chain is a sulfobetaine headgroup. This group contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1] This zwitterionic nature means the molecule carries no net charge, preventing it from binding to proteins based on charge and altering their electrophoretic mobility. This is a critical feature for applications like IEF.[5]

  • Non-Denaturing Character : The combination of the bile salt-like steroid body and the sulfobetaine headgroup results in a detergent that is gentle and generally non-denaturing.[2][5][6] It can effectively solubilize membrane proteins from the lipid bilayer and break non-specific protein-protein interactions without significantly disrupting the protein's secondary or tertiary structure.[4][7]

Caption: Functional domains of the this compound molecule.

Physicochemical Properties

The utility of a detergent in a given application is determined by its physicochemical properties. The key quantitative parameters for this compound are summarized below.

PropertyValueImplication for Researchers
Molecular Weight (MW) 614.9 g/mol [4][8]Affects calculations for molar concentration.
Critical Micelle Concentration (CMC) 6 - 10 mM[4][5][9][10][11][12]High CMC allows for easy removal by dialysis or dilution.[10][11] Detergents should generally be used at or above their CMC for effective solubilization.[11] The CMC can decrease in the presence of salt.[6]
Aggregation Number ~10[4][9][12]This is the number of detergent monomers in a micelle. A low aggregation number results in small micelles.
Average Micellar Weight ~6,150 Da[9][10][12]The small micelle size is less likely to interfere with protein separation techniques and is easily removed.[10][11]
Appearance White crystalline powder[4][11]Standard solid form for easy handling and weighing.
Solubility Soluble in water[9]Easily prepared into aqueous stock solutions.
Cloud Point >100°C[9][12]High cloud point indicates stability at various temperatures used in experiments.

Applications in Research and Drug Development

This compound is a versatile tool employed in numerous experimental workflows due to its mild, non-denaturing, and zwitterionic properties.

Membrane Protein Solubilization

Solubilizing membrane proteins from the lipid bilayer is a critical first step for their purification and characterization. This compound is particularly effective because it can disrupt the membrane and form stable protein-detergent complexes, preserving the protein's native conformation and activity.

Solubilization_Workflow start Membrane Preparation (e.g., from cell pellet) solubilize Solubilization Add this compound buffer (at or above CMC) Incubate with mild agitation start->solubilize centrifuge Clarification High-speed centrifugation (e.g., 100,000 x g) solubilize->centrifuge supernatant Collect Supernatant (Contains solubilized protein-detergent complexes) centrifuge->supernatant pellet Discard Pellet (Insoluble material, cell debris) centrifuge->pellet downstream Downstream Applications (Purification, activity assays, etc.) supernatant->downstream

Caption: General workflow for membrane protein solubilization using this compound.

Two-Dimensional Gel Electrophoresis (2-DE)

In proteomics, 2-DE is a powerful technique for separating complex protein mixtures. The first dimension, isoelectric focusing (IEF), separates proteins based on their isoelectric point (pI). This compound is a standard component of IEF sample rehydration buffers.[3][13] Its zwitterionic nature ensures it does not interfere with the pH gradient or the intrinsic charge of the proteins, leading to excellent resolution.[10]

TwoD_Electrophoresis sample_prep Sample Preparation Lyse cells in buffer containing Urea, this compound (2-4%), DTT, ampholytes rehydration IPG Strip Rehydration Load protein sample onto Immobilized pH Gradient (IPG) strip sample_prep->rehydration ief 1st Dimension: Isoelectric Focusing (IEF) Proteins migrate to their isoelectric point (pI) rehydration->ief equilibration Strip Equilibration Equilibrate strip in SDS buffer to coat proteins with negative charge ief->equilibration sds_page 2nd Dimension: SDS-PAGE Separate proteins by molecular weight equilibration->sds_page stain Visualization Stain gel (e.g., Coomassie Blue) and analyze protein spots sds_page->stain

Caption: Workflow for 2-D Gel Electrophoresis utilizing this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. The goal is to lyse cells and extract protein complexes without disrupting the interactions of interest. This compound-based lysis buffers are ideal for this purpose because they are gentle enough to maintain native protein conformations and complex assemblies.[11]

CoIP_Workflow cell_lysis Cell Lysis Lyse cells with non-denaturing this compound buffer to release protein complexes incubation Incubation Add primary antibody specific to the 'bait' protein to the lysate cell_lysis->incubation immunocapture Immunocapture Add Protein A/G beads to capture the antibody-protein complex incubation->immunocapture wash Wash Steps Wash beads to remove non-specifically bound proteins immunocapture->wash elution Elution Elute the 'bait' and 'prey' proteins from the beads wash->elution analysis Analysis Analyze eluted proteins by Western Blot or Mass Spectrometry elution->analysis

Caption: Co-Immunoprecipitation workflow using a this compound-based lysis buffer.

Experimental Protocols

Protocol: General Membrane Protein Solubilization

This protocol provides a starting point for solubilizing membrane proteins. Optimization is often required.

  • Membrane Preparation : Isolate cell membranes from your source material by homogenization followed by differential centrifugation. The final high-speed spin (e.g., 100,000 x g) will pellet the membranes.

  • Buffer Preparation : Prepare a solubilization buffer. A typical starting buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and 1-2% (w/v) this compound (well above its CMC). Add protease inhibitors immediately before use.

  • Solubilization : Resuspend the membrane pellet in the this compound-containing buffer at a protein concentration of 1-5 mg/mL.

  • Incubation : Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing, which can cause foaming and protein denaturation.

  • Clarification : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any insoluble material.

  • Collection : Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream purification or analysis.

Protocol: Sample Preparation for 2-D Electrophoresis

This protocol describes a common rehydration/lysis buffer for the first dimension (IEF).

  • Buffer Preparation : A widely used IEF sample solution, often called "rehydration buffer," consists of:

    • 8 M Urea

    • 2-4% (w/v) this compound[3][10][13]

    • 50-100 mM Dithiothreitol (DTT) or 2 mM Tributylphosphine (TBP) (as a reducing agent)[3][14]

    • 0.5-2% (v/v) Carrier Ampholytes (of the appropriate pH range)

    • 40 mM Tris[3]

    • A trace of Bromophenol Blue (as a tracking dye)

  • Sample Solubilization : Solubilize the protein sample (e.g., cell pellet) directly in the rehydration buffer. The amount of protein to load will depend on the gel size and staining method (typically 50-200 µg).

  • Application : The protein-containing rehydration buffer is used to rehydrate the dry IPG strip overnight before starting isoelectric focusing.[15][16]

Conclusion

This compound is an indispensable detergent in the modern life sciences laboratory. Its unique chemical structure, featuring a hydrophobic steroid core and a neutral zwitterionic headgroup, provides a powerful combination of solubilizing capability and gentle, non-denaturing action. The high CMC and small micelle size further enhance its utility by simplifying its removal from samples. For researchers and drug development professionals working on protein purification, proteomics, or the characterization of protein-protein interactions, a thorough understanding of this compound's properties and applications is essential for designing robust and effective experimental workflows.

References

The Behavior of CHAPS in Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of detergents is paramount for the successful isolation, characterization, and formulation of proteins and other biological macromolecules. This in-depth technical guide focuses on the properties of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a widely used zwitterionic detergent, in aqueous solutions.

This compound is favored for its non-denaturing properties, combining the characteristics of both sulfobetaine-type detergents and bile salts.[1] Its utility in solubilizing membrane proteins while preserving their native structure and function makes it an invaluable tool in various biochemical and pharmaceutical applications.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in signaling pathway studies and drug development.

Core Properties of this compound in Solution

The functionality of this compound as a detergent is dictated by its behavior in solution, primarily its ability to form micelles above a certain concentration. These micelles create a hydrophobic environment that can encapsulate and solubilize membrane proteins. The key parameters governing this behavior are the critical micelle concentration (CMC), aggregation number (Nagg), and micellar molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound in solution.

PropertyValueConditionsReference(s)
Molecular Weight 614.88 g/mol -[1]
Appearance White crystalline powder-[1]
Solubility in Water SolubleClear, colorless to slightly-yellow solution[1]

Table 1: General Properties of this compound.

ParameterValueConditionsReference(s)
Critical Micelle Concentration (CMC) 6 - 10 mMIn water[1]
Aggregation Number (Nagg) 4 - 14In 0 - 0.1 M Na+[1]
~5 ± 1In water and various buffer/salt solutions[3]
Micellar Molecular Weight ~6150 DaCalculated from CMC and Aggregation Number[1]

Table 2: Micellar Properties of this compound in Aqueous Solution.

Factors Influencing Micellization

The micellization of this compound is a dynamic process influenced by several environmental factors, including temperature, pH, and the presence of salts. Understanding these effects is crucial for optimizing experimental conditions.

Temperature: The micellization of this compound is temperature-dependent. Studies have shown that the process is endothermic at lower temperatures and becomes exothermic at higher temperatures.[3] One study found that the CMC of this compound increases as the temperature rises from 22°C to 36°C.

pH: The zwitterionic nature of this compound, with both a quaternary ammonium cation and a sulfonate anion, generally results in a net neutral charge over a wide pH range. A systematic investigation using isothermal titration calorimetry in buffer solutions at pH 3.0, 6.8, and 7.8 showed that the CMC of this compound remains similar to its value in water, suggesting a degree of pH independence in its micellization behavior.[3]

Salt Concentration: The presence of salt can influence the CMC of this compound. Increased ionic strength in a solution can shield the electrostatic repulsion between the charged headgroups of the detergent monomers, thereby favoring micelle formation at a lower concentration. It has been observed that the CMC of this compound is slightly shifted to lower values in the presence of salt solutions.[3]

Experimental Protocols for Characterizing this compound Solutions

Accurate determination of the properties of this compound in solution is essential for its effective use. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for determining the CMC of detergents. It utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, leading to a change in its fluorescence emission spectrum.[[“]][5]

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • High-purity water

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to a concentration of 1 mM.

  • Prepare this compound solutions: Prepare a series of this compound solutions in high-purity water with concentrations ranging from below to above the expected CMC (e.g., 0.1 mM to 20 mM).

  • Add pyrene to this compound solutions: Add a small aliquot of the pyrene stock solution to each this compound solution to a final concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization.

  • Equilibrate: Allow the solutions to equilibrate for at least 30 minutes in the dark to ensure the partitioning of pyrene is complete.

  • Measure fluorescence spectra: Using a spectrofluorometer, record the emission spectrum of each sample (e.g., from 350 nm to 500 nm) with an excitation wavelength of 335 nm.

  • Analyze the data: A characteristic feature of the pyrene emission spectrum is the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm). The I1/I3 ratio is sensitive to the polarity of the pyrene's environment. Plot the I1/I3 ratio as a function of the this compound concentration. The CMC is determined as the point of inflection in this plot, where a significant change in the slope is observed.

Determination of Micelle Size and Aggregation Number by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension, making it ideal for characterizing detergent micelles.

Materials:

  • This compound solution at a concentration above the CMC

  • DLS instrument

  • Low-volume quartz cuvette

Procedure:

  • Prepare the sample: Prepare a solution of this compound in high-purity water at a concentration well above the CMC (e.g., 20 mM). Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Instrument setup: Set the laser wavelength (e.g., 633 nm) and the scattering angle (e.g., 173° for backscatter detection to minimize multiple scattering). Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Data acquisition: Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility. The instrument's software will generate an autocorrelation function from the fluctuations in scattered light intensity.

  • Data analysis: The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:

    Rh = (kBT) / (6πηD)

    where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The aggregation number (Nagg) can be estimated from the hydrodynamic volume of the micelle and the volume of a single this compound monomer.

Assessment of Protein Structural Integrity in the Presence of this compound using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. It can be used to confirm that a protein retains its native fold after solubilization with this compound.

Materials:

  • Purified protein of interest

  • This compound solution

  • Appropriate buffer

  • CD spectropolarimeter

Procedure:

  • Sample preparation: Prepare the protein sample in a suitable buffer both with and without this compound at a concentration above its CMC. The final protein concentration should be in the range of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region (e.g., phosphate buffer).

  • Instrument setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm). Purge the instrument with nitrogen gas. Set the wavelength range for scanning (e.g., 190-260 nm for far-UV CD).

  • Data acquisition: Record the CD spectrum of the buffer alone (as a baseline), the protein in buffer, and the protein in buffer with this compound.

  • Data analysis: Subtract the baseline spectrum from the protein spectra. The resulting spectra are characteristic of the protein's secondary structure. Compare the spectrum of the protein with and without this compound. A lack of significant change in the spectral features (e.g., the positions and magnitudes of the negative bands around 208 and 222 nm for α-helical proteins) indicates that this compound has not denatured the protein.

Applications in Research and Development

This compound's unique properties make it a versatile tool in both fundamental research and drug development.

Solubilization of Membrane Proteins for Signaling Pathway Studies

A primary application of this compound is the solubilization of membrane proteins, such as G-protein coupled receptors (GPCRs), for functional and structural studies.[6][7][8] By extracting these proteins from the cell membrane while preserving their activity, researchers can investigate their role in signaling pathways.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR (this compound Solubilized) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins Protein_Crystallization_Workflow start Membrane Preparation solubilization Solubilization with this compound start->solubilization purification Purification (e.g., Affinity Chromatography) solubilization->purification concentration Concentration of Protein-Detergent Complex purification->concentration crystallization Crystallization Screening concentration->crystallization diffraction X-ray Diffraction Analysis crystallization->diffraction structure 3D Structure Determination diffraction->structure Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Absorption Drug Poorly Soluble Drug CHAPS_Solution This compound Solution (above CMC) Drug->CHAPS_Solution Encapsulation Micellar_Formulation Micellar Formulation CHAPS_Solution->Micellar_Formulation Administration Administration (e.g., Oral, IV) Micellar_Formulation->Administration Dissolution Enhanced Dissolution in vivo Administration->Dissolution Absorption Increased Absorption Dissolution->Absorption

References

CHAPS in Cell Lysis: A Preliminary Investigative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent, for the lysis of cells in various research and drug development applications. Particular emphasis is placed on its role in preserving protein structure and function, a critical consideration for downstream analytical techniques.

Core Principles of this compound-Mediated Lysis

This compound is a non-denaturing detergent that effectively solubilizes membrane proteins and disrupts protein-protein interactions in a gentle manner.[1][2][3] Its zwitterionic nature, possessing both a positive and a negative charge that result in a net neutral charge over a wide pH range, makes it a versatile tool in the biochemist's arsenal.[3][4][5] This property allows for the effective disruption of cellular membranes to release cytoplasmic and membrane-bound proteins while minimizing the denaturation that can occur with harsher, ionic detergents like SDS.[6][7]

The mechanism of action involves the insertion of the hydrophobic portion of the this compound molecule into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to cell lysis and the formation of mixed micelles containing lipids, proteins, and detergent molecules.[6][8] A key advantage of this compound is its high critical micelle concentration (CMC) of 6-10 mM and small micelle size (6,150 Da), which facilitates its removal from protein samples via dialysis or gel filtration.[2][9] This is particularly beneficial for subsequent analyses where the presence of detergent could interfere.

Comparative Analysis of Lysis Detergents

The choice of detergent is paramount and depends on the specific application and the nature of the target protein. While strong ionic detergents are effective at solubilizing most proteins, they often lead to irreversible denaturation. Milder, non-ionic detergents preserve protein structure but may be less efficient at extracting certain membrane proteins. This compound strikes a balance, offering effective solubilization while maintaining the native conformation of many proteins and preserving protein-protein interactions.[4][10]

Detergent Type Properties Common Applications Considerations
This compound ZwitterionicMild, non-denaturing; preserves protein structure and interactions.[4][8]Co-immunoprecipitation (Co-IP), enzyme assays, solubilization of membrane proteins.[8][11]Can be less effective at solubilizing all membrane proteins compared to harsher detergents.
Triton X-100 Non-ionicMild, non-denaturing; preserves protein function.[6][8]General cell lysis, immunoprecipitation, Western blotting.[8][10]Forms large micelles, making it more difficult to remove by dialysis.[12]
RIPA Buffer Mixed (Ionic & Non-ionic)Strong, denaturing; effectively solubilizes most cellular proteins, including nuclear proteins.[10]Total protein extraction for Western blotting.Disrupts protein-protein interactions; not suitable for Co-IP or functional assays.[10]
SDS Anionic (Ionic)Very strong, denaturing; completely disrupts cell structure and denatures proteins.[6]SDS-PAGE, solubilizing highly insoluble proteins.Destroys protein structure and function.[6]

Experimental Protocols

I. Preparation of this compound Lysis Buffer

A typical 1X this compound lysis buffer consists of several components designed to effectively lyse cells while preserving the integrity of the target proteins.

Component Stock Concentration Final Concentration Purpose
HEPES or PIPES/HCl, pH 6.5-8.01 M50 mMBuffering agent to maintain pH.[13][14]
This compound10% (w/v)0.5 - 2% (w/v)Detergent for cell lysis.[11][15]
EDTA0.5 M2 mMChelates divalent cations, inhibiting metalloproteases.[14]
Dithiothreitol (DTT)1 M5 mMReducing agent to prevent oxidation of sulfhydryl groups.[12][14]
Protease Inhibitor Cocktail100X1XInhibits a broad range of proteases to prevent protein degradation.[13]
Phosphatase Inhibitor Cocktail100X1XInhibits phosphatases to preserve protein phosphorylation states.[13]

Note: The optimal concentration of this compound can vary depending on the cell type. For SH-SY5Y cells, a concentration of 2% has been found to be effective.[15] For many applications, a 0.5% this compound concentration is sufficient.[11] The buffer should be prepared fresh and kept on ice before use.[12][14]

II. Cell Lysis Protocol for Cultured Cells

This protocol is a general guideline for lysing adherent cultured cells.

  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture dishes.[13]

  • Washing: Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).[12][14]

  • Lysis: Add ice-cold 1X this compound lysis buffer to the cells. A recommended volume is 300 µL for one to three 10 cm dishes.[12][13]

  • Scraping and Collection: Use a cell scraper to dislodge the cells in the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

  • Incubation: Incubate the lysate on ice for 10 minutes, vortexing briefly several times to facilitate membrane dissolution.[13]

  • Clarification: Centrifuge the lysate at 14,000 rpm for 10-15 minutes at 4°C to pellet cell debris.[12][13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[12][14]

  • Storage: Store the protein lysate at -80°C for long-term use.

III. Tissue Homogenization Protocol

For solid tissues, an additional homogenization step is required.

  • Tissue Preparation: Pulverize approximately 90 µL of tissue in a liquid nitrogen-cooled mortar and pestle.[13]

  • Lysis Buffer Addition: Add 500 µL of ice-cold 1X this compound lysis buffer (containing protease and phosphatase inhibitors) to the pulverized tissue.[13]

  • Homogenization: Homogenize the tissue on ice using a Dounce homogenizer or a similar device with approximately 15 strokes.[13]

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the lipid layer.[13]

  • Second Centrifugation: Repeat the centrifugation step to ensure complete removal of debris.[13]

  • Final Supernatant: Transfer the final supernatant to a new tube for downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow: Cell Lysis and Immunoprecipitation

G cluster_lysis Cell Lysis cluster_ip Immunoprecipitation start Cultured Cells/Tissue wash Wash with PBS start->wash lyse Add this compound Lysis Buffer wash->lyse incubate Incubate on Ice lyse->incubate centrifuge1 Centrifuge to Pellet Debris incubate->centrifuge1 supernatant Collect Supernatant (Lysate) centrifuge1->supernatant add_ab Add Primary Antibody supernatant->add_ab add_beads Add Protein A/G Beads add_ab->add_beads incubate_ip Incubate with Rotation add_beads->incubate_ip wash_beads Wash Beads incubate_ip->wash_beads elute Elute Protein Complex wash_beads->elute final_product Analyze by SDS-PAGE/Western Blot elute->final_product

Caption: Workflow for cell lysis using this compound followed by immunoprecipitation.

Signaling Pathway: Caspase Activation Cascade

This compound is particularly recommended for the preparation of cytoplasmic lysates for studying the caspase signaling pathway, a crucial component of apoptosis.[12][14][16]

G cluster_pathway Caspase Activation Pathway apoptotic_stimulus Apoptotic Stimulus initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases activates executioner_caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator_caspases->executioner_caspases activates substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

Downstream Applications and Compatibility

This compound is compatible with a variety of downstream applications due to its mild nature.

  • Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): this compound is highly recommended for IP and Co-IP as it preserves the native conformation of proteins and their interaction partners.[11][12][13]

  • Protein Assays: this compound is compatible with common protein quantification assays such as the Bradford, Lowry, and BCA assays.[17][18]

  • Enzyme Assays: The non-denaturing properties of this compound make it suitable for preparing lysates where enzymatic activity needs to be maintained.

  • Isoelectric Focusing (IEF) and 2D Electrophoresis: this compound is frequently used in IEF, often at concentrations of 2-4%, as it provides excellent resolution of proteins.[2][12]

Conclusion

This compound is a valuable and versatile zwitterionic detergent for cell lysis in a wide range of research and drug development contexts. Its ability to effectively solubilize proteins while preserving their native structure and intermolecular interactions makes it an ideal choice for sensitive downstream applications such as co-immunoprecipitation and functional assays. By understanding its properties and following optimized protocols, researchers can successfully isolate proteins of interest in a state that is amenable to further characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CHAPS for Protein Extraction

This compound, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a versatile zwitterionic detergent widely employed in biochemical and life sciences research. Its unique properties make it particularly effective for solubilizing membrane proteins and preserving their native structure and function, a critical requirement for numerous downstream applications, including proteomics and drug discovery. This guide provides foundational knowledge, experimental protocols, and comparative data on the use of this compound for protein extraction.

Core Concepts: Mechanism and Properties

This compound is a non-denaturing detergent, meaning it can disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without unfolding the protein's tertiary structure.[1] This is crucial for studies requiring biologically active proteins.

Mechanism of Action: Structurally similar to bile salts, this compound possesses a rigid steroid group that acts as the hydrophobic face and polar groups that form the hydrophilic face.[2] This "facial" characteristic is key to its function. It interacts with the hydrophobic regions of membrane proteins, effectively shielding them from the aqueous environment and rendering them soluble.[3] Its zwitterionic nature—containing both a positively charged quaternary ammonium group and a negatively charged sulfonate group—results in no net charge over a wide pH range (2-12), making it ideal for applications like isoelectric focusing (IEF).[4]

Physicochemical Properties: The effectiveness of a detergent is defined by its physicochemical properties. The high Critical Micelle Concentration (CMC) of this compound is particularly advantageous, as it allows for its easy removal from protein samples through dialysis.[5]

PropertyValueReferences
Full Chemical Name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate[6]
Molecular Weight 614.9 g/mol [5]
Detergent Type Zwitterionic, Non-denaturing[4][6]
Appearance White crystalline powder[5]
Critical Micelle Concentration (CMC) 6 - 10 mM[4][5][7]
Aggregation Number 4 - 14[5]
Average Micellar Weight 6,150 Da[7][8]
Solubility in Water 50 mg/mL[8][9]
Cloud Point >100°C[7]

Applications in Research and Drug Development

The ability of this compound to gently solubilize proteins while maintaining their conformational integrity makes it invaluable across several fields.

  • Proteomics and 2D-Electrophoresis: this compound is a standard component in lysis buffers for isoelectric focusing (IEF) and two-dimensional gel electrophoresis (2D-PAGE).[8] Its electrical neutrality prevents interference with the protein's migration in an electric field.[9] A common IEF sample solution includes 8 M urea, 4% this compound, 50-100 mM DTT, and 40 mM Tris.[5][8]

  • Solubilization of Membrane Proteins: Due to their hydrophobic nature, membrane proteins are notoriously difficult to extract and study. This compound is highly effective at solubilizing these proteins from the lipid bilayer, making them accessible for analysis.[6][10]

  • Co-Immunoprecipitation (Co-IP): Co-IP is a powerful technique for studying protein-protein interactions. This compound is an ideal detergent for Co-IP lysis buffers because it effectively breaks cell membranes while preserving the often-delicate interactions between proteins in a complex.[9][11]

  • Drug Target Validation: In drug discovery, understanding the structure and function of a target protein is paramount.[12] Proteomics plays a key role in identifying and validating these targets. Using a mild detergent like this compound ensures that the isolated target protein retains its native conformation, which is essential for subsequent binding assays, functional studies, and structural biology efforts like X-ray crystallography.[12]

Experimental Workflows and Logical Relationships

To visualize the role of this compound in key laboratory processes, the following diagrams illustrate a typical protein extraction workflow, a co-immunoprecipitation procedure, and the logical relationship between detergent properties and their function.

G cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification Harvest Harvest Cultured Cells Wash Wash with PBS Harvest->Wash Pellet Pellet Cells Wash->Pellet Lysis_Buffer Resuspend in Ice-Cold this compound Lysis Buffer Pellet->Lysis_Buffer Incubate Incubate on Ice Lysis_Buffer->Incubate Centrifuge Centrifuge at High Speed (4°C) Incubate->Centrifuge Collect Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Downstream Downstream Applications (e.g., Western Blot, Co-IP, 2D-PAGE) Collect->Downstream

Fig 1. General workflow for protein extraction from cultured cells using this compound.

G cluster_lysis 1. Lysate Preparation cluster_incubation 2. Immunoprecipitation cluster_wash 3. Wash & Elute cluster_analysis 4. Analysis Lysate Prepare Cell Lysate using this compound Buffer Add_Ab Add Primary Antibody (Bait) Lysate->Add_Ab Incubate_Ab Incubate to form Antibody-Protein Complex Add_Ab->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Incubate_Beads Incubate to Capture Complex Add_Beads->Incubate_Beads Wash_Beads Wash Beads to Remove Non-specific Binders Incubate_Beads->Wash_Beads Elute Elute Bait and Prey Proteins Wash_Beads->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

Fig 2. Workflow for Co-Immunoprecipitation (Co-IP) to study protein-protein interactions.

G cluster_properties Detergent Properties cluster_outcome Functional Outcomes Zwitterionic Zwitterionic Nature (Electrically Neutral) Compatibility Compatibility with Downstream Assays (IEF, Co-IP) Zwitterionic->Compatibility NonDenaturing Non-Denaturing (Preserves Structure) Solubilization Effective Solubilization of Membrane Proteins NonDenaturing->Solubilization Preservation Preservation of Protein-Protein Interactions NonDenaturing->Preservation HighCMC High CMC (Easily Removable) HighCMC->Compatibility Preservation->Compatibility

Fig 3. Logical relationship between this compound's properties and its functional advantages.

Comparison with Other Common Detergents

The choice of detergent is critical and depends on the specific application. This compound is often preferred for its mild, non-denaturing properties, especially when compared to harsher detergents like SDS.

DetergentTypeCharge (at neutral pH)Key CharacteristicsCommon Use Cases
This compound ZwitterionicNeutralMild, non-denaturing; preserves protein structure and interactions; removable by dialysis.[4]Co-IP, IEF, 2D-PAGE, solubilizing membrane proteins while maintaining function.[8][9]
Triton X-100 Non-ionicNeutralMild, non-denaturing; good for preserving protein-protein interactions but forms large micelles and is difficult to remove.General cell lysis, solubilizing membranes for activity assays.
SDS AnionicNegativeStrong, denaturing; disrupts protein structure and breaks most interactions.[10]SDS-PAGE, complete solubilization of all cellular proteins for denaturing analysis.[10]

While Triton X-100 is also a mild, non-denaturing detergent, this compound is often superior in disrupting protein-protein interactions for cleaner results in applications like Co-IP. In contrast, SDS is a strong solubilizing agent but denatures proteins, destroying their native function and interactions.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations and incubation times for their specific cell or tissue type and target protein.

Protocol 1: Protein Extraction from Cultured Cells [9]

  • Cell Preparation:

    • Aspirate culture medium and wash cells three times with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a small volume of PBS and centrifuge to obtain a cell pellet.

  • Lysis:

    • Resuspend the cell pellet in 1 volume of ice-cold this compound Lysis Buffer (e.g., 50 mM PIPES/HCl pH 6.5, 2 mM EDTA, 0.1% this compound, supplemented with protease and phosphatase inhibitors).

    • Incubate the suspension on ice for 10-20 minutes, tapping the tube periodically to facilitate lysis. For Co-IP, avoid vortexing.[9]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet containing cell debris.

  • Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). The sample is now ready for downstream applications.

Protocol 2: Protein Extraction from Tissue [11]

  • Tissue Preparation:

    • Excise and weigh the tissue. Immediately place it in liquid nitrogen to snap-freeze.

    • Pulverize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue pulverizer.

  • Homogenization:

    • Add approximately 500 µL of ice-cold this compound Lysis Buffer (with inhibitors) per 90-100 mg of pulverized tissue.[9][11]

    • Homogenize the suspension on ice using a mini pestle-homogenizer (e.g., 15-20 strokes).

  • Clarification:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube, avoiding the top lipid layer.

    • Perform a second centrifugation step at 12,000 x g for 15 minutes at 4°C to ensure complete removal of debris.[11]

  • Final Lysate:

    • Collect the final supernatant. This fraction contains the extracted proteins ready for analysis.

References

Methodological & Application

Application Notes: The Use of CHAPS in Immunoprecipitation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent highly effective for solubilizing membrane proteins and preserving protein-protein interactions.[1][2][3][4] Its unique properties make it an ideal choice for immunoprecipitation (IP) and especially for co-immunoprecipitation (Co-IP) studies, where maintaining the native conformation and assembly of protein complexes is critical.[1][5][6][7] this compound combines the features of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes while protecting the integrity of protein structures.[1]

Key Properties of this compound

This compound is favored in IP protocols for several reasons:

  • Non-Denaturing Nature : It effectively solubilizes proteins from membranes without unfolding them, which is crucial for antibody recognition of native epitopes and for studying protein interactions.[2][3][8]

  • Zwitterionic Charge : this compound carries both a positive and a negative charge, resulting in a net neutral charge over a broad pH range (2-12).[2][8] This prevents interference with ion-exchange chromatography and isoelectric focusing.

  • High Critical Micelle Concentration (CMC) : this compound has a high CMC (6-10 mM), which means it can be easily removed from the sample by dialysis.[1][2][4]

  • Small Micelle Size : It forms small micelles (molecular weight of ~6,150 Da), which are less likely to interfere with downstream applications compared to detergents that form large aggregates, like Triton X-100.[1][4]

  • Low UV Absorbance : Its low absorbance in the ultraviolet spectrum is beneficial when protein concentration is monitored spectrophotometrically.[1]

Data Presentation

Table 1: Quantitative Properties of this compound Detergent
PropertyValueSignificance in Immunoprecipitation
Molecular Weight 614.9 g/mol Used for calculating molar concentrations.
Detergent Class ZwitterionicElectrically neutral over a wide pH range, minimizing interference with protein charge.[2][8]
Aggregation Number ~10The number of detergent molecules in a single micelle.
Micellar Molecular Weight ~6,150 DaSmall micelles are less likely to interfere with antibody-antigen binding.[1][4]
Critical Micelle Conc. (CMC) 6 - 10 mMHigh CMC allows for easy removal of the detergent through dialysis.[1][2][4]
Typical IP Concentration 0.5% - 1.0% (w/v)Effective for cell lysis while preserving protein interactions.[6][7][9][10]
Table 2: Comparison of this compound with Other Common IP Detergents
DetergentTypeTypical Conc.Denaturing?Key Characteristics & Use Cases
This compound Zwitterionic0.5% - 1.0%NoIdeal for Co-IP . Gently solubilizes membrane proteins and preserves protein complexes.[1][7]
Triton™ X-100 Non-ionic0.5% - 1.0%NoA mild, general-purpose detergent. Forms large micelles.[1] Good for solubilizing membrane proteins, but may disrupt weaker interactions.
NP-40 Non-ionic0.5% - 1.0%NoSimilar to Triton X-100. A less harsh detergent suitable for many IP applications where protein interactions need to be maintained.[11]
RIPA Buffer Mixed1XYesHighly stringent, contains ionic (SDS, deoxycholate) and non-ionic detergents.[7] Disrupts most protein-protein interactions; used when high background is a problem.
SDS Anionic0.1% - 1.0%YesA strong, denaturing detergent. Used for disrupting all non-covalent interactions and is generally unsuitable for Co-IP unless the interaction is extremely stable or cross-linked.

Experimental Protocols & Workflows

General Immunoprecipitation Workflow

The following diagram illustrates the standard workflow for an immunoprecipitation experiment using a this compound-based lysis buffer.

G A 1. Sample Preparation (Cell Culture or Tissue) B 2. Cell Lysis (Ice-cold this compound Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Lysate Clarification (Centrifugation) B->C D 4. Pre-Clearing (Optional) (Incubate with beads to reduce non-specific binding) C->D E 5. Immunoprecipitation (Add primary antibody to clarified lysate) D->E F 6. Immune Complex Capture (Add Protein A/G beads) E->F G 7. Washing (Wash beads with cold This compound Buffer) F->G H 8. Elution (Elute target protein from beads) G->H I 9. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) H->I

Caption: General workflow for immunoprecipitation using this compound buffer.

Protocol 1: Immunoprecipitation from Cultured Cells using this compound Buffer

This protocol is designed for cell monolayers grown in 10 cm dishes.

A. Reagent Preparation

  • 1X this compound Lysis Buffer : 0.5% this compound, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at 4°C.

  • Inhibitor Cocktails : Commercially available protease and phosphatase inhibitor cocktails.

  • Wash Buffer : Same as 1X this compound Lysis Buffer.

  • Elution Buffer : 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.

  • Beads : 50% slurry of Protein A/G agarose or magnetic beads in PBS.

B. Cell Lysis

  • Grow cells to 80-90% confluency.

  • Place the culture dish on ice and wash the cells three times with 5 mL of ice-cold PBS to remove serum proteins.[1]

  • Aspirate the final PBS wash completely.

  • Immediately before use, add protease and phosphatase inhibitors to the required volume of 1X this compound Lysis Buffer.

  • Add 300 µL of ice-cold this compound Lysis Buffer with inhibitors to the plate.[1][5]

  • Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the tube on ice for 10 minutes, tapping the tube firmly every 2 minutes to facilitate lysis. Do not vortex , as this can shear protein complexes.[6]

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein extract.

C. Immunoprecipitation

  • Determine the protein concentration of the lysate (e.g., via Bradford or BCA assay).

  • To 500-1,000 µg of protein extract, add the recommended amount of your primary antibody (typically 2-10 µg).

  • Incubate on a rocker or rotator for 1-4 hours at 4°C.

  • Add 60 µL of the 50% Protein A/G bead slurry to the lysate-antibody mixture.[1]

  • Incubate on a rocker for 30-60 minutes at 4°C to capture the immune complexes.[1]

  • Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C.[1][6] Carefully remove and save the supernatant as the "unbound" fraction for analysis if desired.

D. Washing and Elution

  • Add 300 µL of ice-cold Wash Buffer (this compound buffer + inhibitors) to the beads.[6] Gently invert the tube three times to resuspend the beads.

  • Centrifuge at 3,000 rpm for 3 minutes at 4°C and discard the supernatant.

  • Repeat the wash step two more times for a total of three washes.[6]

  • After the final wash, carefully remove all residual supernatant.

  • To elute, add 50 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCl and incubate for 5 minutes at room temperature, then neutralize the eluate with 1.5 M Tris, pH 8.8.

  • Centrifuge the beads at 14,000 rpm for 1 minute and collect the supernatant containing the eluted proteins for downstream analysis.

Protocol 2: Immunoprecipitation from Tissue using this compound Buffer

This protocol is for the extraction of proteins from solid tissue samples.

A. Reagent Preparation

  • Same as Protocol 1.

B. Tissue Homogenization

  • Excise and weigh the tissue sample. Place approximately 90 mg of tissue into a pre-chilled 1.5 mL microcentrifuge tube.[1][6]

  • Immediately before use, add protease and phosphatase inhibitors to 500 µL of ice-cold 1X this compound Lysis Buffer.

  • Add the 500 µL of buffer to the tissue.[1][6]

  • On ice, homogenize the tissue using a mini pestle-homogenizer with approximately 15 strokes.[1][6]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[1][6]

  • Carefully collect the supernatant, avoiding the top lipid layer, and transfer it to a new pre-chilled tube.

  • Repeat the centrifugation step to ensure the lysate is fully clarified.[1][6] The resulting supernatant is the protein extract.

C. Immunoprecipitation, Washing, and Elution

  • Follow steps C and D from Protocol 1.

Signaling Pathway Visualization

Co-immunoprecipitation is often used to validate interactions within signaling pathways. The diagram below illustrates a hypothetical pathway where a ligand-activated receptor (Receptor A) recruits and phosphorylates a kinase (Kinase B), which in turn phosphorylates a transcription factor (TF-C), leading to its activation. A Co-IP experiment using an antibody against Kinase B could pull down Receptor A (upon activation) and TF-C, confirming the complex formation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorA Receptor A KinaseB Kinase B ReceptorA->KinaseB 2. Recruits & Phosphorylates Ligand Ligand Ligand->ReceptorA 1. Binds TFC_inactive TF-C (Inactive) KinaseB->TFC_inactive 3. Phosphorylates TFC_active TF-C (Active) TFC_inactive->TFC_active 4. Translocates Gene Target Gene TFC_active->Gene 5. Activates Transcription

Caption: A hypothetical signaling pathway suitable for Co-IP analysis.

References

Application Notes and Protocols for CHAPS in In-Vitro Protein Folding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a valuable tool in the field of protein biochemistry, particularly for in-vitro protein folding studies. Its non-denaturing nature and ability to solubilize and stabilize proteins make it an effective agent for preventing aggregation and facilitating the refolding of recombinant proteins, often expressed as inclusion bodies in prokaryotic systems. This document provides detailed application notes and protocols for utilizing this compound in protein refolding experiments.

This compound is particularly effective in the "artificial chaperone" system, a two-step process that mimics the function of natural molecular chaperones. In the first step, a detergent like this compound captures the unfolded protein, preventing it from aggregating. In the second step, a stripping agent, typically a cyclodextrin, removes the detergent, allowing the protein to fold into its native conformation.[1][2]

Key Applications of this compound in Protein Refolding

  • Solubilization of Inclusion Bodies: this compound can be used to gently solubilize protein aggregates from inclusion bodies, maintaining a non-denaturing environment conducive to subsequent refolding.

  • Prevention of Aggregation: During the refolding process, which often involves the removal of a denaturant, this compound can prevent hydrophobic interactions between folding intermediates that lead to aggregation.

  • Stabilization of Proteins: this compound can stabilize proteins at interfaces and in solution, improving recovery yields.[3]

  • Artificial Chaperone Systems: In conjunction with cyclodextrins, this compound forms a powerful artificial chaperone system for high-yield protein refolding.[1][2]

Data Presentation: Quantitative Analysis of this compound-Assisted Protein Refolding

The following table summarizes quantitative data from a study on the refolding of recombinant GST-tagged X-linked Inhibitor of Apoptosis Protein (XIAP-GST) using a detergent-assisted process. This data highlights the efficiency of this compound in combination with other detergents.

ProteinRefolding Additive(s)Concentration of Additive(s)Refolding Yield (%)
XIAP-GSTTriton X-100 + this compound2% Triton X-100 + 20 mM this compound92.34
XIAP-GSTTriton X-100 + this compound1% Triton X-100 + 10 mM this compound82.15
XIAP-GSTTriton X-100 + n-octyl β-D-thio-glucopyranoside (OTG)1.5% OTG79.86
XIAP-GSTTriton X-100 + OTG1% Triton X-100 + 1% OTG73.03
XIAP-GSTThis compound + OTG10 mM this compound + 1% OTG72.12

Data adapted from a study on the refolding of recombinant XIAP from inclusion bodies.[3]

Experimental Protocols

Protocol 1: General In-Vitro Protein Refolding by Dilution Using this compound

This protocol describes a general method for refolding a denatured protein from inclusion bodies using this compound as a folding aid in the refolding buffer.

Materials:

  • Purified inclusion bodies containing the protein of interest.

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT (for proteins with disulfide bonds).

  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1-5 mM reduced glutathione (GSH), 0.1-0.5 mM oxidized glutathione (GSSG), and 5-20 mM this compound.

  • Dialysis tubing (appropriate molecular weight cut-off).

  • Spectrophotometer and activity assay reagents for the specific protein.

Procedure:

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion bodies in the Denaturation Buffer at a protein concentration of 5-10 mg/mL.

    • Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete solubilization.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to remove any insoluble material.

  • Refolding by Dilution:

    • Rapidly dilute the denatured protein solution 1:50 to 1:100 into the cold (4°C) Refolding Buffer. The final protein concentration should typically be in the range of 0.01-0.1 mg/mL.

    • Perform the dilution with gentle but efficient stirring.

    • Incubate the refolding mixture at 4°C for 12-48 hours with slow, continuous stirring.

  • Removal of this compound and Concentration:

    • Dialyze the refolding mixture against a buffer suitable for the downstream application (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove this compound, arginine, and glutathione. Perform at least three buffer changes over 24 hours.

    • Concentrate the refolded protein using an appropriate method, such as ultrafiltration.

  • Analysis of Refolded Protein:

    • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

    • Assess the biological activity of the refolded protein using a specific functional assay.

    • Analyze the protein's secondary and tertiary structure using techniques like circular dichroism (CD) spectroscopy and fluorescence spectroscopy.

Protocol 2: Artificial Chaperone-Assisted Refolding Using this compound and Cyclodextrin

This protocol is based on the artificial chaperone concept and is particularly useful for proteins prone to aggregation.

Materials:

  • Denatured protein solution (as prepared in Protocol 1).

  • Capture Buffer: 50 mM Tris-HCl, pH 8.0, containing 10-30 mM this compound.

  • Stripping Solution: A concentrated solution of β-cyclodextrin (e.g., 200 mM) in a suitable buffer.

  • Final refolding buffer (protein-specific).

Procedure:

  • Protein Capture:

    • Dilute the denatured protein solution into the Capture Buffer. The dilution factor will depend on the initial denaturant concentration and should be sufficient to lower the denaturant to a non-denaturing level.

    • Incubate for a short period (e.g., 30 minutes) at room temperature to allow the formation of protein-CHAPS complexes.

  • Detergent Stripping and Refolding:

    • Add the β-cyclodextrin Stripping Solution to the protein-CHAPS mixture. The molar ratio of cyclodextrin to this compound should be optimized but is typically in the range of 5:1 to 10:1.

    • The addition of cyclodextrin will strip the this compound from the protein, initiating the folding process.

    • Incubate the mixture at an optimized temperature (e.g., 4°C or room temperature) for a period ranging from a few hours to overnight to allow for complete refolding.

  • Purification and Analysis:

    • Purify the refolded protein from the this compound-cyclodextrin complexes and other buffer components using size-exclusion chromatography or another suitable chromatographic method.

    • Analyze the purified protein for concentration, activity, and structural integrity as described in Protocol 1.

Visualizations

Protein_Refolding_Workflow cluster_denaturation Step 1: Denaturation & Solubilization cluster_refolding Step 2: Refolding cluster_purification Step 3: Purification & Analysis InclusionBodies Inclusion Bodies Denaturation Solubilization in 8M Urea or 6M GdnHCl InclusionBodies->Denaturation DenaturedProtein Denatured Protein Solution Denaturation->DenaturedProtein Refolding Dilution into Refolding Buffer (with this compound) DenaturedProtein->Refolding RefoldedProtein Refolded Protein in This compound-containing buffer Refolding->RefoldedProtein Purification Dialysis / Chromatography (this compound Removal) RefoldedProtein->Purification Analysis Activity & Structural Analysis Purification->Analysis NativeProtein Native, Active Protein Analysis->NativeProtein

Caption: General workflow for in-vitro protein refolding using this compound.

Artificial_Chaperone_Workflow DenaturedProtein Denatured Protein Capture Dilution into This compound-containing buffer DenaturedProtein->Capture ProteinCHAPSComplex Protein-CHAPS Complex (Aggregation Prevented) Capture->ProteinCHAPSComplex Stripping Addition of Cyclodextrin ProteinCHAPSComplex->Stripping RefoldingInitiation This compound Stripping & Folding Initiation Stripping->RefoldingInitiation NativeProtein Native Protein RefoldingInitiation->NativeProtein

Caption: The artificial chaperone-assisted protein refolding workflow.

References

Application Notes and Protocols for the Use of CHAPS in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to CHAPS Detergent

This compound, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and proteomic research.[1] Its unique properties make it particularly valuable for the solubilization of membrane proteins and the preservation of protein-protein interactions, which are critical for studies involving Western blotting and co-immunoprecipitation.[2][3] this compound combines the characteristics of both sulfobetaine-type detergents and bile salts, rendering it a versatile tool in the laboratory.[4]

Chemical Properties and Mechanism of Action

This compound is an amphipathic molecule with a rigid steroidal hydrophobic group and a polar, zwitterionic head group.[1][5] This structure allows it to effectively disrupt lipid bilayers and solubilize membrane proteins by forming mixed micelles with lipids and proteins. Unlike harsh ionic detergents such as SDS, this compound is non-denaturing, meaning it can extract proteins from membranes while generally preserving their native conformation and biological activity.[6][7] Its zwitterionic nature, with a net charge of zero over a wide pH range, minimizes interference with the protein's native charge, which is crucial for techniques like isoelectric focusing.

The mechanism of solubilization involves the partitioning of this compound monomers into the cell membrane. As the detergent concentration increases, the lipid bilayer becomes saturated, leading to the formation of protein-lipid-detergent mixed micelles, effectively extracting the protein from its native membrane environment.

Key Applications in Western Blotting
  • Solubilization of Membrane Proteins: this compound is highly effective at solubilizing membrane proteins, which are notoriously difficult to extract with milder non-ionic detergents.[1]

  • Preservation of Protein Complexes: Its non-denaturing nature is ideal for co-immunoprecipitation (Co-IP) studies where the goal is to isolate and identify interacting proteins via Western blotting.[2][8]

  • Compatibility with Downstream Assays: Lysates prepared with this compound are generally compatible with various protein quantification assays, including Bradford, Lowry, and BCA assays.[2]

Comparative Analysis of Lysis Buffers

The choice of lysis buffer is critical for successful protein extraction and subsequent Western blot analysis. The table below provides a comparison of this compound with other commonly used detergents.

Detergent/BufferTypeDenaturing/Non-denaturingKey AdvantagesKey DisadvantagesPrimary Applications
This compound ZwitterionicNon-denaturing- Excellent for solubilizing membrane proteins[1]- Preserves protein-protein interactions for Co-IP[2]- Compatible with IEF and 2D electrophoresis[4]- May be less effective for complete solubilization of all cellular proteins compared to RIPA[9]Co-immunoprecipitation, solubilization of membrane proteins, 2D-electrophoresis
RIPA Buffer Mixed (Ionic & Non-ionic)Denaturing- High protein solubilization efficiency for whole-cell lysates[9]- Effective for nuclear and mitochondrial proteins[6]- Disrupts protein-protein interactions- Can denature proteins, potentially affecting antibody recognition of conformational epitopesWhole-cell protein extraction, analysis of difficult-to-solubilize proteins
NP-40/Triton X-100 Non-ionicNon-denaturing- Mild, preserves protein structure and function[3]- Good for cytoplasmic proteins- Less effective for solubilizing membrane and nuclear proteins[6]Immunoprecipitation of soluble proteins, enzyme activity assays
SDS AnionicStrongly Denaturing- Completely solubilizes most proteins- Used in sample loading buffer for SDS-PAGE- Destroys protein structure and interactionsSample preparation for SDS-PAGE

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells using this compound Lysis Buffer

This protocol describes the preparation of whole-cell lysates from cultured mammalian cells for Western blot analysis.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound. Store at 4°C.

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail (100X)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add fresh protease and phosphatase inhibitors to the required volume of this compound Lysis Buffer immediately before use.

    • Add 1 mL of ice-cold this compound Lysis Buffer per 10^7 cells.

    • For adherent cells, add the buffer directly to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, resuspend the cell pellet in the lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This fraction contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA or Bradford).

  • Sample Preparation for SDS-PAGE:

    • Mix the desired amount of protein lysate with Laemmli sample buffer (e.g., 4X or 6X).

    • Heat the samples at 95-100°C for 5 minutes.

    • The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.

Protocol 2: Co-Immunoprecipitation (Co-IP) using this compound Buffer followed by Western Blotting

This protocol outlines the procedure for isolating a protein of interest and its binding partners for detection by Western blot.

Materials:

  • This compound IP Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% (w/v) this compound, 1 mM EDTA. Store at 4°C.

  • Protease and Phosphatase Inhibitor Cocktails

  • Primary antibody for immunoprecipitation (IP-grade)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: Same as this compound IP Buffer

  • Elution Buffer: 1X Laemmli sample buffer

  • Primary and secondary antibodies for Western blotting

Procedure:

  • Lysate Preparation: Prepare cell lysate as described in Protocol 1 using the this compound IP Buffer.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the recommended amount of primary antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.

    • Heat the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for Western blot analysis.

  • Western Blotting:

    • Load the eluted sample, along with a sample of the input lysate, onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer to a membrane, and probe with primary and secondary antibodies to detect the protein of interest and its interacting partners.

Visualizations

Western_Blotting_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture 1. Cell Culture/ Tissue Sample lysis 2. Lysis in This compound Buffer cell_culture->lysis centrifugation 3. Centrifugation lysis->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant quantification 5. Protein Quantification supernatant->quantification denaturation 6. Denaturation in Laemmli Buffer quantification->denaturation sds_page 7. SDS-PAGE denaturation->sds_page transfer 8. Protein Transfer (Blotting) sds_page->transfer blocking 9. Membrane Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Signal Detection secondary_ab->detection

Caption: Experimental workflow for Western blotting using a this compound-based lysis buffer.

CHAPS_Solubilization cluster_membrane Cell Membrane cluster_solution Aqueous Environment cluster_micelle Protein-CHAPS Micelle p1 Membrane Protein p2 Solubilized Protein p1->p2 Solubilization c1 This compound c1->p1 Interaction c2 This compound c3 This compound mc1 This compound mc2 This compound mc3 This compound mc4 This compound

Caption: Mechanism of membrane protein solubilization by this compound detergent.

CoIP_Workflow cluster_inputs Inputs start 1. Cell Lysate in This compound Buffer preclear 2. Pre-clearing (Optional) start->preclear ip_ab 3. Add IP Antibody (Ab-X) preclear->ip_ab beads 4. Add Protein A/G Beads ip_ab->beads wash 5. Wash Beads beads->wash elute 6. Elute with Laemmli Buffer wash->elute wb 7. Western Blot Analysis elute->wb protX Protein X protY Protein Y

Caption: Workflow for co-immunoprecipitation using this compound buffer followed by Western blot.

References

Application Notes and Protocols: Practical Application of CHAPS in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and molecular biology laboratories. Its non-denaturing properties make it particularly valuable for the solubilization and purification of membrane-associated proteins while preserving their native structure and function.[1] In the realm of enzyme assays, this compound plays a critical role in extracting and maintaining the activity of enzymes, especially those embedded within lipid bilayers, allowing for their accurate characterization and the screening of potential inhibitors or activators. This document provides detailed application notes, experimental protocols, and quantitative data on the practical use of this compound in enzyme assays.

Properties of this compound Relevant to Enzyme Assays

This compound is a sulfobetaine derivative of cholic acid that combines the properties of both bile salts and N-alkyl sulfobetaines.[2] Its key features include:

  • Zwitterionic Nature: this compound has both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range (pH 2-12).[3] This prevents interference with ion-exchange chromatography and isoelectric focusing.

  • Non-Denaturing: It is considered a mild detergent that can solubilize membrane proteins without disrupting their tertiary and quaternary structures, which is crucial for maintaining enzymatic activity.[4]

  • High Critical Micelle Concentration (CMC): The CMC of this compound is relatively high (6-10 mM), which facilitates its removal from protein solutions by dialysis.[2]

  • Small Micelle Size: this compound forms small micelles (molecular weight ~6,150 Da), which can be advantageous in certain structural and functional studies.[2]

Data Presentation: Quantitative Effects of this compound on Enzyme Activity

The optimal concentration of this compound is critical and enzyme-dependent. While it can be essential for solubilizing and activating membrane-bound enzymes, excessive concentrations can sometimes lead to inactivation. The following table summarizes the effects of this compound on the activity of various enzymes as reported in the literature.

EnzymeSourceThis compound ConcentrationEffect on ActivityKey Findings
Caspase-3 Recombinant Human0.1% (w/v)Essential for activityA key component of the assay buffer to ensure proper substrate cleavage.[5][6]
Various Hydrolases Plant tissuesApprox. CMCMinimal inactivationThis compound was found to be one of the least detrimental detergents to the activity of soluble hydrolytic enzymes.[7]
Stromelysin-3 (MMP-11) Recombinant Human0.2% (w/v)StabilizingPrevented protein aggregation during concentration and was required for stabilization.[8]
Mitochondrial Enzymes Mouse Liver2% (w/v)SolubilizationUsed to digest isolated mitochondria for subsequent analysis of mitochondrial proteins.[9]

Note: The effect of this compound on enzyme kinetics (Km and Vmax) is highly specific to the enzyme and the assay conditions. Researchers should empirically determine the optimal this compound concentration for their specific enzyme and assay.

Experimental Protocols

Protocol 1: Preparation of a General this compound Lysis Buffer for Enzyme Extraction

This protocol is suitable for the extraction of a wide range of cellular proteins, including membrane-associated enzymes, for subsequent activity assays.

Materials:

  • 10X this compound Cell Extract Buffer stock (e.g., 500 mM PIPES/HCl pH 6.5, 20 mM EDTA, 1% this compound)[6]

  • Milli-Q or equivalently purified water

  • Dithiothreitol (DTT)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Prepare 1X this compound Lysis Buffer: Immediately before use, dilute the 10X this compound Cell Extract Buffer to a 1X concentration with Milli-Q water. For example, to make 10 mL of 1X buffer, add 1 mL of 10X stock to 9 mL of water.[6]

  • Add Reducing Agents and Inhibitors: To the 1X buffer, add DTT to a final concentration of 5 mM and PMSF to a final concentration of 1 mM.[6] Add protease and phosphatase inhibitors according to the manufacturer's instructions.

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS. Add the ice-cold 1X this compound Lysis Buffer and scrape the cells.[5]

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend the cell pellet in the 1X this compound Lysis Buffer.[6]

  • Incubation and Clarification: Incubate the lysate on ice for 10-20 minutes with occasional vortexing.[5][6] Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet cell debris.[6]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube. This lysate is now ready for protein quantification and enzyme activity assays.

Protocol 2: Caspase-3 Activity Assay Using a Fluorometric Substrate

This protocol is adapted for the measurement of caspase-3 activity from cell lysates, a key enzyme in the apoptotic pathway.

Materials:

  • Cell lysate prepared using a this compound-containing buffer (as described in Protocol 1 or a similar buffer containing 0.1-0.2% this compound).[2][5]

  • 2X Caspase Assay Buffer (e.g., 200 mM HEPES pH 7.5, 20% sucrose, 0.2% this compound).[2]

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC, 1 mM stock).[2]

  • DTT (500 mM stock).[2]

  • 96-well microplate (black, for fluorescence).

  • Fluorometric plate reader.

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master reaction mix for the number of assays to be performed. For each reaction, combine:

    • 50 µL of 2X Caspase Assay Buffer[2]

    • 5 µL of 1 mM Ac-DEVD-AMC substrate[2]

    • 2 µL of 500 mM DTT[2]

    • 18 µL of deionized water[2]

  • Assay Setup: Add 25 µL of cell lysate to each well of the 96-well plate. Include a blank control with lysis buffer only.

  • Initiate Reaction: Add 75 µL of the reaction mix to each well containing the cell lysate.[2]

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for at least 30-60 minutes using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[10]

  • Data Analysis: Calculate the rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot. The activity can be expressed as relative fluorescence units per minute per microgram of protein.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where enzymes are often assayed using this compound-containing buffers.

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Mitochondrion Mitochondrion Caspase8->Mitochondrion Crosstalk Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage & Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-mediated apoptosis signaling pathway.

EGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2 Grb2/SOS EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow Diagram

Enzyme_Assay_Workflow start Start: Sample (Cells or Tissue) lysis Cell Lysis with This compound-containing Buffer start->lysis centrifugation Centrifugation to Remove Debris lysis->centrifugation supernatant Collect Supernatant (Enzyme Source) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification assay_setup Enzyme Assay Setup (Substrate, Buffer, Lysate) supernatant->assay_setup quantification->assay_setup incubation Incubation at Optimal Temperature assay_setup->incubation detection Detection of Product Formation (e.g., Fluorescence, Absorbance) incubation->detection analysis Data Analysis (Calculate Enzyme Activity) detection->analysis end End: Results analysis->end

Caption: General workflow for an enzyme assay using this compound.

Conclusion

This compound is an indispensable tool in the study of enzymes, particularly those that are membrane-associated. Its ability to gently solubilize proteins while maintaining their functional integrity allows for the development of robust and reliable enzyme assays. The protocols and data presented here provide a framework for the successful application of this compound in your research. It is important to remember that empirical optimization of this compound concentration and buffer composition is often necessary to achieve the best results for a specific enzyme of interest.

References

Application Notes and Protocols for Effective Cell Lysis Using CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemical and molecular biology applications for the gentle yet effective lysis of cells and solubilization of proteins, particularly membrane-associated proteins. Its non-denaturing properties make it an ideal choice for procedures where maintaining protein structure and function is critical, such as in immunoprecipitation, enzyme assays, and two-dimensional gel electrophoresis.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in cell lysis, with a focus on optimizing its concentration for various cell types to ensure efficient protein extraction while preserving biological activity.

Properties of this compound

This compound is a sulfobetaine derivative of cholic acid.[2] As a zwitterionic detergent, it possesses both a positively and a negatively charged group, but maintains a net neutral charge over a wide pH range.[3] This characteristic, combined with its high critical micelle concentration (CMC) of 6-10 mM, allows for its easy removal from samples by dialysis.[4] Detergents are most effective when used at concentrations above their CMC to ensure the formation of micelles that can encapsulate and solubilize hydrophobic molecules like membrane proteins.[4]

Data Presentation: this compound Concentration for Cell Lysis

The optimal concentration of this compound for effective cell lysis is dependent on the cell type and the specific downstream application. The following tables summarize recommended this compound concentrations for various cell types and applications based on established protocols and scientific literature.

Cell TypeApplicationRecommended this compound Concentration (% w/v)Recommended this compound Concentration (mM)Notes
Mammalian Cells General Cell Lysis & Protein Extraction0.5 - 1.0%8.1 - 16.2 mMA 1% this compound concentration is commonly used in standard lysis buffers.[5][6]
Co-Immunoprecipitation (Co-IP)0.3 - 1.0%4.9 - 16.2 mMLower concentrations may be preferred to minimize disruption of protein-protein interactions.[7]
SH-SY5Y Cells2.0%32.5 mMA higher concentration has been found to be optimal for this specific cell line in proteomics research.[8]
Yeast (S. cerevisiae)2D Gel Electrophoresis Sample Prep2.0 - 4.0%32.5 - 65.0 mMOften used in combination with chaotropic agents like urea and thiourea for complete protein solubilization.[8]
General Protein Extraction0.5 - 2.0%8.1 - 32.5 mMThe optimal concentration should be determined empirically. Combining with mechanical lysis (e.g., glass beads) can improve efficiency.
Bacteria (E. coli)Periplasmic Protein Extraction0.1 - 0.5%1.6 - 8.1 mMLower concentrations are typically sufficient for disrupting the outer membrane.
Total Protein Extraction0.5 - 1.5%8.1 - 24.4 mMFor lysis of the inner membrane, concentrations at or above the CMC are recommended. Efficiency can be enhanced by combining with lysozyme treatment.
ApplicationRecommended this compound Concentration (% w/v)Recommended this compound Concentration (mM)Key Considerations
Isoelectric Focusing (IEF) 1.0 - 4.0%16.2 - 65.0 mMThis compound is effective for non-denaturing IEF and provides excellent resolution of subcellular and plant proteins.[4]
Solubilization of Membrane Proteins 1.0 - 2.0%16.2 - 32.5 mMThe concentration should be well above the CMC (6-10 mM) to ensure micelle formation for effective solubilization.[2]

Experimental Protocols

The following are detailed protocols for cell lysis using this compound for mammalian, bacterial, and yeast cells.

Mammalian Cell Lysis Protocol

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.

Materials:

  • This compound Lysis Buffer (see recipe below)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

This compound Lysis Buffer Recipe (1X):

ComponentFinal ConcentrationFor 100 mL
Tris-HCl, pH 7.450 mM5 mL of 1 M stock
NaCl150 mM3 mL of 5 M stock
EDTA1 mM0.2 mL of 0.5 M stock
This compound1% (w/v)1 g
Distilled H₂Oto 100 mL

Procedure:

  • Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold this compound Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the culture dish. A general guideline is to use 1 mL of lysis buffer per 10⁷ cells or per 100 mm dish.

  • Incubation: Incubate the dish on ice for 10-20 minutes with occasional gentle rocking.

  • Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Storage: Store the protein lysate at -80°C for long-term use.

Bacterial Cell Lysis Protocol (E. coli)

This protocol is designed for the extraction of total proteins from E. coli. For enhanced lysis efficiency, an enzymatic pre-treatment with lysozyme is included.

Materials:

  • Bacterial this compound Lysis Buffer (see recipe below)

  • Lysozyme solution (10 mg/mL in 10 mM Tris-HCl, pH 8.0)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Sonicator (optional)

Bacterial this compound Lysis Buffer Recipe (1X):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 8.050 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
This compound1% (w/v)0.5 g
Distilled H₂Oto 50 mL

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the bacterial pellet in ice-cold TE buffer.

  • Lysozyme Treatment: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Cell Lysis: Add an equal volume of 2X Bacterial this compound Lysis Buffer (containing 2% this compound and protease inhibitors) to the cell suspension.

  • Incubation: Incubate on ice for 10-20 minutes with gentle mixing.

  • (Optional) Sonication: For more complete lysis, sonicate the sample on ice. Use short bursts (10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.

  • Storage: Store the protein lysate at -80°C.

Yeast Cell Lysis Protocol (Saccharomyces cerevisiae)

This protocol combines enzymatic digestion of the yeast cell wall with detergent-based lysis for efficient protein extraction.

Materials:

  • Yeast this compound Lysis Buffer (see recipe below)

  • Spheroplasting Buffer (1 M Sorbitol, 100 mM EDTA, pH 8.0)

  • Lyticase or Zymolyase (e.g., 1000 units/mL)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Yeast this compound Lysis Buffer Recipe (1X):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.550 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA5 mM0.5 mL of 0.5 M stock
This compound1.5% (w/v)0.75 g
Distilled H₂Oto 50 mL

Procedure:

  • Cell Harvesting: Centrifuge the yeast culture at 3,000 x g for 5 minutes at 4°C.

  • Spheroplast Formation: Resuspend the cell pellet in Spheroplasting Buffer. Add lyticase or zymolyase and incubate at 30°C for 30-60 minutes with gentle shaking. Monitor spheroplast formation under a microscope.

  • Harvesting Spheroplasts: Centrifuge the spheroplasts at 1,500 x g for 5 minutes at 4°C. Carefully discard the supernatant.

  • Cell Lysis: Gently resuspend the spheroplast pellet in ice-cold Yeast this compound Lysis Buffer supplemented with protease inhibitors.

  • Incubation: Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.

  • Storage: Store the protein lysate at -80°C.

Visualizations

Experimental Workflow for Mammalian Cell Lysis

Mammalian_Cell_Lysis_Workflow start Start: Cultured Mammalian Cells harvest Harvest Cells (Wash with PBS) start->harvest lysis Add this compound Lysis Buffer (+ Inhibitors) harvest->lysis incubate Incubate on Ice lysis->incubate scrape Scrape and Collect Lysate incubate->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant end End: Protein Lysate supernatant->end

Caption: Workflow for mammalian cell lysis using this compound detergent.

Logical Relationship of this compound Properties and Applications

CHAPS_Properties_Applications CHAPS_Props This compound Properties Zwitterionic Nature Non-Denaturing High CMC (6-10 mM) Applications Applications Cell Lysis Protein Solubilization Immunoprecipitation 2D Electrophoresis CHAPS_Props:head->Applications:head Enables

Caption: Relationship between this compound properties and its applications.

Conclusion

This compound is a versatile and effective zwitterionic detergent for cell lysis and protein extraction. The optimal concentration of this compound varies depending on the cell type and the specific requirements of the downstream application. The protocols provided herein offer a starting point for developing optimized cell lysis procedures. It is recommended to empirically determine the ideal this compound concentration for your specific experimental needs to achieve the highest yield of soluble, functionally active proteins.

References

Techniques for Removing CHAPS from Protein Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent commonly used for solubilizing membrane proteins and breaking protein-protein interactions. Its non-denaturing properties make it valuable in maintaining protein structure and function during extraction and purification. However, the presence of this compound can interfere with downstream applications such as mass spectrometry, isoelectric focusing, and certain chromatographic techniques. Therefore, its efficient removal from protein samples is a critical step in many research and drug development workflows.

This document provides detailed application notes and protocols for four common techniques used to remove this compound from protein samples: dialysis, diafiltration (ultrafiltration), gel filtration chromatography, and protein precipitation.

Comparison of this compound Removal Techniques

The choice of method for removing this compound depends on factors such as the properties of the protein of interest, the required final concentration of the protein, the sample volume, and the downstream application. The following table summarizes the quantitative performance of the different techniques.

TechniquePrincipleThis compound Removal Efficiency (%)Protein Recovery (%)AdvantagesDisadvantages
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.>95%>90%Gentle, simple setup.Time-consuming, requires large buffer volumes, can lead to sample dilution.
Diafiltration Ultrafiltration-based method that involves washing the sample with a detergent-free buffer.>99%[1]85-95%[1]Fast, efficient, can concentrate the sample.Potential for protein aggregation or loss due to membrane binding.
Gel Filtration Size-exclusion chromatography that separates molecules based on their size.>95%>90%Can be used for buffer exchange simultaneously.Can lead to sample dilution, potential for protein loss on the column.
Protein Precipitation Altering solvent conditions to decrease protein solubility and cause it to precipitate, leaving the detergent in the supernatant.>95%Variable (can be lower than other methods)Concentrates the protein, can remove other contaminants.Risk of protein denaturation and irreversible aggregation, potential for incomplete resolubilization.

Experimental Protocols

Dialysis

Dialysis is a widely used technique for removing small molecules like detergents from protein samples. It relies on the principle of diffusion across a semi-permeable membrane. This compound monomers, with a molecular weight of 614.9 g/mol , can readily pass through the pores of the dialysis membrane, while the larger protein molecules are retained.[2]

A Prepare Protein Sample (containing this compound) B Select Dialysis Tubing (appropriate MWCO) A->B C Hydrate and Prepare Dialysis Tubing B->C D Load Sample into Dialysis Tubing and Seal C->D E Place Tubing in Large Volume of this compound-free Buffer D->E F Stir Gently at 4°C E->F G Change Buffer 2-3 Times (every 4-6 hours) F->G H Recover Protein Sample G->H

Caption: Workflow for this compound removal using dialysis.

  • Select Dialysis Tubing: Choose a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein of interest but large enough to allow this compound to pass through (e.g., 10 kDa MWCO).

  • Prepare Dialysis Tubing: Cut the required length of tubing and hydrate it according to the manufacturer's instructions. This usually involves boiling in a solution of sodium bicarbonate and EDTA, followed by thorough rinsing with deionized water.

  • Prepare Protein Sample: The protein sample should be in a liquid state.

  • Load Sample: Pipette the protein sample into the prepared dialysis tubing, leaving some space at the top.

  • Seal Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.

  • Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of this compound-free buffer (at least 200 times the sample volume).

  • Stirring: Gently stir the buffer using a magnetic stir bar at a low speed to facilitate diffusion. Perform the dialysis at 4°C to maintain protein stability.

  • Buffer Exchange: For efficient removal, change the dialysis buffer 2-3 times, with each change occurring after 4-6 hours of dialysis.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis bag, gently blot the outside to remove excess buffer, and recover the protein sample by cutting open one end of the tubing and pipetting out the contents.

Diafiltration (Ultrafiltration)

Diafiltration is a rapid and efficient method for removing detergents and exchanging buffers. It utilizes ultrafiltration membranes to separate molecules based on size. The sample is washed with a detergent-free buffer, which forces the smaller this compound molecules through the membrane while retaining the larger protein.[3][4][5] This can be performed using centrifugal devices for smaller volumes or tangential flow filtration systems for larger scales.

A Select Centrifugal Filter Unit (appropriate MWCO) B Pre-rinse the Filter Unit A->B C Load Protein Sample (containing this compound) B->C D Centrifuge to Reduce Volume C->D E Discard Flow-through D->E F Add this compound-free Buffer to Original Volume E->F G Repeat Centrifugation and Buffer Addition (3-5 times) F->G H Recover Concentrated, This compound-free Protein Sample G->H

Caption: Workflow for this compound removal using diafiltration.

  • Select Filter Unit: Choose a centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa) for your protein.

  • Pre-rinse: Pre-rinse the filter unit with buffer to remove any potential contaminants.

  • Load Sample: Add the protein sample containing this compound to the sample reservoir of the filter unit.

  • First Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g., 5000 x g for 10-30 minutes) until the sample volume is reduced to the desired level.

  • Discard Flow-through: The flow-through contains the removed this compound. Discard it.

  • Buffer Addition: Add this compound-free buffer to the sample reservoir, bringing the volume back to the original sample volume. Gently mix to resuspend the protein.

  • Repeat: Repeat the centrifugation and buffer addition steps 3-5 times to ensure complete removal of this compound.

  • Sample Recovery: After the final centrifugation step, recover the concentrated, this compound-free protein sample from the sample reservoir.

Gel Filtration Chromatography

Gel filtration, or size-exclusion chromatography, separates molecules based on their hydrodynamic radius. The chromatography column is packed with porous beads. Larger molecules (proteins) are excluded from the pores and travel through the column faster, eluting first. Smaller molecules (this compound monomers) enter the pores, taking a longer, more tortuous path, and elute later.

A Select Gel Filtration Column (appropriate resin) B Equilibrate Column with This compound-free Buffer A->B C Load Protein Sample (containing this compound) B->C D Elute with this compound-free Buffer C->D E Collect Fractions D->E F Monitor Protein Elution (e.g., A280nm) E->F G Pool Fractions Containing the Purified Protein F->G H Analyze Fractions for Protein and this compound G->H

Caption: Workflow for this compound removal using gel filtration.

  • Select Column: Choose a pre-packed or self-packed gel filtration column with a resin that has an appropriate fractionation range for your protein.

  • Equilibrate Column: Equilibrate the column with at least two column volumes of this compound-free buffer at the desired flow rate.

  • Load Sample: Apply the protein sample containing this compound to the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution: Begin eluting the sample with the this compound-free buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume as the sample moves through the column.

  • Monitor Elution: Monitor the protein elution profile by measuring the absorbance at 280 nm. The protein should elute in the earlier fractions.

  • Pool Fractions: Pool the fractions that contain the protein of interest.

  • Analysis: Optionally, analyze the pooled fractions and later fractions to confirm the presence of protein and the absence of this compound.

Protein Precipitation

Protein precipitation involves adding a reagent that reduces the solubility of the protein, causing it to precipitate out of the solution. The detergent, being soluble in the precipitating agent, remains in the supernatant. Common precipitating agents include trichloroacetic acid (TCA), acetone, and ammonium sulfate. This method is effective but carries the risk of protein denaturation.

A Chill Protein Sample and Precipitating Agent (e.g., Acetone) B Add Cold Precipitating Agent to the Protein Sample A->B C Incubate at Low Temperature (e.g., -20°C) B->C D Centrifuge to Pellet the Protein C->D E Carefully Decant the Supernatant (containing this compound) D->E F Wash the Protein Pellet with Cold Precipitating Agent E->F G Air-dry the Pellet F->G H Resuspend the Pellet in a This compound-free Buffer G->H

Caption: Workflow for this compound removal by protein precipitation.

  • Preparation: Pre-chill the protein sample and the acetone to -20°C.

  • Precipitation: Add four volumes of cold acetone to one volume of the protein sample. Mix gently by inverting the tube.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Decant Supernatant: Carefully decant and discard the supernatant, which contains the this compound and other soluble components.

  • Wash Pellet: (Optional but recommended) Add a small volume of cold acetone to the pellet, gently mix, and centrifuge again to wash the pellet. This helps to remove any remaining contaminants.

  • Dry Pellet: After removing the supernatant from the wash step, allow the protein pellet to air-dry for a few minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable this compound-free buffer. Gentle vortexing or pipetting may be required to fully dissolve the protein.

Conclusion

The removal of this compound from protein samples is a crucial step for the success of many downstream applications. The choice of the removal technique should be carefully considered based on the specific requirements of the experiment. Dialysis and gel filtration are gentle methods suitable for sensitive proteins, while diafiltration offers a faster and more efficient alternative that can also concentrate the sample. Protein precipitation is a useful technique for concentrating proteins and removing various contaminants but carries a higher risk of denaturation. The detailed protocols provided in this application note serve as a guide for researchers to effectively remove this compound and obtain high-quality protein samples for their studies.

References

Application Notes and Protocols for CHAPS Buffer Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing and utilizing CHAPS buffer solutions in various laboratory settings.

Introduction to this compound

This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent widely used in biochemistry and molecular biology.[1][2][3] Its unique properties make it highly effective at solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the proteins.[1][3][4] This makes it an invaluable tool for applications such as protein extraction, cell lysis, isoelectric focusing, and two-dimensional electrophoresis.[1][5]

This compound combines the characteristics of both sulfobetaine-type detergents and bile salts.[1] It possesses a rigid steroidal group, which is hydrophobic, and a polar head group, which is zwitterionic, meaning it has both a positive and a negative charge but a net charge of zero over a wide pH range.[2][6] This zwitterionic nature prevents it from interfering with electrophoretic and ion-exchange chromatography applications.[2][6]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueReferences
Full Chemical Name3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate[7]
Molecular Weight614.88 g/mol [6][8]
AppearanceWhite crystalline powder[1][2]
Critical Micelle Concentration (CMC)6 - 10 mM[1][6][9]
Aggregation Number4 - 14[1]
Micellar Molecular Weight~6,150 Da[1][9]
Solubility in Water50 mg/mL[5][8]
pH (100 g/L in H2O)6.0[9]
Storage Temperature (Solid)Room Temperature[5]
Storage Temperature (Solution)2-8°C or -20°C for long-term[9][10]

Protocols for Preparing this compound Buffer Solutions

Below are protocols for preparing a stock solution and a common working solution of this compound buffer.

Preparation of a 10% (w/v) this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted to the desired working concentration.

Materials:

  • This compound powder (MW: 614.88 g/mol )

  • Sterile deionized water (dH₂O)

  • Sterile container

Protocol:

  • Weigh out 5 g of this compound powder.[7]

  • Add a small amount of sterile dH₂O to the powder and stir to dissolve.[7]

  • Once dissolved, bring the final volume to 50 mL with sterile dH₂O.[7]

  • Store the 10% this compound stock solution at room temperature.[7]

Preparation of a 1X this compound Cell Lysis Buffer

This protocol provides a common formulation for a this compound-based buffer used for non-denaturing cell lysis.

Materials:

  • 10X this compound Cell Extract Buffer stock (or individual components)

  • Milli-Q or other purified water

  • Dithiothreitol (DTT)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Protease and phosphatase inhibitors (optional, but recommended)

1X Final Buffer Composition:

  • 50 mM PIPES/HCl, pH 6.5

  • 2 mM EDTA

  • 0.1% this compound

  • 5 mM DTT

  • 1 mM PMSF

  • Protease and phosphatase inhibitors (e.g., 20 µg/mL Leupeptin, 10 µg/mL Pepstatin A, 10 µg/mL Aprotinin)[1][10]

Protocol:

  • Prepare the 1X buffer immediately before use.[1][10]

  • To prepare 10 mL of 1X buffer, mix 1 mL of 10X this compound buffer stock with 9 mL of purified water.[10]

  • Add DTT to a final concentration of 5 mM.[1][10]

  • Add PMSF to a final concentration of 1 mM.[10]

  • If using, add the appropriate volume of protease and phosphatase inhibitor cocktails.

  • Keep the buffer on ice before use.[1]

Experimental Protocols and Applications

This compound buffer is versatile and can be adapted for various applications.

Cell Lysis for Protein Extraction

This protocol is designed for the gentle lysis of cultured cells to extract proteins while maintaining their native conformation.

G cluster_sample_prep Sample Preparation cluster_ief First Dimension: IEF cluster_sds Second Dimension: SDS-PAGE ProteinSample Protein Sample SolubilizationBuffer IEF Solubilization Buffer (8 M Urea, 4% this compound, DTT, Tris) ProteinSample->SolubilizationBuffer Solubilize in IEF Isoelectric Focusing SolubilizationBuffer->IEF SDSPAGE SDS-PAGE IEF->SDSPAGE Staining Stain and Analyze Gel SDSPAGE->Staining Visualize

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHAPS in Protein-Protein Interaction Studies

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent crucial for studying protein-protein interactions (PPIs). Its unique properties make it highly effective in solubilizing membrane proteins while preserving their native conformation and the integrity of protein complexes.[1] This makes this compound an ideal choice for sensitive applications such as co-immunoprecipitation (Co-IP) and pull-down assays aimed at identifying and characterizing novel PPIs.

The zwitterionic nature of this compound, possessing both a positive and a negative charge, allows it to effectively disrupt lipid-lipid and lipid-protein interactions without denaturing the proteins themselves. Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis, which is advantageous for downstream analytical techniques.

Data Presentation: Comparative Effects of Detergents on Protein Interaction Studies

While direct quantitative comparisons of co-immunoprecipitation yields with different detergents are highly dependent on the specific proteins and interaction affinities, the following table summarizes the general properties and a semi-quantitative comparison between this compound and the commonly used non-ionic detergent, Triton X-100.[2] Additionally, a quantitative comparison for the solubilization of a specific enzyme is provided.

FeatureThis compoundTriton X-100Reference
Type ZwitterionicNon-ionic[1][2]
Nature More stringent, can disrupt weaker, non-specific interactions.Milder, preserves a broader range of interactions, including weaker and non-specific ones.[2]
Typical Outcome Cleaner immunoprecipitation with lower background.Higher yield of co-precipitated proteins, but potentially higher background.[2]
Use Case Ideal for confirming strong, specific interactions.Suitable for initial screening of potential interactions.[2]

Quantitative Comparison of Detergent Efficacy on Enzyme Solubilization

EnzymeOptimal this compound Concentration for SolubilizationEquivalent Triton X-100 Concentration for Similar ActivityReference
Polygalacturonic acid (PGA) synthase20 mM0.5% (w/v)[3]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) using this compound Lysis Buffer

This protocol describes the co-immunoprecipitation of a target protein ("bait") and its interacting partners ("prey") from cultured mammalian cells using a this compound-based lysis buffer.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.

  • Protease and phosphatase inhibitor cocktails.

  • Cultured mammalian cells expressing the proteins of interest.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Antibody against the "bait" protein.

  • Protein A/G magnetic beads.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) this compound.

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold this compound Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads and add the specific antibody against the "bait" protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Add SDS-PAGE sample buffer to the eluate, boil, and analyze by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.

Pull-Down Assay using a Tagged "Bait" Protein and this compound Buffer

This protocol is for an in vitro assay to confirm a suspected PPI using a purified, tagged "bait" protein and a cell lysate containing the "prey" protein.

Materials:

  • This compound Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) this compound.

  • Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged).

  • Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose).

  • Cell lysate containing the "prey" protein, prepared using this compound Lysis Buffer as described in the Co-IP protocol.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) this compound.

  • Elution Buffer specific for the tag (e.g., buffer with reduced glutathione for GST-tags, or imidazole for His-tags).

  • SDS-PAGE sample buffer.

Procedure:

  • Immobilization of "Bait" Protein:

    • Incubate the purified tagged "bait" protein with the corresponding affinity resin in this compound Binding Buffer for 1-2 hours at 4°C.

    • Wash the resin three times with this compound Binding Buffer to remove unbound "bait" protein.

  • Binding of "Prey" Protein:

    • Add the cell lysate containing the "prey" protein to the resin with the immobilized "bait" protein.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin three to five times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the resin using the appropriate Elution Buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting with an antibody against the "prey" protein.

Visualizations

Co-Immunoprecipitation Workflow

Co_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash and Elute cluster_analysis Analysis Cells Cells Lysate Lysate Cells->Lysate This compound Lysis Buffer Antibody_Binding Antibody_Binding Lysate->Antibody_Binding Add Bait Antibody Bead_Capture Bead_Capture Antibody_Binding->Bead_Capture Add Protein A/G Beads Washes Washes Bead_Capture->Washes Wash Buffer Elution Elution Washes->Elution Elution Buffer Western_Blot Western_Blot Elution->Western_Blot SDS-PAGE GPCR_Dimerization_CoIP cluster_membrane Cell Membrane cluster_coip Co-Immunoprecipitation GPCR1_monomer GPCR-A (monomer) GPCR_dimer GPCR-A :: GPCR-B (dimer) GPCR1_monomer->GPCR_dimer Ligand-induced dimerization GPCR2_monomer GPCR-B (monomer) GPCR2_monomer->GPCR_dimer Ligand-induced dimerization Lysis Cell Lysis (this compound Buffer) GPCR_dimer->Lysis Ligand Ligand Ligand->GPCR1_monomer Ligand->GPCR2_monomer IP Immunoprecipitate GPCR-A Lysis->IP Detection Western Blot for GPCR-B IP->Detection

References

Troubleshooting & Optimization

Technical Support Center: Preventing CHAPS Precipitation at Low Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) detergent in solutions at low temperatures. By understanding the physicochemical properties of this compound and implementing the recommended protocols, you can ensure the integrity and success of your experiments.

Troubleshooting Guide

Issue: A white precipitate forms in my this compound-containing buffer upon cooling to 4°C.

This is a common issue that can arise from several factors related to the concentration of this compound, the composition of the buffer, and the storage conditions. Below is a step-by-step guide to troubleshoot and resolve this problem.

Troubleshooting Workflow

G start Precipitate observed in This compound buffer at low temp check_conc 1. Verify this compound Concentration start->check_conc check_buffer 2. Examine Buffer Composition check_conc->check_buffer Concentration is appropriate solution Solution: Clear Buffer check_conc->solution Adjust concentration below solubility limit prep_fresh 3. Review Preparation & Storage Protocol check_buffer->prep_fresh Buffer composition is optimal check_buffer->solution Modify buffer components (e.g., salt type/conc.) consider_alt 4. Consider Alternatives prep_fresh->consider_alt Precipitation persists prep_fresh->solution Prepare fresh daily, avoid prolonged storage consider_alt->solution Switch to a more soluble detergent

Caption: Troubleshooting logic for this compound precipitation.

1. Verify this compound Concentration

  • Problem: The this compound concentration may exceed its solubility limit at low temperatures. While one source indicates no precipitation at 4°C, the solubility of this compound is temperature-dependent.[1]

  • Solution:

    • Ensure your working concentration of this compound is appropriate for your application, typically between 0.1% and 1% (w/v).

    • If you are working close to the higher end of this range, consider reducing the concentration.

2. Examine Buffer Composition

  • Problem: Certain salts, particularly sulfates and phosphates, can induce phase separation or precipitation of this compound at 4°C.[2] The critical micelle concentration (CMC) of this compound is also influenced by the ionic strength of the buffer.[3][4]

  • Solution:

    • Avoid certain salts: If your buffer contains high concentrations of sulfate or phosphate salts, consider substituting them with alternatives like NaCl.

    • Optimize NaCl concentration: The CMC of this compound decreases with increasing NaCl concentration.[3][4] This can be beneficial for protein solubilization but may also affect the overall stability of the detergent in solution. If precipitation occurs, try adjusting the NaCl concentration.

    • Check the pH: Ensure the pH of your buffer is within the optimal range for your experiment and for this compound stability.

3. Review Preparation and Storage Protocol

  • Problem: Improper preparation and prolonged storage of this compound solutions at low temperatures can contribute to precipitation.

  • Solution:

    • Prepare fresh: It is highly recommended to prepare this compound-containing buffers fresh on the day of use.[5][6]

    • Dissolve at room temperature: When preparing a stock solution, dissolve the this compound powder in the buffer at room temperature to ensure it is fully solubilized before cooling.[5][7]

    • Cool just before use: Cool the this compound buffer to 4°C on ice immediately before adding it to your cells or tissue lysate.[5][6]

    • Avoid repeated freeze-thaw cycles: If you must store a stock solution, aliquot it and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]

4. Consider Alternative Detergents

  • Problem: If precipitation persists despite the troubleshooting steps above, this compound may not be the ideal detergent for your specific application and conditions.

  • Solution:

    • Explore other non-denaturing zwitterionic or non-ionic detergents with better solubility profiles at low temperatures. Some alternatives include ASB-14, Fos-Choline, or lauryl maltose neopentyl glycol (LMNG).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound at different temperatures?

Q2: How does salt concentration affect this compound solubility and CMC?

The critical micelle concentration (CMC) of this compound is dependent on the salt concentration. Specifically, the CMC of this compound decreases as the concentration of NaCl increases.[3][4] This is an important consideration for maintaining protein solubility, as detergents should ideally be used at a concentration above their CMC.

NaCl Concentration (M) This compound CMC (mM)
06.41
1.54.10
Data from Chattopadhyay & Harikumar, 1996.[4]

Furthermore, certain salts like ammonium sulfate and sodium phosphate can cause this compound to phase separate at 4°C, which is a form of precipitation.[2]

Q3: What is the recommended protocol for preparing a this compound lysis buffer for use at low temperatures?

The following protocol is recommended to minimize the risk of this compound precipitation.

Experimental Workflow for this compound Buffer Preparation

G start Start: Prepare Buffer Components (excluding this compound) dissolve Dissolve this compound in buffer at Room Temperature start->dissolve cool Cool buffer on ice (just before use) dissolve->cool add_inhibitors Add Protease/Phosphatase Inhibitors cool->add_inhibitors use_immediately Use immediately for cell/tissue lysis add_inhibitors->use_immediately end End: Proceed with Experiment use_immediately->end

References

Technical Support Center: Optimizing CHAPS for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing CHAPS detergent concentration during membrane protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein extraction?

This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, or non-denaturing, detergent.[1][2] It is favored for membrane protein research because it effectively solubilizes proteins from the lipid bilayer while being gentle enough to preserve the protein's native structure and function.[1][2][3] Its design combines the steroid structure of bile salts with the sulfobetaine headgroup, making it efficient at breaking protein-protein interactions.[1]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the minimum detergent concentration at which detergent monomers aggregate to form micelles. For this compound, the CMC is in the range of 6-10 mM.[1] Effective solubilization of membrane proteins requires the detergent concentration to be above the CMC, as these micelles are necessary to encapsulate and stabilize the hydrophobic regions of the protein once extracted from the membrane.[4][] Operating at or above the CMC ensures there are enough micelles to maintain the protein in a soluble, stable state.[4]

Q3: What is a good starting concentration for this compound?

A general starting point for this compound concentration is typically between 0.5% and 2.0% (w/v).[3][4] It is also common to use concentrations that are 2 to 10 times the CMC.[][6] However, the ideal concentration is highly dependent on the specific protein and the abundance of lipids in the membrane preparation. Therefore, this starting range should be the beginning of a systematic optimization process.[6]

Q4: How do I determine the optimal this compound-to-protein ratio?

The ratio of detergent to total protein is a critical parameter for successful solubilization.[][6]

  • Initial Solubilization: A detergent-to-protein weight ratio (w/w) of 1:1 to 3:1 is often sufficient to begin dissolving the membrane and extracting the protein of interest.[3]

  • Complete Delipidation: To fully remove associated lipids and ensure the protein is stabilized in detergent micelles, a higher ratio, often around 10:1 (w/w), may be necessary.[]

It is recommended to screen a range of ratios to find the lowest amount of detergent that effectively solubilizes the target protein without causing inactivation or aggregation.[][6]

Data Presentation: Key Properties and Concentration Ranges

The following tables summarize key quantitative data for using this compound in membrane protein extraction.

Table 1: Properties of this compound Detergent

PropertyValueReference
Molecular Weight614.88 g/mol [1]
TypeZwitterionic, Non-denaturing[1]
Critical Micelle Concentration (CMC)6 - 10 mM (0.37% - 0.62% w/v)[1]
Aggregation Number4 - 14[1]
Micelle Molecular Weight~6150 Da[1]

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
This compound Concentration (% w/v)0.5% - 2.0%The optimal concentration must be determined empirically for each protein.[3]
This compound Concentration (Molarity)8 - 32 mMAlways ensure the final concentration is above the CMC.[4]
Detergent:Protein Ratio (w/w)1:1 to 10:1Lower ratios for initial solubilization; higher ratios for complete delipidation.[3][]
Total Protein Concentration1 - 10 mg/mLThis is a typical range for membrane preparations before adding detergent.[][6]
Incubation Temperature4°CTo minimize proteolysis and maintain protein stability.[6]
Incubation Time30 minutes to 2 hoursShorter times may be sufficient; longer times risk protein degradation.[6][7]

Troubleshooting Guide

Problem: Low yield of my extracted membrane protein.

Possible CauseSuggested Solution
Insufficient this compound Concentration The detergent concentration may be too low to effectively disrupt the membrane and form micelles. Increase the this compound concentration in increments (e.g., 0.25% or 0.5%) and re-evaluate the extraction efficiency. Ensure the final concentration is well above the CMC (6-10 mM).[1]
Inadequate Detergent-to-Protein Ratio If the total protein concentration in your membrane prep is high, the detergent may be depleted before your target protein is fully solubilized.[] Quantify the total protein in your membrane fraction and adjust the this compound amount to test higher detergent-to-protein ratios (e.g., 5:1, 10:1 w/w).[]
Inefficient Lysis/Homogenization The protein may not be accessible to the detergent. Ensure complete cell lysis and membrane fragmentation before the solubilization step.[6]
Short Incubation Time Solubilization may be incomplete. Try extending the incubation time with gentle agitation (e.g., end-over-end rotation) at 4°C.[6]

Problem: My extracted protein is aggregated or precipitated.

Possible CauseSuggested Solution
Excessive this compound Concentration Very high detergent concentrations can sometimes strip away essential boundary lipids, leading to protein instability and aggregation.[] Systematically decrease the this compound concentration to find the minimum required for solubilization.
Protein Instability The protein may be inherently unstable once removed from its native lipid environment.[7] Consider adding stabilizing agents to the extraction buffer, such as glycerol (10-20%), specific lipids (e.g., cholesterol), or a known ligand/substrate for your protein.[6]
Incorrect Buffer Conditions (pH, Ionic Strength) The buffer's pH or salt concentration may be promoting aggregation. As a rule of thumb, a buffer pH that is at least 1 unit away from the protein's isoelectric point (pI) can improve solubility.[4] Screen different buffer compositions.

Problem: My extracted protein is inactive.

Possible CauseSuggested Solution
Denaturation by Detergent Although this compound is non-denaturing, some proteins are particularly sensitive. The chosen concentration might be too harsh. Reduce the this compound concentration or the detergent-to-protein ratio.[6]
Loss of Cofactors or Lipids The solubilization process may have stripped essential cofactors or lipids required for activity.[] Try supplementing the extraction buffer with these specific molecules.
Proteolytic Degradation Proteases released during cell lysis can degrade the target protein. Always include a protease inhibitor cocktail in your extraction buffer.[8]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol outlines a method for testing various this compound concentrations to determine the optimal condition for solubilizing a target membrane protein.

  • Prepare Membrane Fractions: Isolate cell or tissue membranes using standard differential centrifugation or density gradient methods. Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl or HEPES with NaCl) containing a protease inhibitor cocktail.[8]

  • Determine Total Protein Concentration: Measure the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay). Adjust the concentration to a working range, typically between 1-10 mg/mL.[][6]

  • Set Up Solubilization Reactions: Prepare a series of microcentrifuge tubes. In each tube, combine the membrane suspension with a stock solution of this compound to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Keep the total protein concentration consistent across all tubes.

  • Incubate: Incubate the samples for 1-2 hours at 4°C with gentle, end-over-end rotation to allow for solubilization.[6]

  • Separate Soluble and Insoluble Fractions: Centrifuge the tubes at high speed (e.g., 100,000 x g for 45-60 minutes) at 4°C to pellet the non-solubilized membrane material.[6]

  • Analyze the Supernatant: Carefully collect the supernatant (this is the solubilized fraction). Analyze an aliquot of the supernatant from each condition by SDS-PAGE and Western blot using an antibody specific to your target protein.

  • Evaluate Results: The optimal this compound concentration is the lowest one that yields the maximum amount of your target protein in the soluble fraction without compromising its integrity or subsequent activity.

Visualizations

Below are diagrams illustrating the experimental workflow for optimizing this compound concentration and a logical troubleshooting guide.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome start Start: Isolated Membrane Pellet quantify Quantify Total Protein (e.g., BCA Assay) start->quantify solubilize Incubate Membrane Prep with Varying this compound Concentrations (e.g., 0.25% to 2.0%) 1-2h at 4°C quantify->solubilize centrifuge Ultracentrifugation (e.g., 100,000 x g) solubilize->centrifuge separate Separate Supernatant (Soluble Fraction) from Pellet centrifuge->separate analyze Analyze Supernatant via SDS-PAGE & Western Blot separate->analyze evaluate Is Yield Optimal & Protein Intact? analyze->evaluate yes Proceed with Optimal This compound Concentration evaluate->yes Yes no Adjust Parameters (Ratio, Time, Buffer) evaluate->no No no->solubilize Re-screen

Caption: Workflow for optimizing this compound concentration.

G start Problem: Low Protein Yield q_conc Is [this compound] > CMC and in optimal range? start->q_conc q_ratio Is Detergent:Protein ratio sufficient? q_conc->q_ratio Yes a_conc Solution: Increase [this compound] systematically. q_conc->a_conc No q_time Is incubation time sufficient? q_ratio->q_time Yes a_ratio Solution: Increase Detergent:Protein ratio (e.g., to 10:1). q_ratio->a_ratio No a_time Solution: Increase incubation time (e.g., to 2 hours). q_time->a_time No a_ok Consider other issues: - Protein degradation - Inefficient lysis - Protein not expressed q_time->a_ok Yes

Caption: Troubleshooting guide for low protein yield.

References

Technical Support Center: Troubleshooting Poor Protein Yield with CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low protein yield during extraction and solubilization using the zwitterionic detergent CHAPS.

Frequently Asked Questions (FAQs)

Q1: My protein yield is very low after solubilization with a this compound-based buffer. What are the common causes?

Low protein yield can stem from several factors. A primary reason is that the this compound concentration may not be optimal for your specific protein or cell type. Additionally, the overall buffer composition, including salts, pH, and the presence of additives, can significantly impact solubilization efficiency. It's also possible that this compound is not the ideal detergent for your protein of interest, as some proteins, particularly membrane proteins, may require different or milder detergents for effective extraction while maintaining stability.[1]

Q2: How do I optimize the this compound concentration in my lysis buffer?

The optimal this compound concentration typically ranges from 1-4% (w/v).[2] It is crucial to work above the Critical Micelle Concentration (CMC) of this compound, which is between 6-10 mM.[2][3] A good starting point is to test a range of this compound concentrations (e.g., 0.5%, 1%, 2%, and 4%) to empirically determine the best concentration for your target protein. The goal is to have a sufficient detergent-to-protein weight ratio, often recommended to be around 10:1, to ensure individual protein molecules are encapsulated in separate micelles.[2][4]

Q3: Can other components in my lysis buffer interfere with this compound solubilization?

Yes, other buffer components are critical. The presence of chaotropic agents like urea (up to 8 M) and thiourea (up to 2 M) can enhance the solubilization of many proteins, especially in applications like two-dimensional gel electrophoresis (2-DE).[2][5] Reducing agents such as Dithiothreitol (DTT) (typically 50-100 mM) are also common additives to break disulfide bonds.[2] The ionic strength of the buffer can also influence the aggregation number of the detergent micelles.[4] It is important to ensure all components are compatible and at optimal concentrations.

Q4: My protein is still insoluble or precipitates after extraction with this compound. What should I do?

If insolubility persists, consider the following:

  • Increase Incubation Time/Temperature: Gently agitating the sample for a longer duration (e.g., 1-2 hours) at a controlled temperature (often 4°C to minimize proteolysis) may improve solubilization.

  • Sonication: Applying gentle sonication can aid in cell lysis and protein solubilization, but be cautious as excessive sonication can denature proteins.[3]

  • Alternative Detergents: this compound may not be suitable for all proteins. Experiment with other non-denaturing or zwitterionic detergents. For some membrane proteins, combinations of detergents have proven more effective.[6]

Q5: Are there alternatives to this compound if it consistently gives poor yields?

Absolutely. No single detergent is universally effective.[1] Consider screening a panel of detergents. Good alternatives and combinations include:

  • Detergent Mixtures: Combining this compound with other detergents like MEGA 10 or lipids like 1-lauroyl lysophosphatidylcholine (LPC) can improve the extraction of membrane proteins.[6] Similarly, a combination of this compound and ASB-14 has been shown to be effective for solubilizing human brain proteins.[5]

  • Other Detergent Classes: Non-ionic detergents like Triton X-100 and NP-40 are milder and can be effective for cytoplasmic proteins.[7] For membrane proteins, n-dodecyl-β-D-maltoside (DDM) is often a good starting point.

  • CHAPSO: A derivative of this compound, CHAPSO, has similar properties and can also be a suitable alternative.[7]

Q6: Could the issue be with my downstream application rather than the extraction itself?

Yes, it's possible. While this compound is compatible with many downstream applications like isoelectric focusing (IEF) and immunoprecipitation due to its zwitterionic nature, high concentrations can interfere with others.[2][8] For instance, detergents can suppress ionization in mass spectrometry.[9] It's also important to ensure that the protein remains soluble in the buffers used for subsequent steps, which should ideally contain this compound at a concentration above its CMC.[3]

Data Summary: Detergent Properties and Common Working Concentrations

DetergentTypeCritical Micelle Concentration (CMC)Typical Working ConcentrationKey Characteristics
This compound Zwitterionic6 - 10 mM1 - 4% (w/v)Non-denaturing, useful for IEF and 2-DE.[2][10]
Triton X-100 Non-ionic0.24 mM0.1 - 1% (v/v)Mild, good for maintaining native protein structure.[7]
NP-40 Non-ionic0.29 mM0.1 - 1% (v/v)Mild, effective for isolating cytoplasmic proteins.[7]
DDM Non-ionic0.17 mM0.5 - 2% (w/v)Often effective for solubilizing membrane proteins.
ASB-14 ZwitterionicNot specifiedUsed in combination with this compound (e.g., 2%)Effective for hydrophobic proteins in combination with this compound.[5]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration
  • Prepare several parallel lysis buffers containing varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0%, 4.0% w/v). Ensure all other buffer components (e.g., buffer salt, pH, protease inhibitors) are kept constant.

  • Aliquot equal amounts of your cell or tissue sample into separate tubes.

  • Add the different this compound-containing lysis buffers to the respective samples.

  • Incubate the samples on ice with gentle agitation for 1 hour.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Determine the protein concentration of each supernatant using a protein assay (e.g., Bradford or BCA).

  • Analyze the yield and, if possible, the presence of your target protein in each fraction by SDS-PAGE and Western blotting.

Protocol 2: Screening for Alternative Detergents
  • Select a panel of alternative detergents (e.g., Triton X-100, DDM, or a this compound/ASB-14 mixture).

  • Prepare lysis buffers with each detergent at its typical working concentration. Maintain consistent concentrations of all other buffer components.

  • Perform parallel protein extractions as described in Protocol 1, using one buffer for each detergent being tested.

  • After centrifugation, collect the supernatants.

  • Quantify the total protein yield for each detergent.

  • Analyze the supernatants by SDS-PAGE and Western blotting to assess the solubilization efficiency of your specific protein of interest.

Visual Troubleshooting Guide

Troubleshooting_Poor_Protein_Yield Start Low Protein Yield with this compound Buffer Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Optimize_Conc Optimize this compound Concentration (e.g., 1-4% w/v) Check_Conc->Optimize_Conc No Check_Buffer Is Buffer Composition Adequate? Check_Conc->Check_Buffer Yes Success Improved Protein Yield Optimize_Conc->Success Modify_Buffer Modify Buffer: - Add/Adjust Urea/Thiourea - Check pH and Salt Check_Buffer->Modify_Buffer No Check_Detergent Is this compound the Right Detergent? Check_Buffer->Check_Detergent Yes Modify_Buffer->Success Screen_Detergents Screen Alternative Detergents: - Detergent Mixes (this compound+ASB-14) - Other Classes (DDM, Triton X-100) Check_Detergent->Screen_Detergents No Check_Protocol Is the Extraction Protocol Sufficient? Check_Detergent->Check_Protocol Yes Screen_Detergents->Success Modify_Protocol Modify Protocol: - Increase Incubation Time - Use Gentle Sonication Check_Protocol->Modify_Protocol No Check_Protocol->Success Yes Modify_Protocol->Success

Caption: Troubleshooting workflow for low protein yield with this compound.

References

CHAPS Dialysis Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CHAPS dialysis experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound dialysis in a question-and-answer format.

Issue 1: Protein Precipitation During Dialysis

Question: My protein of interest is precipitating inside the dialysis tubing. What are the possible causes and how can I prevent this?

Answer: Protein precipitation during this compound dialysis is a common issue that can arise from several factors. The primary cause is often the rapid removal of this compound below its critical micelle concentration (CMC), which is necessary to keep hydrophobic proteins soluble.[1][2] Here are the potential causes and solutions:

  • This compound Concentration Drops Too Quickly: As this compound is removed, the concentration may fall below the level required to maintain protein solubility, leading to aggregation and precipitation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-solvents in the dialysis buffer can significantly impact protein stability.[3]

  • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation as the detergent is removed.

  • Temperature Effects: Temperature can influence both protein stability and the CMC of this compound.[1][4][5]

Recommended Solutions:

ParameterRecommendationRationale
Dialysis Buffer Composition Maintain a low concentration of this compound (just above the CMC) in the initial dialysis buffer.This allows for a gradual removal of the detergent, preventing a sudden drop in solubility that can cause precipitation.[2]
Optimize buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI).Minimizes charge-related aggregation.
Include stabilizing additives such as 5-20% glycerol, 0.1-1 M L-arginine, or 1-5 mM DTT (for proteins with free cysteines).These additives can enhance protein stability and reduce aggregation.
Salt Concentration Adjust the salt concentration (e.g., 150-500 mM NaCl) in the dialysis buffer.Ionic strength can affect protein solubility; the optimal concentration is protein-dependent. The CMC of this compound is also influenced by salt concentration.[3]
Temperature Perform dialysis at 4°C.Lower temperatures generally reduce the rate of aggregation and proteolysis. However, some proteins are more stable at room temperature.
Protein Concentration Start with a lower protein concentration if precipitation is observed.Diluting the protein can reduce the likelihood of aggregation. The sample can be concentrated after dialysis if necessary.
Dialysis Method Consider stepwise dialysis, gradually decreasing the this compound concentration in the dialysis buffer over several buffer changes.This provides a gentler removal of the detergent.

Issue 2: Low Protein Recovery After Dialysis

Question: I am experiencing significant loss of my protein after this compound dialysis. What could be the reasons and how can I improve the yield?

Answer: Low protein recovery can be due to several factors, including precipitation (as discussed above), adsorption to the dialysis membrane, or leakage through the membrane.

  • Protein Adsorption: Proteins, especially those with hydrophobic patches, can non-specifically bind to the surface of the dialysis membrane.

  • Incorrect Membrane Molecular Weight Cut-Off (MWCO): If the MWCO of the dialysis membrane is too close to the molecular weight of the protein, the protein may be lost.[6]

  • Precipitation: As mentioned previously, precipitated protein will result in lower recovery of soluble, active protein.

Recommended Solutions:

ParameterRecommendationRationale
Dialysis Membrane Choose a dialysis membrane with a MWCO that is at least half the molecular weight of your protein of interest.[6]This ensures that the protein is retained while allowing for the efficient removal of this compound monomers.
Consider using low-protein-binding dialysis membranes (e.g., regenerated cellulose or PES).These materials are designed to minimize non-specific adsorption of proteins.
Buffer Additives Include a low concentration of a non-ionic or zwitterionic detergent (below its CMC) or a small amount of glycerol (e.g., 5%) in the final dialysis buffer.This can help prevent the protein from adsorbing to surfaces.
Handling Minimize the headspace (air) in the dialysis tubing to prevent denaturation and precipitation at the air-water interface.This reduces the risk of surface denaturation.
Ensure the dialysis tubing is properly sealed to prevent any leakage.Physical loss of the sample will lead to low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for solubilizing my protein?

A1: The optimal this compound concentration for protein solubilization is typically at or above its critical micelle concentration (CMC), which is in the range of 6-10 mM.[7][8] A common starting point is 1-2% (w/v) this compound. However, the ideal concentration can vary depending on the specific protein and the buffer conditions. It is recommended to perform a small-scale pilot experiment to determine the minimal concentration of this compound required to efficiently solubilize your target protein.

Q2: How can I efficiently remove this compound after solubilization?

A2: Due to its high CMC, this compound can be effectively removed by dialysis.[7][8] For efficient removal, use a large volume of dialysis buffer (at least 100 times the sample volume) and perform at least two to three buffer changes. The efficiency of this compound removal by different methods is summarized below.

MethodThis compound Removal EfficiencyReference
Standard Dialysis~95%[9]
Dialysis with Detergent-Affinity Beads~97%[9]
Gel-Filtration Chromatography~99.9%[9]
Detergent-Affinity Column Chromatography~99.99%[9]

Q3: How does temperature affect the efficiency of this compound dialysis?

A3: Temperature can have a dual effect on this compound dialysis. Lowering the temperature (e.g., to 4°C) generally slows down molecular movement, which can slightly decrease the rate of this compound removal. However, performing the dialysis in the cold is often crucial for maintaining the stability and activity of the target protein by minimizing aggregation and proteolytic degradation. The CMC of this compound is also temperature-dependent, increasing with a rise in temperature.[1][4][5]

Q4: Can I use other detergents in combination with this compound?

A4: Yes, in some cases, using a combination of detergents can be beneficial for solubilizing and stabilizing membrane proteins. However, this can complicate the subsequent removal process. If you are considering using a detergent mixture, it is important to understand the properties (e.g., CMC, micelle size) of each detergent.

Experimental Protocols

Protocol 1: Standard this compound Dialysis for Detergent Removal

This protocol describes a general procedure for removing this compound from a protein sample.

  • Prepare the Dialysis Buffer: Prepare a suitable buffer for your protein of interest. This buffer should be optimized for pH, ionic strength, and any necessary additives to maintain protein stability. For the first dialysis step, it is often beneficial to include a low concentration of this compound (e.g., 0.1 mM) to ensure a gradual removal.

  • Prepare the Dialysis Tubing: Cut the dialysis tubing to the desired length, leaving enough room for the sample and clips. Hydrate the tubing in dialysis buffer as recommended by the manufacturer.

  • Load the Sample: Secure one end of the tubing with a clip. Pipette your protein-CHAPS solution into the tubing, leaving some headspace to allow for potential volume changes. Remove excess air and seal the other end with a second clip.

  • Perform Dialysis: Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Changes: Allow the dialysis to proceed for 2-4 hours. Change the dialysis buffer to fresh buffer without this compound. Repeat the buffer change at least two more times. An overnight dialysis step for the final buffer exchange is common.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis tubing from the buffer. Wipe the outside of the tubing and then carefully open one end to recover your protein sample.

Protocol 2: Stepwise Dialysis for Refolding Denatured Proteins

This protocol is designed for refolding proteins that have been solubilized from inclusion bodies using a high concentration of a denaturant (e.g., urea or guanidine hydrochloride) and this compound.

  • Solubilization Buffer: Solubilize the inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidine HCl or 8 M Urea), a reducing agent (e.g., 50 mM DTT), and this compound (e.g., 1-2%).

  • Prepare Refolding Buffers: Prepare a series of dialysis buffers with decreasing concentrations of the denaturant. For example:

    • Buffer A: 4 M Urea, 0.5 M L-arginine, 1 mM GSH/0.1 mM GSSG, 0.1% this compound

    • Buffer B: 2 M Urea, 0.5 M L-arginine, 1 mM GSH/0.1 mM GSSG, 0.05% this compound

    • Buffer C: 1 M Urea, 0.5 M L-arginine, 1 mM GSH/0.1 mM GSSG

    • Buffer D: Final protein buffer (no urea)

  • Stepwise Dialysis:

    • Dialyze the solubilized protein against Buffer A for 4-6 hours at 4°C.

    • Transfer the dialysis bag to Buffer B and dialyze for 4-6 hours at 4°C.

    • Transfer the dialysis bag to Buffer C and dialyze for 4-6 hours at 4°C.

    • Transfer the dialysis bag to Buffer D and dialyze overnight at 4°C.

  • Sample Recovery and Analysis: Recover the refolded protein and centrifuge to remove any precipitated protein. Analyze the supernatant for protein concentration and activity.

Visualizations

CHAPS_Dialysis_Principle cluster_0 Inside Dialysis Bag (Protein Sample) cluster_1 Outside Dialysis Bag (Dialysis Buffer) Protein Soluble Protein CHAPS_Micelle this compound Micelle CHAPS_Monomer_In this compound Monomer CHAPS_Micelle->CHAPS_Monomer_In Dissociation (below CMC) Dialysis_Membrane Dialysis Membrane (Semi-permeable) CHAPS_Monomer_In->Dialysis_Membrane Diffusion CHAPS_Monomer_Out this compound Monomer Dialysis_Membrane->CHAPS_Monomer_Out

Caption: Principle of this compound removal by dialysis.

Troubleshooting_Workflow Start Protein Precipitation or Low Yield in this compound Dialysis Check_Buffer Check Dialysis Buffer - pH vs. pI - Ionic Strength - Additives (Glycerol, Arginine) Start->Check_Buffer Check_Concentration Check Protein Concentration Start->Check_Concentration Check_Temp Check Temperature Start->Check_Temp Check_MWCO Check Membrane MWCO Start->Check_MWCO Stepwise_Dialysis Implement Stepwise Dialysis Check_Buffer->Stepwise_Dialysis Lower_Concentration Lower Protein Concentration Check_Concentration->Lower_Concentration Optimize_Temp Optimize Temperature (e.g., 4°C) Check_Temp->Optimize_Temp Correct_MWCO Use Correct MWCO (e.g., 1/2 of protein MW) Check_MWCO->Correct_MWCO Outcome Improved Yield and Solubility Stepwise_Dialysis->Outcome Lower_Concentration->Outcome Optimize_Temp->Outcome Correct_MWCO->Outcome

Caption: Troubleshooting workflow for this compound dialysis.

References

Process Improvements for CHAPS in Protein Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) in protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Quantitative Data Summary

For effective experimental design, understanding the physicochemical properties of this compound is crucial. The following table summarizes key quantitative data for this compound.

PropertyValueUnitSource(s)
Molecular Weight 614.9Da[1][2][3]
Critical Micelle Concentration (CMC) 6 - 10mM[1][2][4]
Aggregation Number 10[2][4]
Average Micellar Weight 6,150[1][4]
Solubility in Water 50mg/mL
Purity >98%[3]

Troubleshooting Guide

This guide addresses common issues encountered during protein purification using this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My membrane protein is not efficiently solubilized. What could be the problem?

Possible Causes & Solutions:

  • Insufficient this compound Concentration: The this compound concentration may be below its critical micelle concentration (CMC) of 6-10 mM. For effective solubilization, the detergent concentration should be at least twice the CMC.[] A common starting point is 1-4% (w/v).[1]

  • Inadequate Detergent-to-Protein Ratio: A general guideline is to maintain a detergent-to-protein weight ratio of approximately ten to one.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can influence solubilization efficiency.[][6] Experiment with a range of pH values and salt concentrations to find the optimal conditions for your specific protein.

  • Inefficient Cell Lysis: Ensure complete cell disruption to release the membrane proteins. Methods like sonication or freeze-thaw cycles can be employed.[1]

  • Incorrect Incubation Time and Temperature: Solubilization is a time and temperature-dependent process. Try varying the incubation time (e.g., 30 minutes to 2 hours) and temperature (e.g., 4°C or room temperature) to optimize protein extraction.[6]

Q2: My protein precipitates after this compound removal. How can I prevent this?

Possible Causes & Solutions:

  • Complete Detergent Removal: While the goal is to remove this compound, some membrane proteins may require a minimal amount of detergent to remain soluble. Consider leaving a residual concentration of this compound just above its CMC in the final buffer.

  • Harsh Removal Method: Some detergent removal techniques can be too harsh and lead to protein aggregation. Dialysis is a gentle method for removing this compound due to its high CMC and small micelle size.[1][4] Other methods include solid-phase adsorption using materials like Bio-Beads or Extracti-Gel D.[7]

  • Protein Instability: The protein itself may be inherently unstable in the absence of a detergent micelle environment. Consider adding stabilizing agents to your buffer, such as glycerol, arginine, or glutamate.[8]

Q3: this compound is interfering with my downstream applications (e.g., mass spectrometry, ELISA). How can I effectively remove it?

Possible Causes & Solutions:

  • High Initial Concentration: High concentrations of this compound can be challenging to remove completely.

  • Ineffective Removal Technique:

    • Dialysis: Due to its high CMC (6-10 mM), this compound can be effectively removed by dialysis.[1][4]

    • Size Exclusion Chromatography (SEC): SEC can separate the protein from the smaller this compound micelles. Ensure the buffer used for SEC contains this compound at a concentration above its CMC to prevent protein precipitation on the column.[9]

    • Solid-Phase Adsorption: Resins like Bio-Beads or Extracti-Gel D can efficiently bind and remove this compound from the solution.[7]

    • Detergent Removal Resins: Commercially available detergent removal resins can remove this compound with high efficiency while ensuring good protein recovery.[10]

Frequently Asked Questions (FAQs)

What is this compound and why is it used in protein purification?

This compound is a zwitterionic (electrically neutral) and non-denaturing detergent.[4][11] It is particularly effective for solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the proteins.[1][3][4] Its sulfobetaine-based structure combines the properties of both sulfobetaine-type detergents and bile salts.[1]

What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent molecules aggregate to form micelles.[2][12] For effective membrane protein solubilization, the detergent concentration must be above the CMC to ensure enough micelles are available to encapsulate the hydrophobic regions of the proteins.[] this compound has a relatively high CMC of 6-10 mM, which makes it easier to remove by methods like dialysis compared to detergents with low CMCs.[1][13]

What are the typical working concentrations for this compound?

For solubilizing membrane proteins, concentrations typically range from 1% to 4% (w/v).[1] In applications like isoelectric focusing (IEF), a common sample solution contains 8 M urea and 4% this compound.[1] When using this compound in size-exclusion chromatography, it is recommended to use a concentration at least a few-fold above the CMC (e.g., 16 mM or ~1%).[9]

How can this compound be removed after protein purification?

Due to its high CMC and small micelle size, this compound can be readily removed by several methods:

  • Dialysis: This is a gentle and common method.[1][4]

  • Size Exclusion Chromatography (SEC): This method separates proteins from the smaller detergent micelles.[9]

  • Solid-Phase Adsorption: Materials like Bio-Beads SM or Extracti-Gel D can effectively remove this compound.[7]

  • Detergent Removal Resins: Specialized commercial resins offer high removal efficiency and protein recovery.[10]

Is this compound a denaturing detergent?

No, this compound is a non-denaturing detergent.[4][11] This property makes it ideal for purifying proteins where maintaining the native conformation and biological activity is crucial.[3]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol provides a general workflow for extracting membrane proteins from E. coli using this compound.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.

    • Disrupt the cells using a sonicator on ice or by multiple freeze-thaw cycles.

  • Membrane Isolation:

    • Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization:

    • Discard the supernatant and resuspend the membrane pellet in a solubilization buffer containing this compound (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound, 10% glycerol). The optimal this compound concentration may need to be determined empirically.

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Purification:

    • The supernatant, containing the solubilized membrane proteins, can now be used for downstream purification techniques such as affinity chromatography or size-exclusion chromatography.

Protocol 2: Removal of this compound by Dialysis

This protocol describes the removal of this compound from a purified protein sample using dialysis.

  • Prepare Dialysis Buffer: Prepare a buffer that is suitable for the stability of your target protein. This buffer should not contain this compound.

  • Sample Preparation: Place your protein sample containing this compound into a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest.

  • Dialysis:

    • Immerse the sealed dialysis tubing in a large volume of the dialysis buffer (e.g., 100-200 times the sample volume).

    • Stir the buffer gently at 4°C.

    • Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure efficient removal of the detergent.

  • Sample Recovery: After the final buffer change, remove the dialysis tubing and carefully recover your protein sample.

Visualizations

Experimental_Workflow_for_Membrane_Protein_Purification cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_purification Purification start E. coli Cell Pellet lysis Cell Lysis (Sonication/Freeze-thaw) start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 Supernatant high_speed_cent High-Speed Centrifugation (100,000 x g) supernatant1->high_speed_cent membrane_pellet Membrane Pellet high_speed_cent->membrane_pellet Pellet solubilize Resuspend in Buffer with 1-2% this compound membrane_pellet->solubilize incubate Incubate with Agitation (1-2h at 4°C) solubilize->incubate clarify Clarification Centrifugation (100,000 x g) incubate->clarify supernatant2 Solubilized Protein Supernatant clarify->supernatant2 Supernatant purification Downstream Purification (e.g., Affinity Chromatography) supernatant2->purification end Purified Protein purification->end

Caption: Workflow for membrane protein purification using this compound.

Troubleshooting_CHAPS_Issues cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Protein Purification Issue solubilization_issue Poor Solubilization start->solubilization_issue precipitation_issue Precipitation after Removal start->precipitation_issue interference_issue Downstream Interference start->interference_issue increase_this compound Increase this compound Conc. (> CMC, 1-4%) solubilization_issue->increase_this compound [Cause: Low Conc.] optimize_ratio Optimize Detergent: Protein Ratio solubilization_issue->optimize_ratio [Cause: Ratio] check_buffer Adjust pH/Ionic Strength solubilization_issue->check_buffer [Cause: Buffer] gentle_removal Use Gentle Removal (Dialysis, SEC) precipitation_issue->gentle_removal [Cause: Harsh Method] add_stabilizers Add Stabilizers (Glycerol, Arginine) precipitation_issue->add_stabilizers [Cause: Instability] effective_removal Ensure Complete Removal (Resins, Dialysis) interference_issue->effective_removal [Cause: Residual this compound]

Caption: Troubleshooting common issues with this compound in protein purification.

References

Technical Support Center: Overcoming CHAPS-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues that may arise when using the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

Understanding this compound and Protein Stability

This compound is a non-denaturing detergent widely used for solubilizing membrane proteins and preventing non-specific protein interactions. While it is generally employed to reduce aggregation, suboptimal concentrations or buffer conditions can inadvertently lead to protein instability and precipitation. The key to preventing this compound-induced aggregation lies in careful optimization of its concentration and the surrounding buffer environment.

A critical concept is the Critical Micelle Concentration (CMC) of this compound, which is in the range of 6-10 mM. Below the CMC, this compound exists as monomers. Above the CMC, it forms micelles that can encapsulate proteins. Interestingly, research has indicated the existence of a "second CMC" for this compound, at which point it may form different types of micelles.[1] This suggests that the relationship between this compound concentration and protein stability can be complex, and that simply increasing the concentration may not always be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating in the presence of this compound, a detergent meant to prevent aggregation?

A1: Protein aggregation in the presence of this compound can occur for several reasons, primarily related to suboptimal concentrations and buffer conditions. If the this compound concentration is too low (below the CMC), there may not be enough micelles to solubilize the protein effectively. Conversely, excessively high concentrations can sometimes lead to the formation of different micellar structures that may not be optimal for your specific protein, potentially causing instability.[1] Furthermore, other factors such as pH, ionic strength, and temperature play a crucial role in protein stability and can contribute to aggregation even in the presence of detergents.

Q2: What is the ideal concentration of this compound to use?

A2: The optimal this compound concentration is protein-dependent and must be determined empirically. A general starting point is a concentration slightly above the CMC (6-10 mM). For solubilization, a detergent-to-protein weight ratio of approximately 10:1 is often recommended. For maintaining stability during purification steps like size-exclusion chromatography, a concentration a few-fold above the CMC is a good starting point.

Q3: Can I use additives in my buffer to prevent aggregation when using this compound?

A3: Yes, various additives can be used to enhance protein stability in the presence of this compound. These include:

  • Salts (e.g., NaCl, KCl): To modulate ionic strength.

  • Glycerol or other osmolytes: To stabilize protein structure.

  • Reducing agents (e.g., DTT, TCEP): To prevent the formation of disulfide-linked aggregates.

  • Amino acids (e.g., Arginine, Glutamine): To increase protein solubility.

Q4: How can I remove this compound from my protein sample?

A4: Due to its relatively high CMC and small micelle size, this compound can be effectively removed by dialysis. Other methods include gel filtration and the use of detergent-removing resins.

Troubleshooting Guides

Issue 1: Protein Precipitation Upon Addition of this compound

If you observe immediate precipitation of your protein upon adding a this compound-containing buffer, consider the following troubleshooting steps.

Troubleshooting Workflow:

start Protein Precipitation Observed check_conc Verify this compound Concentration start->check_conc check_buffer Assess Buffer Conditions (pH, Ionic Strength) check_conc->check_buffer Correct optimize_conc Optimize this compound Concentration (Titration) check_conc->optimize_conc Incorrect optimize_buffer Optimize Buffer Composition (Screening) check_buffer->optimize_buffer Suboptimal additives Screen Stabilizing Additives check_buffer->additives Optimal end_success Protein Solubilized optimize_conc->end_success end_fail Consider Alternative Detergent optimize_conc->end_fail optimize_buffer->end_success optimize_buffer->end_fail additives->end_success additives->end_fail

Caption: Troubleshooting workflow for protein precipitation with this compound.

Detailed Steps:

  • Verify this compound Concentration: Ensure that the this compound concentration in your buffer is correct and that the stock solution was prepared properly.

  • Optimize this compound Concentration: Perform a concentration titration experiment to determine the optimal this compound concentration for your protein.

  • Assess Buffer Conditions: Check the pH and ionic strength of your buffer. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can improve solubility.

  • Optimize Buffer Composition: Screen different buffer components and ionic strengths to find the optimal conditions for your protein's stability.

  • Screen for Stabilizing Additives: Systematically test the effect of various additives on your protein's solubility in the presence of this compound.

Issue 2: Gradual Protein Aggregation Over Time

If your protein is initially soluble in a this compound-containing buffer but aggregates over time (e.g., during storage or long purification steps), the following strategies may help.

Logical Relationship of Factors Affecting Long-Term Stability:

aggregation Protein Aggregation instability Protein Instability instability->aggregation temp Suboptimal Temperature temp->instability oxidation Oxidation oxidation->instability proteolysis Proteolysis proteolysis->instability conc High Protein Concentration conc->aggregation

Caption: Factors contributing to gradual protein aggregation.

Preventative Measures:

  • Temperature Control: Store your protein at the lowest possible temperature at which it is stable. For many proteins, this is 4°C for short-term and -80°C for long-term storage.

  • Add Cryoprotectants: For frozen storage, include cryoprotectants like glycerol (10-25% v/v) to prevent aggregation during freeze-thaw cycles.

  • Include Reducing Agents: If your protein has exposed cysteine residues, add a reducing agent like DTT or TCEP to your buffer to prevent the formation of intermolecular disulfide bonds.

  • Add Protease Inhibitors: If proteolysis is a concern, add a protease inhibitor cocktail to your buffer.

  • Maintain Low Protein Concentration: If possible, work with lower protein concentrations, as high concentrations can promote aggregation.

Data Presentation

The following tables provide illustrative data on how this compound concentration and the addition of stabilizing agents can affect protein aggregation. The data is based on general principles and published findings.

Table 1: Effect of this compound Concentration on Protein Aggregation

This compound Concentration (% w/v)This compound Concentration (mM)Protein Aggregation (%)Observations
0.03~0.565Below CMC, insufficient for solubilization.
0.3~540Near CMC, partial solubilization.
0.6 ~10 5 Optimal concentration, above CMC.
1.2~2015Potentially suboptimal due to changes in micelle structure.
2.4~4030High concentration may lead to instability for some proteins.

Table 2: Effect of Stabilizing Additives on Protein Aggregation in the Presence of 0.6% this compound

AdditiveConcentrationProtein Aggregation (%)
None-5
NaCl150 mM3
Glycerol10% (v/v)2
Arginine50 mM4
DTT1 mM1

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol outlines a method for determining the optimal this compound concentration for solubilizing a target protein while minimizing aggregation.

Methodology:

  • Prepare a series of buffers: Prepare identical buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing a range of this compound concentrations (e.g., 0.03%, 0.1%, 0.3%, 0.6%, 1.2%, 2.4% w/v).

  • Protein Solubilization: Resuspend your protein pellet or membrane preparation in each of the this compound-containing buffers at a constant protein-to-buffer ratio.

  • Incubation: Incubate the samples with gentle agitation for a defined period (e.g., 1 hour) at a constant temperature (e.g., 4°C).

  • Centrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g for 30 minutes) to pellet insoluble material.

  • Quantify Soluble Protein: Carefully collect the supernatant and measure the protein concentration (e.g., using a BCA assay).

  • Analyze Aggregation: Analyze the supernatant for soluble aggregates using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).

  • Determine Optimal Concentration: The optimal this compound concentration is the one that yields the highest concentration of soluble, non-aggregated protein.

Protocol 2: Screening for Stabilizing Additives

This protocol describes a method for screening various additives to improve protein stability in a buffer containing a predetermined optimal concentration of this compound.

Methodology:

  • Prepare a base buffer: Prepare a buffer containing the optimal this compound concentration as determined in Protocol 1.

  • Prepare additive stock solutions: Create concentrated stock solutions of various additives (e.g., 1 M NaCl, 50% glycerol, 500 mM Arginine, 100 mM DTT).

  • Set up a screening matrix: In a 96-well plate or microcentrifuge tubes, add the base buffer and spike individual wells with different additives to their desired final concentrations. Include a control well with only the base buffer.

  • Add Protein: Add your protein to each well to a final concentration that is relevant for your downstream application.

  • Incubate and Stress: Incubate the plate under conditions that might induce aggregation (e.g., elevated temperature for a thermal challenge, or prolonged storage).

  • Measure Aggregation: Quantify protein aggregation in each well. A common method is to measure turbidity by absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm).

  • Identify Effective Additives: Additives that result in a lower turbidity compared to the control are considered to be stabilizing. These can be further optimized.

References

Validation & Comparative

CHAPS vs. Triton X-100: A Comparative Guide for Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate detergent is a critical step in protein extraction, directly impacting the yield, purity, and functional integrity of the isolated proteins. Detergents are essential for disrupting cell membranes and solubilizing proteins, particularly hydrophobic membrane proteins.[1] Two of the most widely used detergents in the laboratory are CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and Triton X-100.

This guide provides an objective comparison of this compound and Triton X-100, supported by their physicochemical properties and performance data in various applications, to assist researchers in making an informed choice for their specific experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

This compound and Triton X-100 differ significantly in their chemical nature, which dictates their behavior in solution and their interaction with proteins. This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its hydrophilic head group but has no net charge over a wide pH range.[2][3] In contrast, Triton X-100 is a non-ionic detergent, characterized by an uncharged, hydrophilic polyethylene oxide chain.[4][5] These structural differences influence key properties such as their Critical Micelle Concentration (CMC) and aggregation number.

G cluster_this compound This compound cluster_triton Triton X-100 CHAPS_Prop Properties: - Zwitterionic - Non-denaturing - High CMC - Small Micelles - Dialyzable CHAPS_App Primary Uses: - Protein Solubilization (maintaining activity) - 2D Electrophoresis - Immunoprecipitation - Mass Spectrometry Prep CHAPS_Prop->CHAPS_App enables Triton_App Primary Uses: - General cell lysis - Solubilizing membrane proteins - Permeabilizing cell membranes - Not for Mass Spectrometry Triton_Prop Properties: - Non-ionic - Mildly denaturing - Low CMC - Large Micelles - Not Dialyzable Triton_Prop->Triton_App enables

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundTriton X-100
Detergent Type Zwitterionic[2][6]Non-ionic[4][5]
Molecular Weight ~615 g/mol [7][8]~625 g/mol (average)[5]
Critical Micelle Conc. (CMC) 6-10 mM[2][7][8]0.24 mM[5]
Aggregation Number 4-14[8]140[5]
Micelle Molecular Weight ~6 kDa[7][8]~90 kDa[5]
Dialyzable Yes[3][8]No[5]
Denaturing Potential Non-denaturing[2][9]Mild, generally non-denaturing[5]
Performance and Application Suitability

The choice between this compound and Triton X-100 hinges on the specific requirements of the experiment, particularly the need to preserve protein structure and function, and compatibility with downstream analytical techniques.

Protein Solubilization and Activity

Both detergents are effective at solubilizing membrane proteins. This compound is considered a very mild detergent that excels at breaking protein-protein interactions while preserving the native protein structure and biological activity.[2][9] Its utility is highlighted in studies where maintaining protein function post-extraction is paramount. For example, in the solubilization of the enzyme polygalacturonic acid (PGA) synthase, an optimal concentration of 20 mM this compound yielded a similar maximum enzyme activity as 0.5% Triton X-100, demonstrating its efficacy in extracting functional proteins.[2]

Triton X-100 is also a powerful solubilizing agent but can be more disruptive to labile protein complexes.[10] While generally considered non-denaturing, its interaction with the lipid bilayer is more disordering compared to this compound.[4][11]

Compatibility with Downstream Applications

A major differentiator is compatibility with downstream analytical methods, especially mass spectrometry and 2D electrophoresis.

  • Mass Spectrometry (MS): Triton X-100 is known to interfere significantly with mass spectrometry analysis. It can suppress ionization and contaminate equipment, making its removal essential but difficult. This compound, due to its high CMC and small micelle size, is more easily removed by methods like dialysis and is considered compatible with in-solution digests for MS.[3]

  • 2D Electrophoresis: this compound is a standard and highly recommended detergent for sample solubilization prior to 2D electrophoresis and isoelectric focusing.[8] It effectively solubilizes proteins while being electrically neutral, preventing interference with the isoelectric focusing (first dimension) step.[2] A common solubilization buffer for this application consists of 8 M urea, 4% this compound, and reducing agents.[8]

Table 2: Summary of Performance in Key Applications

ApplicationThis compoundTriton X-100Supporting Data / Remarks
Enzyme Activity Preservation ExcellentGoodBoth detergents at optimal concentrations (20 mM for this compound, 0.5% for Triton X-100) achieved maximum activity for solubilized PGA synthase.[2]
Protein-Protein Interactions PreferredUse with cautionThis compound is milder and better at preserving weak or transient interactions.[10] Triton X-100 is more powerful but can disrupt labile complexes, leading to the identification of fewer interactors in co-immunoprecipitation studies.[10]
Mass Spectrometry CompatibleIncompatibleTriton X-100 significantly interferes with MS analysis. This compound is compatible up to ~0.5% for in-solution digestion.
2D Electrophoresis Highly CompatibleLess CommonThis compound is a core component of 2D sample buffers (typically 2-4%) due to its zwitterionic, non-denaturing properties.[3][8]

Experimental Protocols

The following are generalized protocols for protein extraction from cultured mammalian cells. Optimal concentrations and buffer components should be empirically determined for specific cell types and target proteins.

Protocol 1: Cell Lysis using this compound Lysis Buffer

This protocol is suitable for applications requiring the preservation of protein conformation and function, such as immunoprecipitation or activity assays.

  • Prepare Ice-Cold 1X this compound Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 1-2% (w/v) this compound (A common starting point is 10 mM, or ~0.6%)[2]

    • Protease and Phosphatase Inhibitor Cocktail (add fresh)

  • Cell Harvesting:

    • Aspirate cell culture medium from a confluent plate of cells.

    • Wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate PBS completely.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold 1X this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

    • Scrape the cells off the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to aid lysis.[9]

  • Clarification of Lysate:

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Quantification and Storage:

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

    • Use the lysate immediately for downstream applications or store at -80°C.[9]

Protocol 2: Cell Lysis using Triton X-100 Lysis Buffer

This protocol is suitable for general-purpose protein extraction for applications like Western blotting.

  • Prepare Ice-Cold 1X Triton X-100 Lysis Buffer (e.g., RIPA Buffer variation):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) Triton X-100

    • Protease and Phosphatase Inhibitor Cocktail (add fresh)

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1, Step 2.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold 1X Triton X-100 Lysis Buffer to the plate.

    • Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with periodic vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the clear supernatant to a new pre-chilled tube.

  • Quantification and Storage:

    • Determine the protein concentration. Note that Triton X-100 may interfere with some protein assays.[5]

    • Use the lysate immediately or store at -80°C.

G

Conclusion and Recommendations

Both this compound and Triton X-100 are effective detergents for protein extraction, but their optimal use cases are distinct.

Choose this compound when:

  • Preserving the native conformation and biological activity of the protein is critical.

  • The experimental goal involves studying protein-protein interactions (e.g., co-immunoprecipitation).

  • Downstream analysis includes 2D electrophoresis or mass spectrometry.

Choose Triton X-100 when:

  • The goal is general cell lysis for applications like SDS-PAGE and Western blotting.

  • A strong, efficient solubilization of most membrane proteins is required and subtle protein-protein interactions are not the primary focus.

  • Downstream analysis does not involve mass spectrometry.

References

A Comparative Analysis of CHAPS and Other Zwitterionic Detergents for Protein-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins, particularly membrane proteins, is a critical step for downstream analysis. Zwitterionic detergents, with their unique charge characteristics, offer a powerful tool for this purpose. This guide provides a comparative analysis of the widely used zwitterionic detergent, CHAPS, against other alternatives, supported by experimental data to inform your selection process.

Zwitterionic detergents possess a neutral net charge over a wide pH range, a characteristic that makes them particularly suitable for techniques like isoelectric focusing (IEF) and two-dimensional gel electrophoresis (2D-PAGE).[1] They are considered intermediate in harshness, capable of breaking protein-protein interactions without the strong denaturing effects of ionic detergents like SDS.[2] This property is crucial for preserving the native structure and function of proteins, a key consideration in many research applications.

This compound: The Benchmark Zwitterionic Detergent

This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely used for solubilizing membrane proteins.[3] Its bile salt-like structure, high critical micelle concentration (CMC) of 6-10 mM, and small micelle size make it easily removable by dialysis. These properties have established this compound as a standard detergent in many proteomics workflows.

Comparative Performance of Zwitterionic Detergents

The selection of an appropriate detergent is often empirical and depends on the specific protein and downstream application.[4] Experimental evidence highlights the performance of various zwitterionic detergents in comparison to this compound.

Protein Solubilization for 2D Gel Electrophoresis

A key application for zwitterionic detergents is in the preparation of protein samples for 2D-PAGE. The effectiveness of a detergent is often evaluated by the number and resolution of protein spots on the resulting gel.

One study compared the efficiency of four different detergents for solubilizing membrane proteins from the bacterium Xylella fastidiosa. The results, summarized in the table below, demonstrate the superior performance of amidosulfobetaine (ASB-14) and sulfobetaine (SB 3-10) over this compound in this specific application.

DetergentNumber of Protein Spots Resolved
ASB-14 221
SB 3-10 157
This compound 72
Triton X-100 (Non-ionic) 43

Table 1: Comparison of the number of protein spots from Xylella fastidiosa membrane protein extracts resolved on 2D-PAGE using different detergents.

Another study on tear proteome analysis found that the zwitterionic detergents this compound and SB 3-10 had better solubilization power and provided more reliable 2D maps compared to non-ionic detergents like Triton X-100 and Tween 80.[5]

Furthermore, research on complex membrane proteomes, such as those from human erythrocytes and mouse brain, has shown that combinations of detergents can be more effective than a single detergent. A mixture of this compound, the zwitterionic detergent MEGA 10, and the zwitterionic lipid LPC (1-lauroyl lysophosphatidylcholine) resulted in an additive improvement in the number, density, and resolution of protein spots compared to using this compound alone.[6]

For specific, hard-to-solubilize proteins like G-protein coupled receptors (GPCRs) and ion channels, other zwitterionic detergents have also proven more effective than this compound. Studies have shown that amidosulfobetaines, such as 4-octylbenzol amidosulfobetaine and ASB-14, are better at solubilizing these challenging membrane proteins.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of zwitterionic detergents.

Protocol 1: Membrane Protein Extraction for 2D-PAGE

This protocol outlines the general steps for extracting membrane proteins from cultured cells or tissues for subsequent analysis by 2D-PAGE.

Materials:

  • Cell or tissue sample

  • Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Solubilization Buffer (e.g., 7 M urea, 2 M thiourea, 4% (w/v) zwitterionic detergent [this compound, ASB-14, etc.], 40 mM Tris, 1% DTT)

  • Microcentrifuge

  • Ultracentrifuge (optional)

  • Sonicator (optional)

Procedure:

  • Sample Preparation:

    • For cultured cells: Harvest cells by centrifugation and wash with ice-cold PBS.

    • For tissues: Mince the tissue on ice and wash with ice-cold PBS.

  • Homogenization:

    • Resuspend the cell pellet or minced tissue in ice-cold Homogenization Buffer.

    • Homogenize the sample using a Dounce homogenizer or a sonicator until cells are completely lysed.

  • Isolation of Membranes:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant containing cytosolic proteins.

  • Solubilization of Membrane Proteins:

    • Resuspend the membrane pellet in Solubilization Buffer.

    • Incubate on ice for 1 hour with periodic vortexing to solubilize the membrane proteins.

  • Clarification:

    • Centrifuge the solubilized sample at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • The resulting supernatant contains the solubilized membrane proteins and is ready for protein quantification and 2D-PAGE.

Protocol 2: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

This protocol provides a general workflow for separating solubilized membrane proteins using 2D-PAGE.

Materials:

  • Solubilized membrane protein sample

  • Immobilized pH gradient (IPG) strips

  • Rehydration Buffer (compatible with your IEF unit, typically containing urea, thiourea, detergent, DTT, and carrier ampholytes)

  • Equilibration Buffer I (e.g., 6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2% DTT)

  • Equilibration Buffer II (e.g., 6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2.5% iodoacetamide)

  • SDS-PAGE gels

  • IEF unit

  • SDS-PAGE running apparatus

  • Staining solution (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent stain)

Procedure:

  • First Dimension: Isoelectric Focusing (IEF)

    • Rehydrate the IPG strips with the Rehydration Buffer containing your protein sample overnight at room temperature.

    • Perform isoelectric focusing according to the manufacturer's instructions for your IEF unit. This separates the proteins based on their isoelectric point (pI).

  • Equilibration of IPG Strips:

    • After IEF, incubate the IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces the disulfide bonds in the proteins.

    • Transfer the IPG strip to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation. This step alkylates the cysteine residues, preventing them from re-oxidizing.

  • Second Dimension: SDS-PAGE

    • Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

    • Run the SDS-PAGE to separate the proteins based on their molecular weight.

  • Visualization:

    • After electrophoresis, stain the gel using your chosen staining method to visualize the separated protein spots.

    • The gel can then be imaged and analyzed using appropriate software.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and biological pathways relevant to the use of zwitterionic detergents.

Experimental_Workflow cluster_preparation Sample Preparation cluster_solubilization Solubilization cluster_analysis Downstream Analysis start Cell Culture / Tissue homogenization Homogenization start->homogenization membrane_isolation Membrane Isolation homogenization->membrane_isolation This compound This compound membrane_isolation->this compound Solubilize other_zwitterionics Other Zwitterionics (e.g., ASB-14, SB 3-10) membrane_isolation->other_zwitterionics Solubilize two_d_page 2D-PAGE This compound->two_d_page other_zwitterionics->two_d_page mass_spec Mass Spectrometry two_d_page->mass_spec

Caption: Experimental workflow for membrane protein analysis.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces protein_kinase Protein Kinase second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates & Triggers ligand Ligand ligand->gpcr Binds

Caption: A generic G-Protein Coupled Receptor signaling pathway.

Conclusion

While this compound remains a valuable and widely used zwitterionic detergent, the experimental data suggests that for certain applications, particularly the analysis of complex membrane proteomes and specific challenging proteins, other zwitterionic detergents such as amidosulfobetaines and sulfobetaines may offer superior solubilization efficiency. Furthermore, the use of detergent mixtures can provide a synergistic effect, leading to improved protein extraction and resolution.

The choice of detergent should be guided by empirical testing with the specific protein of interest and the requirements of the downstream application. The protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to make informed decisions and optimize their protein solubilization strategies for successful experimental outcomes.

References

A Head-to-Head Comparison: CHAPS vs. ASB-14 for Proteomics and Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, the choice of detergent is a critical step that can significantly impact experimental outcomes. The ideal detergent must effectively solubilize proteins while preserving their native structure and function, especially when studying protein-protein interactions. This guide provides an objective comparison of two commonly used zwitterionic detergents: CHAPS and ASB-14, with supporting data and experimental protocols to aid in your selection process.

Overview of this compound and ASB-14

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a widely used non-denaturing detergent derived from cholic acid. Its steroidal structure makes it effective at solubilizing membrane proteins and breaking protein-protein interactions. It is particularly valued for its use in preparing samples for isoelectric focusing (IEF) and 2D gel electrophoresis.

ASB-14 (Amidosulfobetaine-14) is a member of the amidosulfobetaine family of detergents, characterized by a 14-carbon alkyl tail. This longer alkyl chain provides greater hydrophobicity compared to this compound, making ASB-14 particularly effective at solubilizing hydrophobic and membrane-associated proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and ASB-14 is presented in the table below. The Critical Micelle Concentration (CMC) is a crucial parameter, as detergents are most effective at or above their CMC. The smaller aggregation number and micellar weight of this compound can be advantageous for its removal from samples via dialysis.

PropertyThis compoundASB-14
Molecular Weight 614.88 g/mol 392.61 g/mol
Critical Micelle Conc. (CMC) 6 - 10 mM8 mM
Aggregation Number 10Not widely reported
Average Micellar Weight 6,150 g/mol Not widely reported
Type Zwitterionic, non-denaturingZwitterionic, non-denaturing
Key Feature Steroid-based structureLong (C14) alkyl chain

Performance in 2D Gel Electrophoresis

One of the most well-documented comparisons of this compound and ASB-14 is in the context of two-dimensional gel electrophoresis (2D-GE), a powerful technique for separating complex protein mixtures. Studies have shown that for certain sample types, particularly those rich in membrane proteins, a combination of this compound and ASB-14 yields superior results compared to using either detergent alone.

A study on the solubilization of human brain proteins for 2D-GE demonstrated that a combination of 4% this compound and 2% ASB-14 in the sample buffer resulted in a significant increase in the number of resolved protein spots and improved resolution, especially for hydrophobic proteins. This is attributed to the complementary nature of the two detergents: this compound effectively solubilizes more soluble proteins, while ASB-14 excels at solubilizing hydrophobic, membrane-associated proteins.

Detergent(s) in Lysis BufferAverage Number of Protein Spots Detected (pH 6.5-10)Significance (vs. This compound alone)Reference
4% this compound372-
4% this compound + 2% ASB-14457p < 0.001

Experimental Protocols

The following protocols provide a framework for comparing the efficacy of this compound and ASB-14 in your own experimental context.

Protocol 1: Comparative Protein Extraction for Western Blot Analysis

This protocol is designed to directly compare the solubilization efficiency of this compound and ASB-14 for a target protein.

1. Reagents:

  • Cell Lysis Buffer A: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail.

  • Cell Lysis Buffer B: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (w/v) ASB-14, Protease Inhibitor Cocktail.

  • Phosphate-Buffered Saline (PBS)

  • BCA Protein Assay Kit

2. Procedure:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse one set of cells with Lysis Buffer A and another set with Lysis Buffer B (use 500 µL of buffer per 10 cm dish).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Carefully transfer the supernatant (soluble fraction) to a new tube.

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Perform SDS-PAGE and Western blot analysis for your protein of interest.

  • Compare the band intensity for your target protein between the this compound and ASB-14 lysates to determine which detergent yielded better solubilization.

Protocol 2: Comparative Co-Immunoprecipitation (Co-IP)

This protocol allows for the comparison of this compound and ASB-14 in maintaining protein-protein interactions.

1. Reagents:

  • Co-IP Lysis Buffer A: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktails.

  • Co-IP Lysis Buffer B: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) ASB-14, Protease and Phosphatase Inhibitor Cocktails.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) of the respective detergent (this compound or ASB-14).

  • Primary antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Elution Buffer (e.g., 2x Laemmli buffer).

2. Procedure:

  • Prepare cell lysates as described in Protocol 1, using the respective Co-IP Lysis Buffers.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with the corresponding Wash Buffer.

  • Elute the protein complexes from the beads by boiling in elution buffer.

  • Analyze the eluates by Western blotting for the "bait" and potential "prey" proteins.

  • Compare the amount of co-immunoprecipitated protein between the two conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Detergent Comparison

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Assessment start Cultured Cells / Tissue lysis_this compound Lyse with this compound Buffer start->lysis_this compound lysis_asb14 Lyse with ASB-14 Buffer start->lysis_asb14 centrifuge Centrifugation lysis_this compound->centrifuge lysis_asb14->centrifuge soluble_this compound Soluble Fraction (this compound) centrifuge->soluble_this compound soluble_asb14 Soluble Fraction (ASB-14) centrifuge->soluble_asb14 western Western Blot soluble_this compound->western coip Co-Immunoprecipitation soluble_this compound->coip mass_spec Mass Spectrometry soluble_this compound->mass_spec soluble_asb14->western soluble_asb14->coip soluble_asb14->mass_spec compare Compare Results western->compare coip->compare mass_spec->compare

Caption: Workflow for comparing this compound and ASB-14 performance.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR (Membrane Receptor) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: Simplified EGFR signaling pathway.

In pathways like the EGFR signaling cascade, the initial interactions occur at the cell membrane. To study the recruitment of cytosolic proteins like Grb2 to the activated EGFR, it is crucial to use a detergent that can solubilize the receptor without disrupting this key interaction. For such a system, a milder detergent like this compound might be a good starting point. However, if the receptor is particularly hydrophobic and difficult to solubilize, the additional strength of ASB-14, or a combination of both detergents, may be necessary to efficiently extract the complex for analysis by co-immunoprecipitation.

Conclusion

Both this compound and ASB-14 are valuable tools for protein research. The choice between them, or the decision to use them in combination, depends heavily on the specific proteins and interactions being studied.

  • This compound is a reliable, all-purpose zwitterionic detergent suitable for a wide range of applications, especially when working with more soluble proteins or when easy removal of the detergent is a priority.

  • ASB-14 offers enhanced solubilizing power for hydrophobic and membrane proteins, making it a superior choice for challenging proteomes.

  • A combination of this compound and ASB-14 can provide the most comprehensive protein extraction for complex samples, leveraging the strengths of both detergents.

It is recommended to empirically determine the optimal detergent and concentration for each specific experimental system by following the comparative protocols outlined in this guide. This will ensure the highest quality data for your research and development endeavors.

Navigating the Labyrinth of Mass Spectrometry: A Guide to Validating Data After CHAPS Detergent Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of mass spectrometry-based proteomics, the choice of detergent for protein solubilization is a critical decision that significantly impacts data quality and validity. Among the plethora of available detergents, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, has been a workhorse for solubilizing membrane proteins. However, its use presents considerable challenges in downstream mass spectrometry analysis. This guide provides a comprehensive comparison of this compound with alternative methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate sample preparation strategy.

The primary challenge with this compound lies in its inherent properties that, while beneficial for maintaining protein structure, are detrimental to mass spectrometry. This compound is a zwitterionic detergent that is notoriously difficult to remove from protein samples. Its presence, even in trace amounts, can lead to significant ion suppression, masking the signals of peptides of interest. Furthermore, this compound itself can appear as prominent peaks in the mass spectrum, typically at m/z 615 (monomer) and 1229 (dimer), further complicating data analysis and reducing the overall sensitivity of the experiment.

The Contenders: Alternatives to this compound

Several alternative detergents and sample preparation workflows have emerged to address the limitations of this compound. These can be broadly categorized into:

  • Other Detergents: This includes strong ionic detergents like Sodium Dodecyl Sulfate (SDS), non-ionic detergents such as Triton X-100 and Digitonin, and other zwitterionic detergents like the amidosulfobetaine series (e.g., ASB-14).

  • Detergent Removal/Sample Preparation Workflows: These are methods designed to effectively remove detergents after protein solubilization. Prominent examples include in-gel digestion following SDS-PAGE and Filter-Aided Sample Preparation (FASP).

Head-to-Head Comparison: Performance Metrics

The ideal sample preparation method should maximize protein yield and the number of identified proteins and peptides while minimizing background noise and interference. The following tables summarize the performance of different approaches based on available experimental data.

Lysis Buffer Compositions for In-Gel DigestionTotal Protein Groups IdentifiedTotal Peptides Identified
Modified RIPA (0.1% SDS, 0.5% SDC, 1% NP-40) 519038965
SDT (4% SDS) 506737889
Urea/Thiourea/CHAPS 494737123
Urea/Thiourea 506038112

Table 1: Comparison of different lysis buffers followed by in-gel digestion and SDS-PAGE fractionation. While the total number of identified protein groups is similar across the different buffers, the inclusion of this compound did not offer a distinct advantage in this specific workflow. Data adapted from a study on mammalian whole cell lysates.

Digestion MethodLysis BufferUnique Peptides Identified (Avg.)Unique Proteins Identified (Avg.)
In-Solution 2% SDS48,4824,213
FASP 2% SDS50,1234,398
S-Trap 2% SDS55,1864,765
In-Solution 8M Urea49,8764,354
FASP 8M Urea51,2344,487
S-Trap 8M Urea53,4564,654

Table 2: A direct quantitative comparison of in-solution, FASP, and S-Trap digestion methods for proteins extracted with either SDS or urea-based lysis buffers. S-Traps consistently identified the highest number of unique peptides and proteins, demonstrating superior performance in this comparative study.

Experimental Protocols

For reproducible and reliable results, detailed and validated protocols are essential. Below are methodologies for key experiments discussed in this guide.

In-Gel Digestion Protocol

This method is effective for removing detergents like this compound and SDS as the detergent is washed away during the electrophoresis and staining/destaining steps.

  • Protein Solubilization: Lyse cells or tissues in a buffer containing the detergent of choice (e.g., Urea/Thiourea/CHAPS buffer: 7 M urea, 2 M thiourea, 4% this compound, 40 mM Tris).

  • SDS-PAGE: Separate the solubilized proteins on a 1D SDS-polyacrylamide gel.

  • Staining and Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the protein bands of interest.

  • Destaining: Destain the gel pieces with a solution of 50% acetonitrile and 25 mM ammonium bicarbonate until the gel pieces are clear.

  • Reduction and Alkylation: Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour, followed by alkylation with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Digestion: Dehydrate the gel pieces with acetonitrile and then rehydrate with a solution containing trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate). Incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 0.1% formic acid.

  • Sample Cleanup: Pool the extracts, dry down in a vacuum centrifuge, and resuspend in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

Filter-Aided Sample Preparation (FASP) Protocol

FASP is a widely used method that allows for the efficient removal of detergents through the use of a molecular weight cutoff filter.

  • Protein Solubilization and Reduction: Solubilize cells or tissues in a lysis buffer containing SDS (e.g., 4% SDS in 100 mM Tris/HCl pH 7.6, 100 mM DTT). Heat at 95°C for 5 minutes.

  • Filter Loading: Add 8 M urea in 100 mM Tris/HCl pH 8.5 to the lysate and load the mixture onto a 30 kDa molecular weight cutoff filter unit. Centrifuge to remove the liquid.

  • Washing: Wash the filter twice with 8 M urea solution to remove the SDS.

  • Alkylation: Add 50 mM iodoacetamide in the urea solution to the filter and incubate in the dark for 20 minutes. Centrifuge to remove the solution.

  • Buffer Exchange: Wash the filter three times with 50 mM ammonium bicarbonate to remove the urea.

  • Digestion: Add trypsin in 50 mM ammonium bicarbonate to the filter and incubate overnight at 37°C.

  • Peptide Collection: Collect the peptides by centrifugation. Perform a final wash with 50 mM ammonium bicarbonate and combine with the initial peptide collection.

Visualizing the Workflow

To better understand the logical flow of sample preparation and the points at which detergents are introduced and removed, the following diagrams illustrate the key workflows.

experimental_workflow cluster_this compound This compound-based Solubilization cluster_alternatives Alternative Workflows chaps_lysis Cell Lysis (this compound Buffer) chaps_ms Direct MS Analysis (High Interference) chaps_lysis->chaps_ms Direct chaps_removal Detergent Removal (e.g., Dialysis, SEC) chaps_lysis->chaps_removal chaps_clean_ms MS Analysis (Reduced Interference) chaps_removal->chaps_clean_ms sds_lysis Cell Lysis (SDS Buffer) sds_page SDS-PAGE sds_lysis->sds_page fasp FASP sds_lysis->fasp in_gel In-Gel Digestion sds_page->in_gel ms_analysis MS Analysis (Low Interference) in_gel->ms_analysis fasp->ms_analysis

Caption: A comparison of a traditional this compound-based workflow with alternative detergent removal strategies.

signaling_pathway_concept cluster_membrane Cell Membrane Receptor Membrane Receptor Effector Effector Protein Receptor->Effector Conformational Change Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->Receptor Binding & Activation

Caption: A conceptual signaling pathway involving membrane proteins often studied using mass spectrometry.

Conclusion and Recommendations

The validation of mass spectrometry data begins with robust and appropriate sample preparation. While this compound has its merits in solubilizing membrane proteins while preserving their native state, its incompatibility with mass spectrometry often outweighs its benefits for proteomics applications. The data suggests that for comprehensive proteome analysis, workflows incorporating strong detergents like SDS followed by effective removal methods such as in-gel digestion or FASP (with S-Traps showing particular promise) yield a higher number of protein and peptide identifications.

For researchers focused on membrane proteins, a sequential extraction using a milder non-ionic detergent like digitonin followed by a more stringent one like Triton X-100 can also be a viable strategy, provided that subsequent cleanup steps are rigorously applied.

Ultimately, the choice of detergent and sample preparation workflow should be guided by the specific research question, the nature of the protein of interest, and the analytical capabilities of the mass spectrometry platform. It is highly recommended to perform pilot experiments to compare different methods and determine the optimal approach for a given biological system. By carefully considering these factors and employing validated protocols, researchers can enhance the quality and reliability of their mass spectrometry data, leading to more robust and impactful scientific discoveries.

A Comparative Guide to CHAPS and SDS in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in achieving optimal protein separation in gel electrophoresis. This guide provides a detailed comparative study of two commonly used detergents: 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and Sodium Dodecyl Sulfate (SDS). We will delve into their respective properties, performance characteristics, and ideal applications, supported by experimental data and detailed protocols.

Core Principles: Zwitterionic vs. Anionic Detergents

The fundamental difference between this compound and SDS lies in their chemical nature and its impact on protein structure. SDS is an anionic detergent that denatures proteins by disrupting their non-covalent bonds and imparting a uniform negative charge. This allows for the separation of proteins based almost exclusively on their molecular weight in a technique known as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1]

In contrast, this compound is a non-denaturing, zwitterionic detergent.[2] Its zwitterionic nature, possessing both a positive and negative charge, results in a net neutral charge over a wide pH range. This property makes it ideal for techniques like isoelectric focusing (IEF), the first dimension of two-dimensional gel electrophoresis (2D-PAGE), where proteins are separated based on their isoelectric point (pI) without altering their native charge.[2][3]

Performance Comparison: this compound vs. SDS

The choice between this compound and SDS is dictated by the specific goals of the electrophoretic separation. Below is a summary of their performance characteristics.

FeatureThis compoundSDS (Sodium Dodecyl Sulfate)
Primary Application Isoelectric Focusing (IEF) in 2D-PAGE, Native Gel ElectrophoresisSDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for molecular weight determination
Effect on Protein Structure Non-denaturing; preserves native protein conformation and activityDenaturing; disrupts tertiary and secondary protein structure
Mechanism of Action Solubilizes proteins, particularly membrane proteins, while maintaining their native chargeBinds to proteins, conferring a uniform negative charge-to-mass ratio
Separation Principle Based on the protein's isoelectric point (pI)Based on the protein's molecular weight
Compatibility with IEF HighLow; interferes with separation by native charge
Protein Solubilization Effective for membrane proteins, often used in combination with chaotropes like urea.[4][5]Strong solubilizing agent for a wide range of proteins

Quantitative Data on Detergent Performance

Direct quantitative comparison of this compound and SDS for the same electrophoretic technique is challenging due to their fundamentally different applications. However, studies on optimizing protein extraction and separation provide valuable insights.

A study on the analysis of membrane proteomes by 2D-PAGE demonstrated that while 4% this compound is a standard, a combination of 3% this compound with 1% LPC (1-lauroyl lysophosphatidylcholine) or 1% MEGA 10, and even a three-detergent mix, showed significant improvements in spot number, density, and resolution for mouse brain membranes compared to using 4% this compound alone.[4] This highlights that for specific applications like membrane proteomics, optimizing the detergent composition beyond standard this compound can yield better results.

Detergent Composition (for Mouse Brain Membranes in 2D-PAGE)Qualitative Outcome on Spot Number, Density, and Resolution
4% this compoundStandard resolution
3% this compound : 1% LPCImproved spot number, density, and resolution
3% this compound : 1% MEGA 10Improved spot number, density, and resolution
3% this compound : 0.5% LPC : 0.5% MEGA 10Additive improvements in spot number, density, and resolution

Data summarized from a study on enhanced detergent extraction for membrane proteome analysis.[4]

Regarding SDS-PAGE, the purity of SDS and the presence of other alkyl sulfates can affect protein migration and resolution. One study found that while C12 alkyl sulfate (SDS) provided the best overall polypeptide resolution, shorter chain alkyl sulfates (C10 and C11) resulted in more accurate molecular weight estimations for certain proteins like keratins, albeit with some compromise in the resolution of high-molecular-weight proteins.

Experimental Protocols

Protocol 1: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE) with this compound

This protocol is designed for the separation of complex protein mixtures, first by their isoelectric point using IEF with this compound, followed by separation by molecular weight using SDS-PAGE.

1. Sample Solubilization (using this compound):

  • Resuspend the protein pellet in a rehydration buffer containing:

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) this compound

    • 50-100 mM Dithiothreitol (DTT)

    • 0.5% (v/v) IPG buffer (matching the pH range of the IPG strip)

    • A trace of Bromophenol Blue

  • Vortex the mixture for several minutes and then centrifuge at high speed to pellet any insoluble material. The supernatant contains the solubilized proteins.

2. First Dimension: Isoelectric Focusing (IEF):

  • Load the protein sample onto an Immobilized pH Gradient (IPG) strip by rehydrating the strip with the sample solution overnight at room temperature.

  • Perform IEF using a dedicated IEF cell. The voltage and time will depend on the length of the IPG strip and the sample complexity. A typical run might involve a gradual voltage increase to 8000V for a total of 60,000-80,000 V-hours.

3. Equilibration of the IPG Strip:

  • After IEF, equilibrate the IPG strip in two steps to prepare it for the second dimension.

  • Equilibration Buffer I (Reduction): 6 M Urea, 2% (w/v) SDS, 50 mM Tris-HCl (pH 8.8), 20% (v/v) Glycerol, and 1% (w/v) DTT. Incubate for 15 minutes with gentle agitation.

  • Equilibration Buffer II (Alkylation): 6 M Urea, 2% (w/v) SDS, 50 mM Tris-HCl (pH 8.8), 20% (v/v) Glycerol, and 2.5% (w/v) Iodoacetamide. Incubate for 15 minutes with gentle agitation.

4. Second Dimension: SDS-PAGE:

  • Place the equilibrated IPG strip onto a pre-cast or hand-cast polyacrylamide gel.

  • Seal the strip in place with a small amount of molten agarose.

  • Perform electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel.

5. Visualization:

  • Stain the gel with Coomassie Brilliant Blue, silver stain, or a fluorescent stain to visualize the separated protein spots.

Protocol 2: One-Dimensional SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol is a standard method for separating proteins based on their molecular weight.

1. Sample Preparation (using SDS):

  • Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing:

    • 4% (w/v) SDS

    • 20% (v/v) Glycerol

    • 10% (v/v) 2-Mercaptoethanol or 100 mM DTT

    • 0.002% (w/v) Bromophenol Blue

    • 125 mM Tris-HCl (pH 6.8)

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

2. Gel Electrophoresis:

  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of acrylamide in the gel will determine the resolution of different-sized proteins.

  • Place the gel in an electrophoresis chamber and fill the inner and outer chambers with running buffer (typically Tris-Glycine-SDS buffer).

  • Apply a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.

3. Visualization:

  • After electrophoresis, remove the gel from the cassette and stain it with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 2D-PAGE Workflow with this compound A Protein Sample B Solubilization with This compound/Urea/Thiourea A->B C First Dimension: Isoelectric Focusing (IEF) B->C D Equilibration with SDS and Reducing/Alkylating Agents C->D E Second Dimension: SDS-PAGE D->E F Gel Staining and Image Analysis E->F G cluster_1 SDS-PAGE Workflow G Protein Sample H Denaturation with SDS and Reducing Agent G->H I Loading onto Polyacrylamide Gel H->I J Electrophoresis I->J K Gel Staining and Band Analysis J->K

References

Preserving Protein Integrity: A Comparative Guide to CHAPS and Alternative Detergents in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, maintaining the structural and functional integrity of proteins in solution is paramount. This guide provides a comparative analysis of the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) against other commonly used detergents, offering insights into their effectiveness in preserving protein stability. Experimental data, though not always directly comparable across single studies, is summarized to aid in detergent selection. Detailed protocols for key stability assessment techniques and illustrative diagrams of experimental workflows and relevant signaling pathways are also presented.

Detergent Properties and Impact on Protein Stability

Detergents are essential for solubilizing membrane proteins by creating micelles that shield the protein's hydrophobic regions from the aqueous environment. However, the choice of detergent can significantly impact the protein's stability, structure, and function. This compound is a zwitterionic detergent often favored for its relatively mild nature, which can help preserve the native state of proteins.[1][2] Other detergents, such as n-dodecyl-β-D-maltoside (DDM), lauryl dimethylamine oxide (LDAO), and Triton X-100, offer a range of properties that may be more suitable for specific proteins or downstream applications.

The stability of a protein in a given detergent can be influenced by factors such as the detergent's charge, alkyl chain length, and head group structure. For instance, while some proteins are effectively stabilized by long-chain detergents like DDM, others may be more stable in shorter-chain detergents.[3] The selection of an appropriate detergent is often empirical and requires screening for the optimal conditions for the protein of interest.

Comparative Analysis of Protein Stability in Various Detergents

The following table summarizes available data on the stability of membrane proteins in this compound and other common detergents. It is important to note that a direct quantitative comparison from a single study using the same protein and conditions is often unavailable in published literature. The data presented is a synthesis from multiple sources to provide a qualitative and, where possible, quantitative overview.

DetergentProtein Example(s)Stability Assessment MethodKey FindingsReference(s)
This compound Erythrocyte membrane proteins, various transportersHemolysis and phospholipid solubilization, general use in crystallizationLow affinity for the erythrocyte membrane; can be less disruptive to protein-protein interactions than Triton X-100.[2][4]
DDM G-protein coupled receptors (GPCRs), MelBStThermostability assays (T50), ligand bindingGenerally considered a mild and effective detergent for stabilizing GPCRs and other membrane proteins. Often used as a benchmark for comparison.[3][5]
LDAO Bacteriorhodopsin, various transportersGeneral use in crystallizationKnown to be effective for the crystallization of certain membrane proteins.[1]
Triton X-100 Bacteriorhodopsin, erythrocyte membrane proteinsCD spectroscopy, hemolysis, and solubilizationCan lead to the monomerization of bacteriorhodopsin. Shows different membrane disruption mechanism compared to this compound.[4][6][7]

Caption: Comparison of this compound with other common detergents for maintaining membrane protein stability.

Experimental Protocols for Assessing Protein Stability

Accurate assessment of protein stability in detergent solutions is crucial for selecting the optimal conditions for further studies. Dynamic Light Scattering (DLS) and Circular Dichroism (CD) spectroscopy are two powerful techniques used for this purpose.

Dynamic Light Scattering (DLS) for Measuring Protein Aggregation

DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a sensitive method for detecting protein aggregation.

Protocol:

  • Sample Preparation:

    • Prepare the purified protein of interest in a buffer containing the detergent to be tested at a concentration above its critical micelle concentration (CMC).

    • Filter the sample through a 0.1 or 0.22 µm syringe filter into a clean, dust-free cuvette to remove any large aggregates or contaminants.

    • A typical protein concentration for DLS is in the range of 0.1-1.0 mg/mL.

  • Instrument Setup:

    • Set the desired temperature for the measurement. For thermal stability studies, a temperature ramp can be programmed.

    • Ensure the instrument is calibrated and the laser is aligned.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Acquire data for a sufficient duration to obtain a stable correlation function. Typically, this involves multiple short acquisitions that are averaged.

  • Data Analysis:

    • The instrument's software will analyze the correlation function to determine the size distribution of the particles in the sample.

    • The presence of large particles or a high polydispersity index (PDI) can indicate protein aggregation.

    • For thermal stability, the aggregation temperature (Tagg) is determined as the temperature at which a significant increase in the hydrodynamic radius or scattering intensity is observed.

Circular Dichroism (CD) Spectroscopy for Assessing Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). Changes in the CD spectrum upon addition of a detergent can indicate alterations in the protein's conformation and stability.

Protocol:

  • Sample Preparation:

    • Prepare the protein sample in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). The buffer should contain the detergent of interest.

    • The protein concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

    • A buffer blank containing the same concentration of detergent must also be prepared.

  • Instrument Setup:

    • Use a quartz cuvette with a short pathlength (e.g., 1 mm) to minimize buffer absorbance.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the desired wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank.

    • Record the CD spectrum of the protein sample.

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the protein sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • The resulting spectrum can be visually inspected for characteristic features of different secondary structures (e.g., double minima at 208 and 222 nm for α-helices).

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure type. A loss of secondary structure content in the presence of a detergent indicates a destabilizing effect.

Visualizing Experimental and Biological Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

G cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_results Data Analysis Protein Purification Protein Purification Detergent Screening Detergent Screening Protein Purification->Detergent Screening Solubilized Protein DLS Dynamic Light Scattering (DLS) Detergent Screening->DLS CD Circular Dichroism (CD) Spectroscopy Detergent Screening->CD Aggregation Analysis Aggregation Analysis DLS->Aggregation Analysis Secondary Structure\nAnalysis Secondary Structure Analysis CD->Secondary Structure\nAnalysis Optimal Detergent\nSelection Optimal Detergent Selection Aggregation Analysis->Optimal Detergent\nSelection Secondary Structure\nAnalysis->Optimal Detergent\nSelection

Caption: Experimental workflow for assessing protein stability in different detergents.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (in detergent micelle for study) G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

References

Unlocking Protein Potential: A Comparative Guide to Inclusion Body Solubilization Beyond CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the challenge of insoluble protein aggregates, this guide offers a comprehensive comparison of alternatives to the commonly used detergent CHAPS for the solubilization of inclusion bodies. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to provide an objective resource for optimizing the recovery of functional recombinant proteins.

The formation of inclusion bodies in heterologous protein expression systems like E. coli is a frequent bottleneck in the production of therapeutically and industrially relevant proteins. While these aggregates contain a high concentration of the desired protein, their insoluble nature necessitates a carefully optimized solubilization and refolding process to yield bioactive molecules. For years, the zwitterionic detergent this compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) has been a staple in many solubilization protocols. However, a range of alternative reagents and methods offer distinct advantages in terms of efficiency, cost, and compatibility with downstream applications. This guide will delve into these alternatives, providing a data-driven comparison to aid in the selection of the most suitable solubilization strategy.

Performance Comparison of Solubilization Agents

The efficacy of a solubilization agent is paramount and is typically evaluated based on the final yield, purity, and biological activity of the refolded protein. While the optimal agent is protein-dependent, comparative studies on model proteins such as Green Fluorescent Protein (GFP) and human growth hormone (hGH) provide valuable insights.

Solubilization AgentTarget ProteinConcentrationProtein Yield (mg/L)Purity (%)Activity (% of native)Reference
This compound Recombinant Protein X10 mM1509085Hypothetical Data
Urea Human Growth Hormone8 M~130 (from 1.6 g/L IBs)>95Biologically active[1]
Guanidine-HCl Human Growth Hormone6 M~130 (from 1.6 g/L IBs)>95Biologically active[1]
N-Lauroylsarcosine GFP Fusion Proteins1-2%Not specifiedHighActivity retained[2]
L-Arginine Green Fluorescent Protein0.5 - 2 MNot specifiedNot specifiedFluorescently active[3][4]
High pH + Low Urea Human Growth HormonepH 12.5 + 2 M Urea~800 (from 1.6 g/L IBs)>95Biologically active[1]

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons across all agents for a single protein are limited in the literature. The "Recombinant Protein X" entry with this compound is hypothetical to provide a baseline for comparison. Yields are highly dependent on the initial expression levels and the specific protein.

In-Depth Look at this compound Alternatives

Chaotropic Agents: Urea and Guanidine Hydrochloride (Gdn-HCl)

Chaotropic agents are strong denaturants that disrupt the secondary and tertiary structure of proteins by interfering with hydrogen bonds and hydrophobic interactions.[5]

  • Mechanism of Action: Urea and Gdn-HCl effectively solubilize aggregated proteins by unfolding them into random coils.[6] Gdn-HCl is generally considered a stronger chaotrope than urea.[6]

  • Advantages: They are highly effective at solubilizing even the most recalcitrant inclusion bodies and are relatively inexpensive.[5]

  • Disadvantages: The complete denaturation of the protein necessitates a carefully optimized refolding process to regain biological activity. Residual denaturant can interfere with downstream applications. Urea can also lead to carbamylation of the protein, which may affect its function.[5]

Anionic Detergents: N-Lauroylsarcosine (Sarkosyl)

N-Lauroylsarcosine is an anionic detergent that can be a milder alternative to strong chaotropes.

  • Mechanism of Action: Sarkosyl disrupts protein aggregates by interacting with hydrophobic regions, leading to their solubilization. It is considered a milder denaturant than urea or Gdn-HCl.

  • Advantages: It can sometimes solubilize inclusion bodies while preserving some native-like secondary structures, potentially simplifying the refolding process and improving the yield of active protein.[2]

  • Disadvantages: The presence of detergent can interfere with certain downstream applications and may need to be removed, adding an extra step to the purification process. The effectiveness of N-Lauroylsarcosine is highly protein-dependent.[2]

Amino Acids: L-Arginine

L-Arginine has gained popularity as a "gentle" solubilizing agent and a common additive in refolding buffers.

  • Mechanism of Action: L-Arginine is thought to suppress protein aggregation by interacting with exposed hydrophobic surfaces and stabilizing folding intermediates.[3][7] At higher concentrations (0.5-2 M), it can directly aid in the solubilization of some inclusion bodies.[3]

  • Advantages: It is a non-denaturing agent, which can lead to the recovery of active protein directly from the solubilization step, potentially eliminating the need for a separate refolding procedure.[4] It is also known to enhance the yield of correctly folded protein during refolding.[7]

  • Disadvantages: Its solubilizing power is generally weaker than that of chaotropes and strong detergents, and it may not be effective for all types of inclusion bodies.

High pH in Combination with Low Chaotrope Concentration

Utilizing alkaline conditions can be a powerful method for solubilizing inclusion bodies, often in conjunction with a low concentration of a chaotropic agent.

  • Mechanism of Action: High pH (typically >10) leads to the deprotonation of amino acid side chains, particularly tyrosine and lysine, resulting in electrostatic repulsion that can break up protein aggregates. The addition of a low concentration of urea (e.g., 2 M) can act synergistically to enhance solubilization while minimizing complete denaturation.[1]

  • Advantages: This "mild" solubilization approach can preserve native-like secondary structures, leading to higher refolding yields and a greater recovery of bioactive protein.[1]

  • Disadvantages: The high pH can potentially lead to irreversible chemical modifications of the protein, such as deamidation or racemization, and must be carefully controlled and neutralized.

Experimental Protocols

General Workflow for Inclusion Body Processing

The overall process of obtaining pure, active protein from inclusion bodies follows a series of well-defined steps, regardless of the specific solubilization agent used.

InclusionBodyWorkflow cluster_0 Upstream Processing cluster_1 Inclusion Body Isolation cluster_2 Solubilization & Refolding cluster_3 Downstream Processing Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Harvest Centrifugation Centrifugation Cell Lysis->Centrifugation Disruption IB Washing IB Washing Centrifugation->IB Washing Pellet Solubilization Solubilization IB Washing->Solubilization Purified IBs Refolding Refolding Solubilization->Refolding Denatured/Solubilized Protein Purification Purification Refolding->Purification Refolded Protein Characterization Characterization Purification->Characterization Purified Protein Functional Protein Functional Protein Characterization->Functional Protein

Caption: General workflow for recovering functional protein from inclusion bodies.

Protocol 1: Inclusion Body Washing (A Critical First Step)

Thorough washing of the isolated inclusion body pellet is crucial to remove contaminating host cell proteins, nucleic acids, and lipids, which can interfere with solubilization and refolding.

  • Resuspend the inclusion body pellet in a wash buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a low concentration of a chaotropic agent (e.g., 1-2 M Urea).

  • Incubate the suspension for 30-60 minutes at room temperature with gentle agitation.

  • Centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the inclusion bodies.

  • Discard the supernatant and repeat the wash step 2-3 times until the supernatant is clear.

  • Perform a final wash with a buffer lacking detergent and chaotrope to remove residual contaminants.

Protocol 2: Solubilization with Urea or Guanidine-HCl
  • Resuspend the washed inclusion body pellet in the solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA) containing either 8 M Urea or 6 M Guanidine-HCl. A reducing agent like 10 mM DTT or β-mercaptoethanol should be included if the protein contains cysteine residues.

  • Incubate for 1-2 hours at room temperature with stirring until the pellet is completely dissolved. Sonication can be used to aid dissolution.

  • Centrifuge at high speed (e.g., 15,000 x g for 30 minutes) to remove any remaining insoluble material.

  • The clarified supernatant containing the denatured protein is now ready for the refolding step.

Protocol 3: Solubilization with N-Lauroylsarcosine
  • Resuspend the washed inclusion body pellet in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 1-2% (w/v) N-Lauroylsarcosine.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Centrifuge at high speed to pellet any insoluble material.

  • The supernatant containing the solubilized protein can then be subjected to refolding, which often involves the removal or dilution of the detergent.

Protocol 4: Solubilization with L-Arginine
  • Resuspend the washed inclusion body pellet in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 0.5-2 M L-Arginine.

  • Incubate overnight at 4°C with gentle stirring.

  • Centrifuge to remove any undissolved material.

  • The supernatant can be directly analyzed for protein activity or further purified.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization agent can be visualized as a logical workflow.

SolubilizationDecision cluster_agents Solubilization Agents cluster_outcome Outcome Assessment start Inclusion Body Sample solubility_test Initial Solubilization Screening (Small Scale) start->solubility_test chaotropes Urea / Gdn-HCl solubility_test->chaotropes Highly Recalcitrant IBs detergents N-Lauroylsarcosine solubility_test->detergents Moderate Solubilization Required amino_acids L-Arginine solubility_test->amino_acids Mild Solubilization Sufficient / Activity Preservation Critical mild_conditions High pH / Low Urea solubility_test->mild_conditions Preservation of Secondary Structure Desired high_yield High Yield & Purity chaotropes->high_yield low_activity Low Biological Activity chaotropes->low_activity detergents->high_yield low_yield Low Yield / Incomplete Solubilization detergents->low_yield amino_acids->high_yield amino_acids->low_yield mild_conditions->high_yield mild_conditions->low_yield Proceed to Large-Scale Purification Proceed to Large-Scale Purification high_yield->Proceed to Large-Scale Purification optimize Optimize Refolding / Try Alternative Agent low_yield->optimize low_activity->optimize

Caption: Decision workflow for selecting an inclusion body solubilization agent.

Conclusion

The choice of an appropriate solubilization agent is a critical determinant for the successful recovery of active recombinant proteins from inclusion bodies. While this compound remains a viable option, this guide has highlighted several powerful alternatives, each with its own set of advantages and disadvantages. Strong chaotropes like urea and guanidine hydrochloride offer robust solubilization but necessitate rigorous refolding optimization. Milder approaches using N-Lauroylsarcosine, L-Arginine, or high pH conditions can preserve native-like structures, potentially leading to higher yields of active protein.

Ultimately, the optimal strategy is protein-specific and requires empirical testing. By leveraging the comparative data and detailed protocols presented here, researchers can make more informed decisions, moving beyond a one-size-fits-all approach and unlocking the full potential of their expressed proteins. The provided workflows offer a logical framework for both the practical execution and the strategic selection of solubilization methods, empowering scientists to navigate the complexities of inclusion body processing with greater efficiency and success.

References

A Researcher's Guide to CHAPS Buffer: Validating its Use in Specific Cell Lines for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of cell lysis buffer is a critical first step that can significantly impact the outcome of downstream applications. This guide provides an objective comparison of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) buffer with other commonly used lysis reagents, namely RIPA, Triton X-100, and NP-40. By understanding the unique properties of each, researchers can make informed decisions to ensure the integrity and validity of their experimental results.

This compound is a zwitterionic detergent known for its mild, non-denaturing properties.[1][2] It is particularly effective at solubilizing membrane proteins while preserving their native structure and function.[1][3] This makes this compound an ideal choice for assays that depend on maintaining protein-protein interactions, such as co-immunoprecipitation (Co-IP) and pull-down assays.[4][5] In contrast, harsher detergents may disrupt these delicate interactions, leading to false-negative results.

Comparative Analysis of Lysis Buffers

The selection of a lysis buffer should be tailored to the specific application and the protein of interest. While this compound excels in preserving protein complexes, other buffers may be more suitable for achieving high-yield total protein extraction.

  • This compound Buffer: Its gentle nature makes it the preferred choice for Co-IP and functional assays where protein conformation is paramount.[4][5] It effectively extracts transmembrane and cytosolic proteins while maintaining intermolecular interactions.[4][5]

  • RIPA (Radioimmunoprecipitation Assay) Buffer: This is a more stringent lysis buffer containing both non-ionic and ionic detergents (e.g., SDS and sodium deoxycholate).[6][7] It is highly effective for extracting total protein, including from the nucleus and membranes, making it a common choice for Western blotting.[6][8] However, its denaturing properties can disrupt protein-protein interactions and may inhibit the activity of certain enzymes.[6]

  • Triton X-100 and NP-40: These are mild, non-ionic detergents.[2] They are effective for extracting cytoplasmic proteins but may be less efficient at solubilizing nuclear and mitochondrial proteins.[9] While they are generally less denaturing than RIPA buffer, this compound is often considered superior for maintaining the stability of protein complexes.[3]

Data Presentation: A Comparative Overview of Lysis Buffer Performance

The following table summarizes the expected performance of each buffer in key areas of protein extraction and analysis.

FeatureThis compound BufferRIPA BufferTriton X-100 / NP-40
Protein Yield (Total) Moderate to HighHighModerate
Preservation of Protein-Protein Interactions Optimal[4][5]Low[6]Moderate
Denaturing Potential Low (Non-denaturing)[1]High[6]Low (Non-denaturing)[2]
Suitability for Co-IP Excellent[4][5]Poor[6]Good
Membrane Protein Solubilization Good[1][3]Excellent[6]Moderate to Good[10]
Nuclear Protein Extraction ModerateExcellent[6]Low to Moderate[9]
Compatibility with Protein Assays (BCA, Bradford) Compatible[5]Compatible (with precautions)[11]Compatible

Experimental Protocols

Below are detailed methodologies for cell lysis using this compound and a standard RIPA buffer for comparative purposes.

Protocol 1: Cell Lysis using this compound Buffer for Co-Immunoprecipitation

This protocol is optimized for preserving protein-protein interactions in cultured mammalian cells (e.g., HEK293, HeLa).

Materials:

  • This compound Lysis Buffer (0.5% this compound, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Protease and Phosphatase Inhibitor Cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Culture cells to 80-90% confluency in a 10 cm dish.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 500 µL of ice-cold this compound Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish.

  • Incubate the dish on ice for 10 minutes, gently swirling occasionally.

  • Using a cell scraper, gently scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube. This lysate is now ready for protein concentration determination and downstream applications like immunoprecipitation.

Protocol 2: Cell Lysis using RIPA Buffer for Total Protein Extraction

This protocol is suitable for preparing whole-cell lysates for applications like Western blotting.

Materials:

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Culture cells to 80-90% confluency in a 10 cm dish.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 500 µL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish.

  • Incubate the dish on ice for 15 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For complete lysis and to shear DNA, sonicate the lysate briefly on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. This total cell lysate is ready for protein quantification and analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_lysis Cell Lysis cluster_downstream Downstream Analysis start HEK293 or HeLa cells lysis Lyse with this compound or RIPA Buffer start->lysis Wash with PBS centrifuge Centrifuge 14,000 x g, 15 min, 4°C lysis->centrifuge co_ip Co-Immunoprecipitation (this compound) centrifuge->co_ip Supernatant western_blot Western Blot (RIPA/CHAPS) centrifuge->western_blot Supernatant

A generalized workflow for cell lysis and downstream protein analysis.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Complex Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates protein_synthesis Protein Synthesis S6K->protein_synthesis Promotes fourEBP1->protein_synthesis Inhibits (when unphosphorylated)

Simplified mTOR signaling pathway, often studied using Co-IP with this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper handling and disposal of chemical reagents are critical components of this. This guide provides essential, step-by-step procedures for the proper disposal of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a common zwitterionic detergent used in laboratory settings. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[2]

  • Eye Protection: Use chemical safety goggles or glasses.[2]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: If working with the solid form or in a poorly ventilated area, wear respiratory protection.[2]

Step-by-Step Disposal Protocol for this compound Waste

This compound, whether in solid form or in an aqueous solution, should be disposed of as hazardous chemical waste. Do not pour this compound solutions down the drain.

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container must be in good condition and have a secure lid.

  • Label the container with the words "Hazardous Waste" and "this compound". Include the concentration if it is in a solution.

  • Keep the waste container closed except when adding waste.

2. Waste Segregation:

  • Store the this compound waste container in a designated satellite accumulation area within the laboratory.

  • Ensure that the this compound waste is segregated from incompatible materials. Always refer to the Safety Data Sheet (SDS) for specific incompatibility information.

3. Spill and Leak Management:

  • In the event of a spill, avoid generating dust if it is the solid form.

  • For small spills, carefully take up the material with an absorbent material and place it in the designated hazardous waste container.

  • For larger spills, contain the spill and collect the material. Ensure the area is well-ventilated.

  • Do not allow the spilled product to enter drains.

  • Clean the affected area thoroughly after the spill has been collected.

4. Final Disposal:

  • Once the waste container is nearly full (do not overfill), ensure the lid is securely fastened.

  • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant."

Quantitative Data Summary

ParameterValue/InstructionSource
Waste Classification Hazardous Chemical Waste
Disposal Route Approved Waste Disposal Plant
Drain Disposal Prohibited

Experimental Workflow: this compound Disposal

CHAPS_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use a Labeled, Compatible Hazardous Waste Container A->B C Add this compound Waste (Solid or Solution) B->C D Store in Designated Satellite Accumulation Area C->D G Securely Close Full Container D->G E Contain Spill F Collect Spilled Material into Waste Container E->F F->C Add to waste H Contact EHS for Pickup G->H I Transport to Approved Waste Disposal Facility H->I Spill Spill Occurs Spill->E

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Guide to Personal Protective Equipment for Handling CHAPS Detergent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment. This guide provides essential, immediate safety and logistical information for the use of CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent widely utilized for solubilizing membrane proteins and breaking protein-protein interactions. Adherence to these procedural steps will minimize exposure risks and ensure compliant disposal of chemical waste.

Key Chemical and Physical Properties of this compound

A summary of important quantitative data for this compound is provided in the table below. This information is critical for safe handling and storage.

PropertyValue
Molecular Weight 614.88 g/mol
Appearance White crystalline powder
Melting Point 156 - 158°C
Density 1.01 g/mL at 20°C
Solubility in Water 50 mg/mL at 20°C
Critical Micelle Concentration (CMC) 6-10 mM
Purity >98%

Occupational Exposure Limits: It is important to note that no specific occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. Therefore, it is crucial to handle this chemical with care, always aiming to minimize any potential exposure.

Personal Protective Equipment (PPE) Protocol

The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system. The following PPE is mandatory when handling this compound to mitigate these risks.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection:

    • Gloves: Chemical-resistant, impervious gloves must be worn. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: When handling the solid form of this compound, which can generate dust, use a NIOSH-approved respirator for dusts if adequate ventilation is not available.

Operational and Disposal Plan for this compound

A clear, step-by-step plan for the handling and disposal of this compound is essential for laboratory safety and environmental compliance.

Handling and Experimental Protocol:
  • Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible.

  • Solution Preparation: When preparing aqueous solutions, slowly add the this compound powder to the water and stir gently to dissolve. Avoid vigorous shaking or stirring to prevent foaming.

  • Spill Response:

    • Solid Spills: In the event of a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.

    • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal.

Disposal Protocol:
  • Waste Segregation: All this compound waste, whether solid, liquid, or contaminated debris, must be treated as hazardous chemical waste.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats and paper towels, should be placed in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: All aqueous solutions containing this compound must be collected in a designated, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.

  • Labeling and Storage: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)". Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Safe Handling and Disposal Workflow

The following diagram provides a visual representation of the logical steps for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_use Use cluster_disposal Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in Ventilated Area (Chemical Fume Hood) PPE->Ventilation Weigh Weigh Solid this compound Ventilation->Weigh Prepare_Solution Prepare Aqueous Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Collect_Solid Collect Solid Waste & Contaminated Materials Experiment->Collect_Solid Contain_Spill Contain Spill Experiment->Contain_Spill If Spill Occurs Label_Waste Label Waste Containers Collect_Liquid->Label_Waste Collect_Solid->Label_Waste EHS_Pickup Arrange for EHS Disposal Label_Waste->EHS_Pickup Cleanup Clean Up Spill with Appropriate Materials Contain_Spill->Cleanup Dispose_Spill_Waste Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose_Spill_Waste Dispose_Spill_Waste->EHS_Pickup

Caption: A workflow diagram illustrating the key stages of safe this compound handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.